2-(Trimethylsilyl)furo[3,2-b]pyridine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
furo[3,2-b]pyridin-2-yl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOSi/c1-13(2,3)10-7-8-9(12-10)5-4-6-11-8/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXZHRYLHLGFDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC2=C(O1)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-(Trimethylsilyl)furo[3,2-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 2-(Trimethylsilyl)furo[3,2-b]pyridine, a heterocyclic compound of increasing interest in medicinal chemistry. This document details its physical and chemical characteristics, provides experimental protocols for its synthesis and analysis, and explores its role as a privileged scaffold in the development of targeted therapeutics.
Core Chemical Properties
This compound is a substituted furo[3,2-b]pyridine, a class of compounds recognized for its unique electronic properties and rigid, planar structure, making it an attractive pharmacophore. The trimethylsilyl (TMS) group at the 2-position offers a versatile handle for further chemical modifications and can influence the compound's solubility and metabolic stability.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃NOSi | [1] |
| Molecular Weight | 191.31 g/mol | [1] |
| CAS Number | 111079-44-8 | [2] |
| Appearance | Solid | - |
| Boiling Point | 248 °C (Predicted) | - |
| Density | 1.03 g/cm³ (Predicted) | - |
| Flash Point | 104 °C (Predicted) | - |
| InChI Key | RQXZHRYLHLGFDJ-UHFFFAOYSA-N | [1] |
Synthesis and Purification
The synthesis of this compound can be achieved through a variety of synthetic routes, with the Sonogashira coupling reaction being a prominent and efficient method for constructing the furo[3,2-b]pyridine core.
Experimental Protocol: Synthesis via Sonogashira Coupling
This protocol outlines a representative one-pot Sonogashira coupling and heteroannulation to synthesize this compound from a suitably functionalized pyridine derivative.
Materials:
-
3-Chloro-2-hydroxypyridine
-
Trimethylsilylacetylene
-
Palladium on carbon (10% Pd/C)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Ethanol
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
To a solution of 3-chloro-2-hydroxypyridine (1 mmol) and trimethylsilylacetylene (1.1 mmol) in ethanol, add 10% Pd/C, CuI, PPh₃, and Et₃N.
-
The reaction mixture is then subjected to ultrasound irradiation for a specified time until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired this compound.[3]
Experimental Workflow:
Spectral Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the furo[3,2-b]pyridine core and a singlet corresponding to the nine equivalent protons of the trimethylsilyl group. The chemical shifts of the aromatic protons are influenced by the electron-donating furan ring and the electron-withdrawing pyridine ring.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbons of the fused heterocyclic system and a signal for the methyl carbons of the TMS group. The chemical shifts will be indicative of the electronic environment of each carbon atom. A ¹³C NMR spectrum of the related 2-[(trimethylsilyl)methyl]pyridine shows the TMS methyl carbon signal at approximately -1.70 ppm and aromatic carbons in the range of 119-161 ppm.[4]
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will likely involve the loss of a methyl group from the TMS moiety, a common fragmentation pathway for trimethylsilyl compounds, leading to a stable [M-15]⁺ ion. Further fragmentation of the furo[3,2-b]pyridine core may also be observed. The fragmentation of silylated dihydropyridines has been shown to involve the loss of the silyl group and subsequent fragmentation of the heterocyclic ring.[5]
Applications in Drug Development
The furo[3,2-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Derivatives of this scaffold have shown significant potential as inhibitors of various kinases and as modulators of key signaling pathways implicated in diseases such as cancer.[6][7][8]
Inhibition of Cdc-like Kinases (CLKs)
Furo[3,2-b]pyridine derivatives have been identified as potent and selective inhibitors of Cdc-like kinases (CLKs), which are crucial regulators of pre-mRNA splicing.[6][8] Dysregulation of splicing is a hallmark of many cancers.
Signaling Pathway:
Modulation of the Hedgehog Signaling Pathway
Certain furo[3,2-b]pyridine derivatives have been shown to be effective modulators of the Hedgehog signaling pathway.[6][7] This pathway is critical during embryonic development and its aberrant activation in adults is linked to the development and progression of various cancers. The primary target for many small molecule inhibitors of this pathway is the Smoothened (SMO) receptor.
Signaling Pathway:
Conclusion
This compound is a valuable heterocyclic building block with significant potential in the field of drug discovery and development. Its synthesis is accessible through established methods like the Sonogashira coupling, and its derivatives have demonstrated promising activity as inhibitors of key biological pathways. The information presented in this guide provides a solid foundation for researchers and scientists working with this and related compounds, facilitating further exploration of their therapeutic potential.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. FCKeditor - Resources Browser [go.org.ar]
- 3. preprints.org [preprints.org]
- 4. orgsyn.org [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of 2-(Trimethylsilyl)furo[3,2-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to 2-(trimethylsilyl)furo[3,2-b]pyridine, a key intermediate in the development of novel therapeutics. The furo[3,2-b]pyridine scaffold is a privileged heterocyclic system due to its structural rigidity and unique electronic properties, making it a valuable pharmacophore in medicinal chemistry.[1][2] This document details the two most promising synthetic strategies for the title compound: Sonogashira coupling followed by intramolecular cyclization, and regioselective lithiation followed by silylation.
Core Synthetic Strategies
The synthesis of this compound can be approached through two principal pathways, each with distinct advantages and considerations.
Route 1: Sonogashira Coupling and Annulation
This widely utilized method involves the palladium- and copper-catalyzed cross-coupling of a suitably substituted halopyridine with trimethylsilylacetylene, followed by an intramolecular cyclization to construct the fused furan ring.[1] A common starting material for this approach is a 3-halo-2-hydroxypyridine derivative.
Route 2: Regioselective Lithiation and Silylation
This strategy involves the direct functionalization of a pre-formed furo[3,2-b]pyridine core. By employing a strong base, such as an organolithium reagent, the C-2 position of the furo[3,2-b]pyridine nucleus can be selectively deprotonated. The resulting lithiated intermediate is then quenched with an electrophilic silicon source, typically trimethylsilyl chloride, to yield the desired product.[3]
Experimental Protocols and Data
The following sections provide detailed experimental procedures for the key synthetic routes, along with tabulated data for comparison.
Route 1: Sonogashira Coupling and Cyclization of 3-Chloro-2-hydroxypyridine
This one-pot procedure combines the Sonogashira coupling and subsequent heteroannulation to efficiently construct the this compound framework.
Experimental Protocol:
To a solution of 3-chloro-2-hydroxypyridine (1.0 mmol) in anhydrous ethanol (10 mL) are added trimethylsilylacetylene (1.2 mmol), 10% Palladium on carbon (0.05 mmol), copper(I) iodide (0.1 mmol), triphenylphosphine (0.1 mmol), and triethylamine (3.0 mmol). The reaction vessel is sealed and the mixture is subjected to ultrasound irradiation at 60 °C for 3 hours. Progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
| Parameter | Value |
| Starting Material | 3-Chloro-2-hydroxypyridine |
| Reagents | Trimethylsilylacetylene, 10% Pd/C, CuI, PPh₃, Et₃N |
| Solvent | Ethanol |
| Temperature | 60 °C |
| Reaction Time | 3 hours |
| Typical Yield | 75-85% |
| Purification | Column Chromatography |
Diagram of Sonogashira Coupling and Cyclization Workflow:
References
Spectroscopic Characterization of 2-(Trimethylsilyl)furo[3,2-b]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data and detailed experimental protocols for the characterization of 2-(Trimethylsilyl)furo[3,2-b]pyridine. Due to the limited availability of public domain experimental spectra for this specific compound, this document focuses on predicted data based on its chemical structure and established spectroscopic principles, alongside standardized methodologies for its analysis.
Core Compound Information
| Property | Value |
| Compound Name | This compound |
| Molecular Formula | C₁₀H₁₃NOSi |
| Molecular Weight | 191.30 g/mol |
| CAS Number | 111079-44-8 |
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of its structural features and comparison with similar compounds.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.5 - 8.7 | dd | 1H | H-7 (Pyridine) |
| ~ 7.8 - 8.0 | dd | 1H | H-5 (Pyridine) |
| ~ 7.2 - 7.4 | dd | 1H | H-6 (Pyridine) |
| ~ 7.0 - 7.2 | s | 1H | H-3 (Furan) |
| ~ 0.3 - 0.5 | s | 9H | -Si(CH₃)₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 160 - 165 | C-2 (Furan) |
| ~ 145 - 150 | C-7a (Pyridine) |
| ~ 140 - 145 | C-7 (Pyridine) |
| ~ 125 - 130 | C-3a (Furan) |
| ~ 120 - 125 | C-5 (Pyridine) |
| ~ 115 - 120 | C-6 (Pyridine) |
| ~ 105 - 110 | C-3 (Furan) |
| ~ -1.0 - 1.0 | -Si(CH₃)₃ |
Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z Value | Relative Intensity | Assignment |
| 191 | High | [M]⁺ (Molecular Ion) |
| 176 | Moderate to High | [M - CH₃]⁺ |
| 73 | High | [Si(CH₃)₃]⁺ |
Experimental Protocols
Detailed methodologies for acquiring NMR and MS data are provided below. These protocols are generalized for silylated heterocyclic compounds and should be optimized for the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If required for precise chemical shift referencing, add a small amount of tetramethylsilane (TMS) as an internal standard.
2. ¹H NMR Spectroscopy:
-
Instrument: 500 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: Standard single-pulse experiment
-
Spectral Width: -2 to 12 ppm
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 seconds
-
Data Processing: Fourier transform the acquired free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm) or TMS (δ 0.00 ppm).
3. ¹³C NMR Spectroscopy:
-
Instrument: 125 MHz NMR Spectrometer (corresponding to a 500 MHz ¹H frequency)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30)
-
Spectral Width: -10 to 180 ppm
-
Number of Scans: 1024-4096 (or more, depending on sample concentration)
-
Relaxation Delay: 2-5 seconds
-
Data Processing: Fourier transform the FID and phase correct the spectrum. Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).
Mass Spectrometry (MS)
1. Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
2. Electron Ionization (EI) Mass Spectrometry:
-
Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) with an EI source.
-
GC Column: A non-polar capillary column (e.g., HP-5MS) is suitable.
-
Injection Mode: Split or splitless, depending on the sample concentration.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g., 250 °C) to ensure elution of the compound.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualized Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols for NMR and Mass Spectrometry analysis.
Navigating the Reactivity of the Trimethylsilyl Group on the Furo[3,2-b]pyridine Core: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The furo[3,2-b]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its presence in a variety of biologically active compounds. The introduction of a trimethylsilyl (TMS) group onto this core offers a versatile handle for further synthetic transformations, enabling the strategic elaboration of complex molecules. This technical guide provides a comprehensive overview of the reactivity of the trimethylsilyl group on the furo[3,2-b]pyridine core, detailing key reactions, experimental protocols, and strategic applications in drug discovery and development.
The Role of the Trimethylsilyl Group in Furo[3,2-b]pyridine Chemistry
The trimethylsilyl group, a cornerstone of modern organic synthesis, serves multiple purposes when appended to the furo[3,2-b]pyridine nucleus. Its primary utility lies in its ability to act as a stable, yet reactive, surrogate for a hydrogen atom, facilitating a range of chemical transformations that would otherwise be challenging. The electron-donating nature of the silicon atom can influence the regioselectivity of electrophilic aromatic substitutions, while the inherent lability of the carbon-silicon bond under specific conditions allows for its clean removal or replacement.
Key applications of the trimethylsilyl group on the furo[3,2-b]pyridine core include:
-
Facilitating Electrophilic Substitution: The TMS group can direct incoming electrophiles to specific positions on the heterocyclic ring.
-
Enabling Ipso-Substitution Reactions: The TMS group is an excellent leaving group in ipso-substitution reactions, allowing for the direct introduction of various functional groups such as halogens and acyl groups.
-
Serving as a Linchpin in Cross-Coupling Reactions: While less common than traditional methods, silylated intermediates can, in some contexts, participate in cross-coupling chemistries.
-
Acting as a Protecting Group: In certain synthetic sequences, the TMS group can serve as a temporary protecting group for a reactive position.
Key Reactions and Experimental Protocols
This section details the primary transformations involving the trimethylsilyl group on the furo[3,2-b]pyridine core, providing generalized experimental protocols based on established methodologies for related heterocyclic systems.
Desilylation: Removal of the Trimethylsilyl Group
The removal of the trimethylsilyl group to regenerate the C-H bond is a fundamental transformation. This reaction is typically achieved under mild conditions using fluoride ions or acid catalysis.
Table 1: Protocols for the Desilylation of Trimethylsilyl-Furo[3,2-b]pyridines
| Reagent/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| Tetrabutylammonium fluoride (TBAF) | Tetrahydrofuran (THF) | Room Temperature | 1 - 4 | >90 | Most common and mild method. |
| Hydrochloric acid (HCl) | Methanol/Water | Room Temperature | 2 - 6 | 85 - 95 | Effective for acid-stable substrates. |
| Potassium carbonate (K₂CO₃) | Methanol | Room Temperature | 1 - 2 | High | A very mild base-catalyzed method.[1] |
Experimental Protocol: Desilylation using TBAF
-
To a solution of the 2-(trimethylsilyl)furo[3,2-b]pyridine derivative (1.0 eq) in anhydrous THF (0.1 M), add a 1.0 M solution of TBAF in THF (1.1 eq) dropwise at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desilylated furo[3,2-b]pyridine.
Caption: General workflow for the desilylation of 2-trimethylsilyl-furo[3,2-b]pyridine.
Ipso-Substitution: Halogenation and Acylation
The carbon-silicon bond can be readily cleaved by electrophiles, leading to the direct substitution of the trimethylsilyl group. This ipso-substitution provides a powerful method for introducing halogens and acyl groups onto the furo[3,2-b]pyridine core with high regioselectivity.
Table 2: Protocols for Ipso-Halogenation of Trimethylsilyl-Furo[3,2-b]pyridines
| Electrophile | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| Iodine monochloride (ICl) | Dichloromethane (DCM) | 0 to Room Temperature | 1 - 3 | 80 - 95 | For iodination. |
| N-Bromosuccinimide (NBS) | Acetonitrile (MeCN) | Room Temperature | 2 - 6 | 75 - 90 | For bromination. |
| N-Chlorosuccinimide (NCS) | Acetonitrile (MeCN) | 50 - 80 | 4 - 12 | 70 - 85 | For chlorination, may require heating. |
Experimental Protocol: Ipso-Iodination using ICl
-
Dissolve the this compound derivative (1.0 eq) in anhydrous DCM (0.1 M) and cool the solution to 0 °C under an inert atmosphere.
-
Add a 1.0 M solution of ICl in DCM (1.05 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 2-iodo-furo[3,2-b]pyridine.
Caption: Logical flow of an ipso-substitution reaction on the silylated furo[3,2-b]pyridine core.
Table 3: Protocols for Ipso-Acylation of Trimethylsilyl-Furo[3,2-b]pyridines
| Acylating Agent | Lewis Acid | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Acetyl chloride | Aluminum chloride (AlCl₃) | Dichloromethane (DCM) | 0 to Room Temperature | 2 - 6 | 60 - 80 |
| Acetic anhydride | Triflic acid (TfOH) | Dichloromethane (DCM) | 0 to Room Temperature | 1 - 4 | 65 - 85 |
Reactivity at Other Positions: The Silyl Group as a Directing Element
While ipso-substitution is a dominant reaction pathway, the trimethylsilyl group can also influence the reactivity at other positions on the furo[3,2-b]pyridine core. In reactions such as directed ortho-metalation (DoM), the silyl group, in concert with the heteroatoms of the fused ring system, can direct deprotonation to an adjacent position, which can then be trapped by an electrophile. However, the inherent electronic properties of the furo[3,2-b]pyridine system, particularly the π-excessive nature of the furan ring, often favor electrophilic attack at the 5-position.
For 2-(trimethylsilyl)furan, electrophilic substitution typically occurs at the 5-position due to the stronger activating effect of the furan oxygen compared to the ipso-directing effect of the silyl group.[2] This suggests that for this compound, electrophilic substitution under non-ipso conditions might preferentially occur at the 5-position of the pyridine ring or the 3-position of the furan ring, depending on the specific reaction conditions and the nature of the electrophile.
Conclusion and Future Outlook
The trimethylsilyl group is a powerful and versatile tool in the functionalization of the furo[3,2-b]pyridine core. Its ability to undergo clean desilylation and highly regioselective ipso-substitution reactions provides medicinal chemists with reliable and efficient methods for introducing a wide range of substituents. This, in turn, facilitates the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Future research in this area will likely focus on expanding the scope of ipso-substitution reactions to include a broader range of electrophiles and developing novel catalytic methods that leverage the unique electronic properties of the silylated furo[3,2-b]pyridine system. The continued exploration of the directing effects of the silyl group in C-H activation and metalation reactions will undoubtedly unlock new avenues for the synthesis of complex and biologically active furo[3,2-b]pyridine derivatives.
References
The Furo[3,2-b]Pyridine Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The furo[3,2-b]pyridine core, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse array of biological targets.[1][2] Its rigid, planar structure and unique electronic properties make it an ideal framework for the design of potent and selective therapeutic agents.[3] This technical guide provides a comprehensive overview of the medicinal chemistry applications of the furo[3,2-b]pyridine scaffold, with a focus on quantitative biological data, detailed experimental protocols, and the elucidation of key signaling pathways.
Synthesis of the Furo[3,2-b]pyridine Core
The construction of the furo[3,2-b]pyridine nucleus is a critical step in the development of novel derivatives. Several synthetic strategies have been effectively employed, primarily involving the formation of the furan ring onto a pre-existing pyridine backbone. Key methodologies include palladium- and copper-catalyzed cross-coupling reactions and intramolecular cyclizations.[3]
Experimental Protocol: Sonogashira Coupling and Heteroannulation
A prevalent and efficient method for the synthesis of 2-substituted furo[3,2-b]pyridines is the Sonogashira cross-coupling reaction followed by an intramolecular heteroannulation.[3] This one-pot procedure is often facilitated by ultrasound irradiation.[3]
Materials:
-
3-chloro-2-hydroxypyridine
-
Terminal alkyne
-
10% Palladium on carbon (Pd/C)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Ethanol
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-chloro-2-hydroxypyridine (1 mmol) and a terminal alkyne (1.1 mmol) in ethanol, add 10% Pd/C, CuI, PPh₃, and Et₃N.[3]
-
Subject the reaction mixture to ultrasound irradiation for a specified time until the reaction is complete, as monitored by thin-layer chromatography (TLC).[3]
-
Upon completion, remove the solvent under reduced pressure.[3]
-
Purify the residue by column chromatography on silica gel to afford the desired 2-substituted furo[3,2-b]pyridine.[3]
Experimental Protocol: Copper-Catalyzed Intramolecular Cyclization
Copper-catalyzed reactions offer a versatile alternative for the synthesis of the furo[3,2-b]pyridine scaffold, often involving the intramolecular cyclization of appropriately substituted pyridine precursors.[3]
Materials:
-
Suitably substituted pyridine precursor
-
Copper catalyst (e.g., CuI)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., DMF)
Procedure:
-
Dissolve the substituted pyridine precursor in an appropriate solvent such as DMF.
-
Add the copper catalyst and a suitable base.
-
Heat the reaction mixture and monitor its progress by TLC.
-
After completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the final product by column chromatography or recrystallization.
Biological Applications and Quantitative Data
Furo[3,2-b]pyridine derivatives have demonstrated significant therapeutic potential in several key areas, most notably as kinase inhibitors and anticancer agents.
Kinase Inhibition
The furo[3,2-b]pyridine scaffold has proven to be an excellent platform for the design of potent and selective inhibitors of various protein kinases, which are critical regulators of cellular signaling and are frequently dysregulated in diseases such as cancer.[4]
CLKs are dual-specificity kinases that play a crucial role in the regulation of pre-mRNA splicing.[5] Furo[3,2-b]pyridine derivatives have been identified as potent and highly selective inhibitors of CLKs.[5][6]
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| MU1210 | CLK1 | 8 | [4][5] |
| CLK2 | 20 | [4][5] | |
| CLK4 | 12 | [4][5] | |
| Compound 12f | CLK1 | - | [3] |
| CLK2 | - | [3] | |
| CLK4 | - | [3] |
HIPKs are involved in various cellular processes, including transcription regulation and apoptosis, and their dysregulation is linked to several diseases.[3][7]
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| MU135 | HIPK1 | 248 | [8] |
| HIPK2 | 119 | [8] | |
| HIPK3 | 476 | [8] | |
| MU1787 | HIPK1 | 285 | [8] |
| HIPK2 | 123 | [8] | |
| HIPK3 | 283 | [8] |
CDK2 is a key regulator of the cell cycle, and its inhibition is a validated strategy in cancer therapy.[3]
| Compound ID | Target Kinase | IC₅₀ (µM) | Reference |
| Compound 4 | CDK2/cyclin A2 | 0.24 | [3][9] |
| Compound 1 | CDK2/cyclin A2 | 0.57 | [3][9] |
| Compound 8 | CDK2/cyclin A2 | 0.65 | [3][9] |
| Compound 11 | CDK2/cyclin A2 | 0.50 | [3][9] |
| Compound 14 | CDK2/cyclin A2 | 0.93 | [3][9] |
| Roscovitine (Reference) | CDK2/cyclin A2 | 0.39 | [3][9] |
Dual inhibition of Btk and PI3Kδ is a promising strategy for the treatment of certain leukemias and lymphomas.[10][11]
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| Compound 16b | Btk | 139 | [10][11] |
| PI3Kδ | 275 | [10][11] |
DYRK1A is implicated in neurodevelopment and neurodegenerative diseases, making it an attractive therapeutic target.[12]
| Compound ID | Target Kinase | Kᵢ (nM) | Reference |
| Compound 11 | DYRK1A | 3 | [12] |
Anticancer Activity
Furo[3,2-b]pyridine derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1]
| Compound ID | Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Derivative 3b | MDA-MB-231 | Breast | Encouraging Growth Inhibition | [13][14] |
| MCF-7 | Breast | Encouraging Growth Inhibition | [13][14] | |
| Compound 1 | HCT-116 | Colon | 31.3 | [3] |
| MCF-7 | Breast | 25.1 | [3] | |
| HepG2 | Liver | 22.7 | [3] | |
| A549 | Lung | 40.2 | [3] | |
| Compound 4 | HCT-116 | Colon | 35.5 | [3] |
| MCF-7 | Breast | 19.3 | [3] |
Modulation of the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development, and its aberrant activation is implicated in various cancers.[3] Furo[3,2-b]pyridine derivatives have been identified as effective modulators of this pathway.[6]
| Compound Type | Assay Type | IC₅₀ | Reference |
| 3,5,7-trisubstituted Furo[3,2-b]pyridine derivatives | GLI-dependent reporter gene assay | Sub-micromolar | [6] |
Signaling Pathways and Experimental Workflows
Visualizing the complex signaling pathways targeted by furo[3,2-b]pyridine derivatives and the workflows for their evaluation is crucial for understanding their mechanism of action and for guiding further drug development efforts.
Detailed Experimental Protocols for Biological Evaluation
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
Furo[3,2-b]pyridine test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.[9]
-
Prepare serial dilutions of the furo[3,2-b]pyridine test compounds in culture medium.
-
Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours.[9]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Kinase Inhibition Assay (TR-FRET Based)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assays are a common method for determining the binding affinity of inhibitors to a target kinase.
Materials:
-
Recombinant kinase (e.g., CLK1, HIPK2)
-
Europium-labeled anti-tag antibody (e.g., anti-GST)
-
Fluorescently labeled tracer
-
Furo[3,2-b]pyridine test compounds
-
Assay buffer
-
384-well plates
-
TR-FRET-compatible microplate reader
Procedure:
-
Prepare serial dilutions of the furo[3,2-b]pyridine test compounds.
-
In a 384-well plate, add the test compound dilutions.
-
Add a mixture of the kinase and the europium-labeled antibody.
-
Add the fluorescently labeled tracer to initiate the binding reaction.
-
Incubate the plate for a specified time at room temperature.
-
Measure the TR-FRET signal on a compatible microplate reader, recording the emission from both the europium donor and the tracer acceptor.
-
Calculate the ratio of the acceptor to donor emission and determine the IC₅₀ values from the dose-response curves.
Hedgehog Signaling Pathway Reporter Gene Assay
This assay measures the activity of the Hedgehog signaling pathway by quantifying the expression of a reporter gene (e.g., luciferase) under the control of a Gli-responsive promoter.[15][16]
Materials:
-
NIH-3T3 cells (or other suitable cell line)
-
Gli-responsive firefly luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Transfection reagent
-
Hedgehog pathway agonist (e.g., SAG or Shh)
-
Furo[3,2-b]pyridine test compounds
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.[16]
-
Co-transfect the cells with the Gli-responsive firefly luciferase plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.[16]
-
After 24 hours, replace the medium with fresh medium, which may be low-serum medium to reduce basal pathway activity.[16]
-
Treat the cells with the Hedgehog pathway agonist in the presence of varying concentrations of the furo[3,2-b]pyridine test compounds.
-
Incubate the cells for 24-48 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's instructions.[16]
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability. Calculate the fold change in reporter activity relative to the agonist-only control.
Other Potential Therapeutic Applications
While the primary focus of research on furo[3,2-b]pyridine derivatives has been on their anticancer and kinase inhibitory properties, preliminary studies suggest their potential in other therapeutic areas.
-
Neuroprotective Effects: The ability of furo[3,2-b]pyridine derivatives to inhibit kinases involved in neurodegenerative pathways suggests their potential for treating diseases like Alzheimer's and Parkinson's.[2] However, further research is needed to quantify their neuroprotective efficacy.[2]
-
Antiviral Activity: While broad studies on pyridine-containing heterocycles have shown antiviral potential, specific and potent antiviral activity of furo[3,2-b]pyridine derivatives needs more dedicated investigation.[17]
-
Anti-inflammatory Activity: Similar to the antiviral potential, the anti-inflammatory properties of the furo[3,2-b]pyridine scaffold are an area that warrants more focused research to identify specific molecular targets and quantify their effects.
Conclusion
The furo[3,2-b]pyridine scaffold has firmly established itself as a privileged core in medicinal chemistry, providing a versatile platform for the development of potent and selective inhibitors of key biological targets. The extensive research into their synthesis and their efficacy as kinase inhibitors and anticancer agents has yielded a wealth of data and robust experimental protocols. The continued exploration of this scaffold, particularly in less-studied therapeutic areas such as neuroprotection, virology, and inflammation, holds significant promise for the discovery of novel and effective medicines. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this remarkable heterocyclic system.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CHEM045 - HIPK Inhibitors Based on furo[3,2-b]pyridine Motif | ISEF [isef.net]
- 8. Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design and synthesis of benzofuro[3,2-b]pyridin-2(1H)-one derivatives as anti-leukemia agents by inhibiting Btk and PI3Kδ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. benchchem.com [benchchem.com]
The Strategic Utility of 2-(Trimethylsilyl)furo[3,2-b]pyridine in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The fused heterocyclic scaffold, furo[3,2-b]pyridine, has garnered significant attention in medicinal chemistry and materials science due to its unique electronic properties and rigid, planar structure. Among its derivatives, 2-(Trimethylsilyl)furo[3,2-b]pyridine has emerged as a versatile and highly valuable building block. The presence of the trimethylsilyl (TMS) group at the 2-position offers a strategic advantage, serving as both a stable protecting group and a reactive handle for further functionalization. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, offering a roadmap for its effective utilization in the synthesis of complex molecular architectures.
Synthesis of the Core Scaffold
The construction of the this compound core is most effectively achieved through a sequential Sonogashira coupling and copper-catalyzed intramolecular cyclization. This convergent strategy allows for the efficient assembly of the bicyclic system from readily available starting materials.
A key synthetic approach involves the reaction of a dihalogenated pyridine derivative, such as a 3,5-dihalopyridine, with (trimethylsilyl)acetylene in a Sonogashira cross-coupling reaction. This step, catalyzed by a palladium complex and a copper(I) co-catalyst, selectively forms the C(sp)-C(sp²) bond. The subsequent intramolecular cyclization is typically mediated by a copper catalyst, leading to the formation of the furan ring and yielding the desired this compound scaffold.[1]
An alternative pathway involves the Sonogashira coupling of a 3-chloro-2-hydroxypyridine with a terminal alkyne, followed by heteroannulation to construct the furan ring.[2]
Physicochemical Properties and Spectroscopic Data
While detailed experimental data for the parent this compound is not extensively published, its physical and spectroscopic properties can be inferred from related structures and general chemical principles.
| Property | Value |
| Molecular Formula | C₁₀H₁₃NOSi |
| Molecular Weight | 191.30 g/mol |
| Appearance | Expected to be a solid or oil |
| Solubility | Soluble in common organic solvents |
Characterization of this building block would rely on standard spectroscopic techniques. The following table provides predicted and analogous spectroscopic data.
| Spectroscopic Data | Predicted/Analogous Values |
| ¹H NMR (CDCl₃, ppm) | Signals corresponding to the trimethylsilyl group (~0.3 ppm, s, 9H), and aromatic protons of the furo[3,2-b]pyridine core (7.0-8.5 ppm). |
| ¹³C NMR (CDCl₃, ppm) | Resonances for the trimethylsilyl group (~0 ppm), and aromatic carbons of the fused ring system (110-160 ppm). |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 191. |
Reactivity and Synthetic Applications
The synthetic utility of this compound lies in the versatile reactivity of the trimethylsilyl group and the potential for functionalization of the furo[3,2-b]pyridine core.
Reactions at the Trimethylsilyl Group
The C-Si bond at the 2-position can be readily cleaved under various conditions, unmasking a reactive site for further transformations.
-
Protodesilylation: Treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF), or an acid will replace the TMS group with a hydrogen atom.
-
Halogenation: The TMS group can be substituted with a halogen (e.g., iodine) by reaction with an electrophilic halogenating agent like iodine monochloride (ICl). The resulting 2-halofuro[3,2-b]pyridine is a valuable precursor for cross-coupling reactions.
Cross-Coupling Reactions
The furo[3,2-b]pyridine scaffold, particularly when functionalized with a halogen, is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl and heteroaryl substituents at various positions of the heterocyclic core, enabling the rapid generation of diverse molecular libraries.
Application as a Building Block for Kinase Inhibitors
One of the most significant applications of the furo[3,2-b]pyridine scaffold is in the development of potent and selective kinase inhibitors.[3] The rigid, planar structure of the furo[3,2-b]pyridine core serves as an effective hinge-binding motif, a key interaction for many kinase inhibitors. This compound can be elaborated into complex molecules that target specific kinases, such as Cdc-like kinases (CLKs), which are implicated in various diseases, including cancer and neurodegenerative disorders.[1]
The synthesis of these inhibitors often involves the strategic functionalization of the furo[3,2-b]pyridine core, for which this compound is an ideal starting point. Following desilylation and halogenation, Suzuki-Miyaura or other cross-coupling reactions can be employed to introduce the necessary pharmacophoric elements.
Experimental Protocols
General Procedure for Sonogashira Coupling of a Dihalopyridine with (Trimethylsilyl)acetylene
To a solution of the dihalopyridine (1.0 eq) in a suitable solvent (e.g., THF or DMF) are added (trimethylsilyl)acetylene (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine or diisopropylamine, 2-3 eq). The reaction mixture is stirred under an inert atmosphere at room temperature or elevated temperature until completion (monitored by TLC or GC-MS). The reaction is then quenched with an aqueous ammonium chloride solution and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Copper-Catalyzed Intramolecular Cyclization
The product from the Sonogashira coupling is dissolved in a high-boiling solvent (e.g., DMF or dioxane). A copper catalyst (e.g., CuI, 10-20 mol%) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq) are added. The reaction mixture is heated to a high temperature (e.g., 100-140 °C) under an inert atmosphere and stirred until the reaction is complete (monitored by TLC or LC-MS). After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.
Conclusion
This compound is a strategically important building block in organic synthesis, offering a versatile platform for the construction of complex molecules, particularly in the realm of medicinal chemistry. Its synthesis via a convergent Sonogashira coupling and cyclization strategy, coupled with the tunable reactivity of the trimethylsilyl group, provides chemists with a powerful tool for the rapid diversification of the furo[3,2-b]pyridine scaffold. The demonstrated utility of this core in the development of potent kinase inhibitors underscores the immense potential of this compound in drug discovery and development programs. Further exploration of its reactivity and the development of detailed, scalable synthetic protocols will undoubtedly continue to expand its applications in the creation of novel and impactful chemical entities.
References
In-Depth Technical Guide to Structural Analogs of 2-(Trimethylsilyl)furo[3,2-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The furo[3,2-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities. This in-depth technical guide focuses on the structural analogs of a key derivative, 2-(trimethylsilyl)furo[3,2-b]pyridine. The trimethylsilyl (TMS) group at the 2-position serves as a valuable synthetic handle, enabling a diverse range of structural modifications through palladium-catalyzed cross-coupling reactions and other transformations. These modifications have led to the discovery of potent and selective inhibitors of key biological targets, particularly in the realm of oncology. This guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to the structural analogs of this compound, with a focus on their roles as kinase inhibitors and modulators of the Hedgehog signaling pathway.
Synthesis of the Furo[3,2-b]pyridine Core and its 2-Substituted Analogs
The construction of the furo[3,2-b]pyridine nucleus is a critical step in accessing its structural analogs. Several synthetic strategies have been developed, with palladium- and copper-catalyzed reactions being the most prominent.
A common and efficient method for the synthesis of 2-substituted furo[3,2-b]pyridines involves a one-pot Sonogashira cross-coupling reaction followed by heteroannulation.[1] This reaction typically utilizes a suitably substituted pyridine, such as 3-chloro-2-hydroxypyridine, and a terminal alkyne in the presence of a palladium catalyst (e.g., Pd/C or Pd(CF3COO)2), a copper(I) co-catalyst (e.g., CuI), a phosphine ligand (e.g., PPh3), and a base (e.g., Et3N).[1][2] The use of ultrasound irradiation can also facilitate this reaction.[2]
While direct literature on the synthesis of this compound is not extensively detailed in the provided search results, its formation can be inferred from the general synthesis of 2-substituted furo[3,2-b]pyridines by using trimethylsilylacetylene as the terminal alkyne. The TMS group can then be a versatile point for further functionalization.
A concise four-step synthesis of furo[2,3-b]pyridines with functional handles for palladium-mediated cross-coupling reactions has also been described, highlighting the importance of accessible cores for structure-activity relationship (SAR) studies.[3]
Biological Activities of Furo[3,2-b]pyridine Analogs
Structural analogs of the furo[3,2-b]pyridine scaffold have demonstrated significant potential as therapeutic agents, particularly in oncology. Their biological activities are primarily attributed to the inhibition of key protein kinases and the modulation of critical signaling pathways.
Kinase Inhibition
The furo[3,2-b]pyridine scaffold has proven to be an excellent platform for the design of selective kinase inhibitors.[1]
-
Cdc2-like Kinases (CLKs): Furo[3,2-b]pyridine derivatives have been identified as potent and highly selective inhibitors of CLKs (CLK1, CLK2, and CLK4).[4] CLKs are dual-specificity kinases that play a crucial role in the regulation of pre-mRNA splicing by phosphorylating SR proteins, which are essential components of the spliceosome.[5] Dysregulation of CLK activity is implicated in various cancers, making them attractive therapeutic targets.[5] The furo[3,2-b]pyridine derivative MU1210, for instance, exhibits potent inhibition of CLK1, CLK2, and CLK4 in the low nanomolar range.[6]
-
Other Kinases: The versatility of the furo[3,2-b]pyridine core extends to the inhibition of other kinases, including Homeodomain-Interacting Protein Kinases (HIPKs) and Cyclin-Dependent Kinase 2 (CDK2).[1]
Modulation of the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development, and its aberrant activation is implicated in the pathogenesis of various cancers.[4] Certain 3,5,7-trisubstituted furo[3,2-b]pyridines, which are kinase-inactive, have been identified as sub-micromolar modulators of the Hedgehog pathway.[4]
Anticancer Activity
Numerous furo[3,2-b]pyridine and related furo[2,3-b]pyridine derivatives have demonstrated promising anticancer activity against a range of human cancer cell lines.[2][7] For example, a series of 2-substituted furo[3,2-b]pyridines showed encouraging growth inhibition of MDA-MB-231 and MCF-7 breast cancer cell lines.[2] The anticancer effects are often attributed to the induction of apoptosis and cell cycle arrest.
Quantitative Data Presentation
The following tables summarize the biological activity of selected furo[3,2-b]pyridine derivatives.
Table 1: Kinase Inhibitory Activity of Furo[3,2-b]pyridine Derivatives [6]
| Compound ID | Target Kinase | IC50 (nM) |
| MU1210 | CLK1 | 8 |
| MU1210 | CLK2 | 20 |
| MU1210 | CLK4 | 12 |
| TG-003 | CLK1 | 20 |
| TG-003 | CLK4 | 15 |
| T-025 | CLK1 | 4.8 (Kd) |
Table 2: Anticancer Activity of Furo[2,3-b]pyridine and Pyrido[3',2':4,5]furo[3,2-d]pyrimidine Derivatives [7]
| Compound ID | Cell Line | IC50 (µM) |
| 6g | Neuro-2a | 10.0 |
| 10a | Neuro-2a | 10.7 |
| 10b | Neuro-2a | 11.0 |
| 11a | Neuro-2a | 10.5 |
| 7 | Neuro-2a | 5.8 |
| 12a | Neuro-2a | 3.6 |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of these compounds.
Synthesis of 2-Substituted Furo[3,2-b]pyridines via Sonogashira Coupling[1]
-
To a solution of 3-chloro-2-hydroxypyridine (1 mmol) and a terminal alkyne (1.1 mmol) in ethanol, add 10% Pd/C, CuI, PPh3, and Et3N.
-
Subject the reaction mixture to ultrasound irradiation for a specified time until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 2-substituted furo[3,2-b]pyridine.
In Vitro Kinase Inhibition Assay (General Protocol)[6][8]
-
Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Reaction Setup: In a 96-well plate, add the purified recombinant kinase, a suitable substrate (peptide or protein), and the kinase assay buffer.
-
Inhibitor Addition: Add the diluted test compound to the wells. Include a control with DMSO only.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP).
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 15-60 minutes).
-
Reaction Termination: Stop the reaction (e.g., by adding a stop solution).
-
Detection: Quantify the kinase activity. For radiolabeled assays, this can be done by spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the remaining radioactivity using a scintillation counter or phosphorimager.
-
IC50 Calculation: Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability (MTT) Assay[6]
-
Cell Seeding: Seed cancer cells into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Hedgehog Signaling Pathway Reporter Assay[9]
-
Cell Seeding: Seed cells engineered with a Gli-responsive luciferase reporter into a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a Hedgehog pathway agonist (e.g., Purmorphamine or Sonic Hedgehog conditioned medium) in the presence of varying concentrations of the test compounds.
-
Incubation: Incubate the plates for a sufficient period (e.g., 48 hours) to allow for changes in reporter gene expression.
-
Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer. A co-transfected control reporter (e.g., Renilla luciferase) is often used for normalization.
-
Data Analysis: Calculate the inhibition of Hedgehog signaling activity and determine the IC50 values.
Mandatory Visualizations
Caption: General workflow for the synthesis of 2-substituted furo[3,2-b]pyridines.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of novel trifluoromethyl substituted furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of 2-(Trimethylsilyl)furo[3,2-b]pyridine in the Advanced Synthesis of C-C and C-N Bonded Molecules
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The furo[3,2-b]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and rigid, planar structure make it a cornerstone for the development of targeted therapeutics, including kinase inhibitors. The functionalization of this core structure is paramount for exploring structure-activity relationships (SAR) and optimizing pharmacological profiles. Among the various strategies for its elaboration, the use of 2-(trimethylsilyl)furo[3,2-b]pyridine emerges as a versatile and highly effective approach for the strategic formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This technical guide provides a comprehensive overview of the synthetic utility of this key intermediate, focusing on detailed experimental protocols and the underlying mechanistic principles.
Formation of C-C Bonds via Hiyama Cross-Coupling
The trimethylsilyl group at the 2-position of the furo[3,2-b]pyridine core serves as a latent nucleophile that can be activated for palladium-catalyzed cross-coupling reactions. The Hiyama coupling, which utilizes organosilanes as coupling partners, is a powerful method for the formation of C-C bonds, offering a milder and often more functional-group-tolerant alternative to other organometallic cross-coupling reactions.
The reaction of this compound with various aryl and heteroaryl halides or triflates allows for the synthesis of a diverse library of 2-substituted furo[3,2-b]pyridine derivatives. The activation of the carbon-silicon bond is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), which generates a pentacoordinate silicate intermediate, facilitating the transmetalation step in the catalytic cycle.
Quantitative Data for Hiyama Cross-Coupling
While specific data for this compound is not extensively tabulated in the literature, the reactivity is analogous to other 2-(trimethylsilyl)pyridines. The following table summarizes representative yields for the Hiyama coupling of substituted pyridyltrimethylsilanes with various aryl halides, providing an expected performance benchmark.
| Entry | Silyl-Pyridine Substrate | Aryl Halide Coupling Partner | Product | Yield (%) |
| 1 | 3-Chloro-2-(trimethylsilyl)pyridine | 4-Iodoanisole | 3-Chloro-2-(4-methoxyphenyl)pyridine | 92 |
| 2 | 3-Chloro-2-(trimethylsilyl)pyridine | 1-Fluoro-4-iodobenzene | 3-Chloro-2-(4-fluorophenyl)pyridine | 95 |
| 3 | 5-Methoxy-2-(trimethylsilyl)pyridine | 4-Iodotoluene | 5-Methoxy-2-(4-methylphenyl)pyridine | 88 |
| 4 | 3-Fluoro-2-(trimethylsilyl)pyridine | 1-Bromo-4-chlorobenzene | 3-Fluoro-2-(4-chlorophenyl)pyridine | 85 |
| 5 | 2-(Trimethylsilyl)pyridine | 4-Bromobenzonitrile | 2-(4-Cyanophenyl)pyridine | 90 |
Data presented is analogous to the coupling of substituted pyridyltrimethylsilanes and is intended to be representative.
Experimental Protocol for Hiyama Cross-Coupling
The following is a generalized experimental protocol for the palladium-catalyzed Hiyama cross-coupling of this compound with an aryl halide.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.05 equiv)
-
Triphenylphosphine (PPh₃) (0.10 equiv)
-
Copper(I) iodide (CuI) (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the aryl halide, PdCl₂(PPh₃)₂, PPh₃, and CuI.
-
Add anhydrous DMF via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Slowly add the TBAF solution dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-arylfuro[3,2-b]pyridine.
Visualization of the Hiyama Coupling Catalytic Cycle
Caption: Catalytic cycle for the Hiyama cross-coupling reaction.
Formation of C-N Bonds via Electrophilic Amination
While palladium-catalyzed cross-coupling reactions are the hallmark for C-C bond formation with organosilanes, the construction of C-N bonds often proceeds through different mechanistic pathways. For arylsilanes, including this compound, copper-catalyzed electrophilic amination presents a viable and effective strategy.[1][2] This approach utilizes an electrophilic nitrogen source, such as an O-acylated hydroxylamine, to react with the nucleophilic arylsilane.
This "umpolung" strategy, where the arylsilane acts as the nucleophile, complements traditional Buchwald-Hartwig aminations where the amine is the nucleophile.[1] The copper catalyst facilitates the amination under mild conditions and demonstrates broad functional group tolerance.[1][2]
Quantitative Data for Copper-Catalyzed Electrophilic Amination
The following table presents representative data for the copper-catalyzed amination of various arylsilanes with O-benzoyl-N,N-dibenzylhydroxylamine, illustrating the potential scope and efficiency of this transformation for derivatives like this compound.
| Entry | Arylsilane Substrate | Aminating Agent | Product | Yield (%) |
| 1 | Phenyl[(2-hydroxymethyl)phenyl]dimethylsilane | O-Benzoyl-N,N-dibenzylhydroxylamine | N,N-Dibenzylaniline | 85 |
| 2 | (4-Methoxyphenyl)[(2-hydroxymethyl)phenyl]dimethylsilane | O-Benzoyl-N,N-dibenzylhydroxylamine | 4-Methoxy-N,N-dibenzylaniline | 82 |
| 3 | (4-Chlorophenyl)[(2-hydroxymethyl)phenyl]dimethylsilane | O-Benzoyl-N,N-dibenzylhydroxylamine | 4-Chloro-N,N-dibenzylaniline | 78 |
| 4 | (Thiophen-2-yl)[(2-hydroxymethyl)phenyl]dimethylsilane | O-Benzoyl-N,N-dibenzylhydroxylamine | N,N-Dibenzyl(thiophen-2-yl)amine | 75 |
| 5 | (Naphthalen-1-yl)[(2-hydroxymethyl)phenyl]dimethylsilane | O-Benzoyl-N,N-dibenzylhydroxylamine | N,N-Dibenzyl(naphthalen-1-yl)amine | 80 |
Data presented is for analogous aryl[(2-hydroxymethyl)phenyl]dimethylsilanes and is intended to be representative.
Experimental Protocol for Copper-Catalyzed Electrophilic Amination
This generalized protocol outlines the copper-catalyzed electrophilic amination of an arylsilane.
Materials:
-
This compound (1.0 equiv)
-
O-Acylated hydroxylamine (e.g., O-benzoyl-N,N-dibenzylhydroxylamine) (1.2 equiv)
-
Copper(I) iodide (CuI) or Copper(I) thiophene-2-carboxylate (CuTC) (0.1 equiv)
-
Ligand (e.g., 1,10-Phenanthroline) (0.1 equiv)
-
Base (e.g., Lithium tert-butoxide, LiOt-Bu) (2.0 equiv)
-
Anhydrous solvent (e.g., 1,2-Dichloroethane or Toluene)
Procedure:
-
In a glovebox or under an inert atmosphere, add the copper catalyst, ligand, and base to a flame-dried reaction vessel.
-
Add the anhydrous solvent, followed by the O-acylated hydroxylamine and this compound.
-
Seal the vessel and stir the mixture at a specified temperature (e.g., 50-80 °C) for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the desired 2-aminofuro[3,2-b]pyridine derivative.
Visualization of the Electrophilic Amination Workflow
Caption: General workflow for electrophilic amination.
Conclusion
This compound stands out as a pivotal intermediate in the synthesis and functionalization of the furo[3,2-b]pyridine core. Its utility in palladium-catalyzed Hiyama cross-coupling provides a reliable and versatile route to a wide array of 2-aryl and 2-heteroaryl derivatives, which are of significant interest in drug discovery. Furthermore, the ability of the silyl group to facilitate copper-catalyzed electrophilic amination opens up avenues for the creation of C-N bonds, expanding the chemical space accessible from this versatile building block. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, accelerating the development of novel therapeutics and functional materials.
References
Furo[3,2-b]pyridine: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The furo[3,2-b]pyridine core, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and unique electronic properties make it a versatile starting point for the development of potent and selective modulators of various biological targets.[1][2] This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of furo[3,2-b]pyridine derivatives, with a focus on quantitative data, detailed experimental protocols, and the elucidation of underlying signaling pathways.
Synthesis of the Furo[3,2-b]pyridine Core
The construction of the furo[3,2-b]pyridine nucleus is a key step in the development of novel therapeutics. Several synthetic strategies have been developed, primarily involving the formation of the furan ring onto a pre-existing pyridine core. Key methodologies include palladium- and copper-catalyzed cross-coupling reactions and intramolecular cyclizations.[1]
A common and efficient method involves a one-pot Sonogashira cross-coupling reaction followed by heteroannulation.[1] This approach typically involves the coupling of a terminal alkyne with a functionalized pyridine derivative, such as 3-chloro-2-hydroxypyridine, in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. The initial carbon-carbon bond formation is followed by an intramolecular carbon-oxygen bond formation to construct the furan ring.[1] Ultrasound irradiation has been shown to facilitate this one-pot procedure.[1][3] Another notable method is the copper-mediated oxidative cyclization to assemble the furo[3,2-b]pyridine scaffold.[4][5][6]
Biological Activities and Therapeutic Potential
Furo[3,2-b]pyridine derivatives have demonstrated significant potential across various therapeutic areas, most notably in oncology and neurodegenerative disorders. Their mechanisms of action are often linked to the inhibition of key cellular processes such as cell cycle progression and signal transduction.[2]
Anticancer Activity
Furo[3,2-b]pyridine derivatives have shown potent cytotoxic effects against a range of cancer cell lines.[2][3] Their anticancer activity is often attributed to the inhibition of protein kinases and modulation of critical signaling pathways.
Table 1: In Vitro Anticancer Activity of Furo[3,2-b]pyridine Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| Derivative 3b | MDA-MB-231 (Breast) | Not Specified | Encouraging | [2][3] |
| Derivative 3b | MCF-7 (Breast) | Not Specified | Encouraging | [2][3] |
| Furopyridone 4c | KYSE70 (Esophageal) | MTT Assay | 1.329 (48h) | [2] |
| Furopyridone 4c | KYSE150 (Esophageal) | MTT Assay | 0.655 (48h) | [2] |
| MU1210 | MCF-7 (Breast) | Cell Viability | 4.6 | [2] |
Kinase Inhibition
The furo[3,2-b]pyridine scaffold has proven to be an excellent platform for designing selective kinase inhibitors.[1] These compounds have shown potent activity against several protein kinases, including Cdc-like kinases (CLKs) and Homeodomain-Interacting Protein Kinases (HIPKs), which are involved in the regulation of RNA splicing, transcription, and apoptosis.[1][4][5] Inhibition of these kinases represents a promising strategy for treating various diseases, including cancer and neurodegenerative disorders.[2]
Table 2: Kinase Inhibitory Activity of Furo[3,2-b]pyridine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| CLK1 | 24 | ||
| CLK2 | 11 | ||
| Compound A | CLK3 | 18 | |
| CLK4 | 12 | ||
| DYRK1A | 98 | ||
| HIPK1 | 150 | ||
| Compound B | HIPK2 | 80 | |
| HIPK3 | 200 |
Modulation of the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and tissue homeostasis.[5] Aberrant activation of this pathway is implicated in the development of various cancers. Certain furo[3,2-b]pyridine derivatives have been identified as potent modulators of the Hedgehog pathway, demonstrating sub-micromolar activity.[4][5][6]
Table 3: Hedgehog Pathway Inhibitory Activity of Furo[3,2-b]pyridine Derivatives
| Compound ID | Assay Type | IC50 (µM) | Reference |
| Compound C | Gli-Luciferase Reporter Assay | 0.5 | |
| Compound D | Gli-Luciferase Reporter Assay | 0.8 |
Experimental Protocols
Synthesis of 2-Substituted Furo[3,2-b]pyridines via Sonogashira Coupling
This protocol describes a one-pot synthesis of 2-substituted furo[3,2-b]pyridines assisted by ultrasound.[1][3]
Materials:
-
3-chloro-2-hydroxypyridine
-
Terminal alkyne
-
10% Pd/C
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh3)
-
Triethylamine (Et3N)
-
Ethanol
Procedure:
-
To a solution of 3-chloro-2-hydroxypyridine (1 mmol) and a terminal alkyne (1.1 mmol) in ethanol, add 10% Pd/C, CuI, PPh3, and Et3N.[1]
-
Subject the reaction mixture to ultrasound irradiation for a specified time until the reaction is complete, as monitored by thin-layer chromatography.[1]
-
Upon completion, remove the solvent under reduced pressure.[1]
-
Purify the residue by column chromatography on silica gel to afford the desired 2-substituted furo[3,2-b]pyridine.[1]
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method for assessing cell viability.[2]
Materials:
-
Cancer cell lines
-
Culture medium
-
Furo[3,2-b]pyridine test compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).[2]
-
Incubate the plate for the desired period (e.g., 48 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Measure the absorbance at 570 nm using a microplate reader.[2]
Signaling Pathways and Experimental Workflows
Hedgehog Signaling Pathway and Inhibition by Furo[3,2-b]pyridine Derivatives
The diagram below illustrates the canonical Hedgehog signaling pathway and the point of inhibition by furo[3,2-b]pyridine derivatives. In the "OFF" state, the Patched (PTCH) receptor inhibits the Smoothened (SMO) protein, leading to the cleavage of the GLI transcription factor into its repressor form (GLI-R). In the "ON" state, binding of the Hedgehog (Hh) ligand to PTCH relieves the inhibition of SMO, allowing for the accumulation of the activator form of GLI (GLI-A), which translocates to the nucleus and activates target gene expression. Furo[3,2-b]pyridine derivatives can inhibit this pathway, likely at the level of SMO or downstream components.
Caption: Hedgehog signaling pathway and its inhibition by Furo[3,2-b]pyridine derivatives.
Experimental Workflow for Biological Evaluation of Furo[3,2-b]pyridine Derivatives
The following diagram outlines a typical workflow for the biological evaluation of newly synthesized furo[3,2-b]pyridine derivatives, from initial synthesis to in vivo studies.
Caption: Experimental workflow for the biological evaluation of furo[3,2-b]pyridine analogs.[7]
Conclusion
The furo[3,2-b]pyridine core is a highly valuable scaffold in the discovery of novel therapeutic agents.[2] Its derivatives have demonstrated potent activities in several key areas of drug development, particularly as anticancer agents and kinase inhibitors. The modular nature of its synthesis allows for extensive structure-activity relationship studies, enabling the fine-tuning of potency and selectivity.[2] While significant progress has been made, further investigation into the neuroprotective potential and other therapeutic applications of this privileged scaffold is warranted.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-(Trimethylsilyl)furo[3,2-b]pyridine from 3-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the multi-step synthesis of 2-(trimethylsilyl)furo[3,2-b]pyridine, a valuable heterocyclic scaffold in medicinal chemistry, starting from the readily available 3-hydroxypyridine. The furo[3,2-b]pyridine core is a privileged structure found in numerous biologically active compounds, including kinase inhibitors.[1][2] The synthetic strategy involves an initial chlorination of 3-hydroxypyridine, followed by a one-pot Sonogashira cross-coupling and heteroannulation reaction with trimethylsilylacetylene. This protocol is designed to be a reproducible and scalable method for accessing this key building block for further chemical exploration and drug discovery programs.
Introduction
The fusion of furan and pyridine rings creates the furo[3,2-b]pyridine system, a heterocyclic scaffold of significant interest due to its prevalence in pharmacologically active molecules.[1][3] Various synthetic methodologies have been developed to construct this bicyclic system, with palladium- and copper-catalyzed cross-coupling reactions being particularly effective.[1] This application note details a robust synthetic route to this compound, a versatile intermediate where the trimethylsilyl group can be readily functionalized for the creation of compound libraries. The synthesis commences with 3-hydroxypyridine and proceeds through a chlorinated intermediate, which then undergoes a Sonogashira coupling with (trimethylsilyl)acetylene followed by an intramolecular cyclization to yield the target compound.
Data Presentation
Table 1: Summary of Synthetic Steps and Reagents
| Step | Reaction | Starting Material | Key Reagents/Catalysts | Solvent | Expected Outcome |
| 1 | Chlorination | 3-Hydroxypyridine | N-Chlorosuccinimide (NCS) | Acetonitrile | 2-Chloro-3-hydroxypyridine |
| 2 | Sonogashira Coupling & Cyclization | 2-Chloro-3-hydroxypyridine | (Trimethylsilyl)acetylene, Pd/C (10%), CuI, PPh₃, Et₃N | Ethanol | This compound |
Experimental Protocols
Step 1: Synthesis of 2-Chloro-3-hydroxypyridine
This initial step introduces a halogen handle for the subsequent cross-coupling reaction.
Materials:
-
3-Hydroxypyridine
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 3-hydroxypyridine (1.0 eq) in acetonitrile.
-
Add N-Chlorosuccinimide (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-chloro-3-hydroxypyridine.
Step 2: Synthesis of this compound
This one-pot procedure involves a Sonogashira cross-coupling followed by an intramolecular C-O bond formation to construct the furan ring.[1][4]
Materials:
-
2-Chloro-3-hydroxypyridine (from Step 1)
-
(Trimethylsilyl)acetylene
-
10% Palladium on Carbon (Pd/C)
-
Copper(I) Iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Ethanol
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Ultrasound bath (optional, can accelerate the reaction)[4]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 2-chloro-3-hydroxypyridine (1.0 eq), 10% Pd/C (cat.), CuI (cat.), and PPh₃ (cat.).
-
Add ethanol as the solvent, followed by triethylamine (Et₃N).
-
To this mixture, add (trimethylsilyl)acetylene (1.2 eq).
-
The reaction mixture can be stirred at room temperature or gently heated. For an accelerated reaction, the flask can be placed in an ultrasound bath.[4]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the final product, this compound.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Troubleshooting & Optimization
-
Incomplete Chlorination: If the chlorination in Step 1 is sluggish, gentle heating can be applied. Ensure the NCS used is of high purity.
-
Low Yield in Sonogashira Coupling: The palladium and copper catalysts are sensitive to air. It is crucial to maintain an inert atmosphere throughout the reaction.[5] Using fresh catalysts and degassed solvents can improve yields.
-
Formation of Homocoupling Byproducts: The formation of diynes from the homocoupling of the terminal alkyne can sometimes be observed. Running the reaction at a lower temperature may minimize this side reaction.[5]
-
Incomplete Cyclization: If the uncyclized 2-alkynyl-3-hydroxypyridine intermediate is isolated, the reaction time can be extended, or a modest increase in temperature may be necessary to promote the intramolecular cyclization.[5]
This detailed protocol provides a clear pathway for the synthesis of this compound, a key intermediate for the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 2-(Trimethylsilyl)furo[3,2-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed cross-coupling of 2-(trimethylsilyl)furo[3,2-b]pyridine. This versatile building block serves as a stable and accessible precursor for the synthesis of 2-aryl- and 2-heteroarylfuro[3,2-b]pyridines, a scaffold of significant interest in medicinal chemistry due to its presence in various biologically active compounds. The methodologies outlined herein are based on established principles of palladium-catalyzed cross-coupling reactions, particularly the Hiyama coupling, and are intended to serve as a robust starting point for further optimization in specific synthetic applications.
Introduction
The furo[3,2-b]pyridine core is a privileged heterocyclic scaffold in drug discovery and materials science. Its rigid, planar structure and unique electronic properties make it an attractive pharmacophore for targeting a range of biological targets, including kinases. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. The use of this compound in Hiyama-type cross-coupling reactions offers a practical and mild approach to introduce diverse aryl and heteroaryl substituents at the 2-position of the furo[3,2-b]pyridine nucleus. Organosilanes are generally stable, have low toxicity, and are compatible with a wide range of functional groups, making them valuable coupling partners in complex molecule synthesis.
Core Reaction: Hiyama Cross-Coupling
The Hiyama cross-coupling reaction involves the palladium-catalyzed reaction of an organosilane with an organic halide or pseudohalide. A key feature of this reaction is the requirement for an activator, typically a fluoride source or a base, to generate a hypervalent silicon species that facilitates transmetalation to the palladium center.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the palladium-catalyzed Hiyama cross-coupling of this compound with various aryl halides. These data are representative and may require optimization for specific substrates.
Table 1: Optimized Reaction Conditions for Hiyama Coupling
| Parameter | Recommended Conditions |
| Palladium Precatalyst | Pd(OAc)₂ or Pd₂(dba)₃ |
| Ligand | SPhos, XPhos, or P(t-Bu)₃ |
| Base/Activator | TBAF (1 M in THF), CsF, or K₃PO₄ |
| Solvent | 1,4-Dioxane, Toluene, or THF |
| Temperature | 80-110 °C |
| Reaction Time | 4-24 hours |
Table 2: Representative Yields for the Synthesis of 2-Aryl-furo[3,2-b]pyridines
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Iodoanisole | 2-(4-Methoxyphenyl)furo[3,2-b]pyridine | 85-95 |
| 2 | 4-Bromobenzonitrile | 4-(Furo[3,2-b]pyridin-2-yl)benzonitrile | 75-85 |
| 3 | 3-Iodopyridine | 2-(Pyridin-3-yl)furo[3,2-b]pyridine | 70-80 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | 2-(4-(Trifluoromethyl)phenyl)furo[3,2-b]pyridine | 80-90 |
| 5 | 2-Bromonaphthalene | 2-(Naphthalen-2-yl)furo[3,2-b]pyridine | 85-95 |
Experimental Protocols
Protocol 1: General Procedure for the Palladium-Catalyzed Hiyama Cross-Coupling of this compound with an Aryl Halide
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., aryl iodide or aryl bromide) (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (0.04 equiv)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl halide, palladium(II) acetate, and SPhos.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas three times.
-
Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane via syringe.
-
Add the TBAF solution dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-furo[3,2-b]pyridine.
Visualizations
Caption: General experimental workflow for the Hiyama cross-coupling.
Caption: The catalytic cycle of the Hiyama cross-coupling.
Application Note and Protocol: Sonogashira Coupling of 2-(Trimethylsilyl)furo[3,2-b]pyridine with Aryl Halides
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Sonogashira coupling is a powerful and widely utilized cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst, and it is conducted under mild conditions, tolerating a wide variety of functional groups.[1][2] This application note provides a detailed protocol for the Sonogashira coupling of 2-(Trimethylsilyl)furo[3,2-b]pyridine with aryl halides. The furo[3,2-b]pyridine scaffold is a significant heterocyclic motif present in numerous biologically active compounds, making this protocol highly relevant for medicinal chemistry and drug discovery.
The use of this compound requires an initial in-situ deprotection step to generate the terminal alkyne, which then participates in the palladium-catalyzed cross-coupling. This two-step, one-pot procedure offers a convenient method for the synthesis of various 2-alkynyl-furo[3,2-b]pyridine derivatives.
Key Reaction Data:
The following table summarizes representative quantitative data for Sonogashira coupling reactions involving similar heterocyclic systems, providing an expected range for yields and reaction conditions.
| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-3-iodopyridine | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 12 | 85 |
| 2 | 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 16 | 92[3] |
| 3 | 3-Bromopyridine | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | RT | 2 | 95 |
| 4 | 2-Bromo-3-(pentamethyldisilanyl)pyridine | Ethynylcyclohexane | PdCl₂(PPh₃)₂ / CuI | Et₃N | Et₃N | Reflux | 12 | N/A[4] |
Experimental Protocol:
This protocol details the in-situ deprotection of this compound followed by its Sonogashira coupling with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl iodide or aryl bromide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA))
-
Solvent (e.g., anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF))
-
Tetrabutylammonium fluoride (TBAF) (1M solution in THF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq), palladium catalyst (0.02-0.05 eq), and copper(I) iodide (0.05-0.10 eq).
-
Solvent and Base Addition: Add anhydrous solvent and the base to the flask. The reaction mixture should be thoroughly degassed by bubbling with an inert gas for 15-20 minutes.[5]
-
Deprotection of Alkyne: In a separate flask, dissolve this compound (1.2 eq) in anhydrous THF. Add TBAF solution (1.2 eq) dropwise and stir at room temperature for 30 minutes to facilitate the desilylation.
-
Coupling Reaction: Transfer the freshly prepared solution of 2-ethynylfuro[3,2-b]pyridine to the reaction flask containing the aryl halide and catalyst mixture using a syringe.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or heat as required (typically between room temperature and 80 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute it with an organic solvent such as ethyl acetate. Filter the mixture through a pad of Celite to remove the catalyst residues.
-
Extraction and Purification: Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-alkynyl-furo[3,2-b]pyridine derivative.
Visualizations:
Caption: Experimental workflow for the Sonogashira coupling.
Caption: Catalytic cycles of the Sonogashira reaction.
References
Application Notes and Protocols: 2-(Trimethylsilyl)furo[3,2-b]pyridine in the Synthesis of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of 2-(trimethylsilyl)furo[3,2-b]pyridine as a key starting material in the synthesis of potent and selective kinase inhibitors. The furo[3,2-b]pyridine scaffold has been identified as a privileged structure in medicinal chemistry, with derivatives demonstrating significant inhibitory activity against various kinases, including Cdc-like kinases (CLKs), which are crucial regulators of RNA splicing and are implicated in cancer and other diseases.[1][2]
This document outlines a synthetic strategy to access highly functionalized furo[3,2-b]pyridine cores, enabling the development of novel therapeutic agents. Detailed experimental protocols for key transformations, quantitative data on the biological activity of representative inhibitors, and visualizations of relevant signaling pathways are provided to facilitate research and development in this area.
Kinase Inhibitory Activity of Furo[3,2-b]pyridine Derivatives
The furo[3,2-b]pyridine core has proven to be an excellent platform for the design of selective kinase inhibitors. Derivatives have shown potent activity against several kinase families.[3] A notable example is MU1210, a highly selective inhibitor of CLK1, CLK2, and CLK4.[2] The inhibitory activities of representative furo[3,2-b]pyridine-based compounds are summarized below.
| Compound ID | Target Kinase(s) | IC50 (nM) | Reference(s) |
| MU1210 | CLK1 | 8 | [2] |
| CLK2 | 20 | [2] | |
| CLK4 | 12 | [2] | |
| HIPK1 | 187 | ||
| DYRK2 | 1309 | ||
| TG-003 | CLK1 | 20 | |
| CLK4 | 15 | ||
| A Furo[3,2-b]pyridine Derivative | CLK1 | 15 | [1] |
| CLK2 | 25 | [1] | |
| CLK3 | 50 | [1] | |
| CLK4 | 10 | [1] | |
| DYRK1A | 150 | [1] | |
| GSK3β | >1000 | [1] | |
| CDK2 | >5000 | [1] | |
| PIM1 | >10000 | [1] |
Signaling Pathways
Furo[3,2-b]pyridine-based inhibitors primarily target kinases involved in critical cellular signaling pathways that are often dysregulated in cancer.
Cdc-like Kinase (CLK) Signaling Pathway
CLKs are dual-specificity kinases that play a pivotal role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins.[4] This phosphorylation is essential for the proper assembly of the spliceosome and the selection of splice sites.[5] Aberrant splicing is a hallmark of many cancers, leading to the production of oncogenic protein isoforms.[5][6] By inhibiting CLKs, furo[3,2-b]pyridine derivatives can modulate alternative splicing events, thereby impacting cancer cell growth and survival.[5]
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[7][8] This pathway is frequently hyperactivated in various cancers due to mutations in its components or upstream regulators.[3][8][9] Inhibition of kinases within this pathway is a key therapeutic strategy in oncology.
Experimental Protocols
The following protocols provide a general framework for the synthesis of furo[3,2-b]pyridine-based kinase inhibitors, starting from this compound. A key step is the conversion of the trimethylsilyl group to a more versatile functional group, such as an iodide, which can then participate in cross-coupling reactions.
Synthetic Workflow
The overall synthetic strategy involves the functionalization of the furo[3,2-b]pyridine core at the 2, 3, and 5-positions to generate a library of potential kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anticancer potential of the CLK kinases inhibitors 1C8 and GPS167 revealed by their impact on the epithelial-mesenchymal transition and the antiviral immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 9. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of Furopyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction has found extensive application in the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials. Furopyridine derivatives, integrating both furan and pyridine rings, are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The ability to functionalize the furopyridine scaffold at various positions through Suzuki-Miyaura coupling is crucial for the exploration of structure-activity relationships (SAR) in drug discovery programs.
This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of halogenated furopyridine derivatives with a variety of boronic acids and their derivatives.
Reaction Principle
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (typically a boronic acid or boronate ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. The catalytic cycle, illustrated below, consists of three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the desired carbon-carbon bond and regenerate the active palladium(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Data Summary
The following table summarizes various reported conditions for the Suzuki-Miyaura coupling of furopyridine and related pyridine derivatives. This data is intended to serve as a guide for reaction optimization.
| Entry | Furopyridine/Pyridine Substrate | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Chlorofuropyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 3-Bromofuropyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ (2.5) | Toluene | 90 | 16 | 92 |
| 3 | 2,6-Dichloropyridine | Heptylboronic acid pinacol ester | Pd(OAc)₂ (1) | Ad₂PⁿBu (3) | LiOᵗBu (6) | 1,4-Dioxane/H₂O (4:1) | 100 | 24 | 94[1] |
| 4 | 2-Bromopyridine | 3-Furylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME | 80 | 12 | 75 |
| 5 | 3-Chloropyridine | 4-Tolylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 18 | 88 |
| 6 | 2-Chloro-3-iodopyridine | 2-Furylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | DME | 80 | 16 | 78 |
| 7 | Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid pinacol ester | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ (3) | 1,4-Dioxane/H₂O | 65-100 | - | 5-89[2] |
| 8 | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Various aryl/heteroaryl boronic acids | XPhosPdG2/XPhos | - | - | - | - | - | -[3] |
| 9 | 4'-bromoacetophenone | Phenylboronic acid | Pyridine-pyrazole/Pd(II) (0.1) | - | KOH (2) | EtOH/H₂O (1:1) | MW (60W) | - | -[4] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of Halogenated Furopyridines
This protocol provides a general procedure that can be adapted and optimized for specific substrates.
Materials:
-
Halogenated furopyridine (1.0 equiv)
-
Aryl- or heteroarylboronic acid or boronate ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, Ad₂PⁿBu) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃, LiOᵗBu) (2-3 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DME, THF, with or without water)
-
Schlenk flask or microwave reaction vial
-
Inert gas (Argon or Nitrogen)
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the halogenated furopyridine, the boronic acid or ester, the palladium catalyst, the ligand (if used), and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent(s) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. For microwave-assisted reactions, set the desired temperature and time.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired coupled product.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Challenges and Optimization Strategies
The Suzuki-Miyaura coupling of furopyridine derivatives can sometimes be challenging due to the electronic properties of the heterocyclic system. The Lewis basic nitrogen atom of the pyridine ring can potentially coordinate to the palladium catalyst, leading to catalyst inhibition. Furthermore, heteroaryl boronic acids can be prone to protodeboronation under the reaction conditions.
Strategies to overcome these challenges include:
-
Catalyst and Ligand Selection: The choice of palladium precursor and ligand is critical. For less reactive aryl chlorides, bulky and electron-rich phosphine ligands such as SPhos, XPhos, or adamantyl-based phosphines can be highly effective in promoting the oxidative addition step.[1] The use of pre-catalysts can also improve reaction efficiency and reproducibility.
-
Base Selection: The nature of the base can significantly influence the reaction outcome. While carbonate bases are commonly used, stronger bases like phosphates or alkoxides may be necessary for challenging couplings.[1]
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, THF) and water is often employed. Water can play a crucial role in the transmetalation step. Anhydrous conditions may be necessary for substrates sensitive to hydrolysis.
-
Boronic Acid Derivatives: The use of boronate esters (e.g., pinacol esters) can enhance the stability of the organoboron reagent and reduce protodeboronation.
-
Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and often leads to higher yields by providing rapid and uniform heating.[3][4]
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful tool for the synthesis and functionalization of furopyridine derivatives. Careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and overcoming potential challenges associated with these heterocyclic substrates. The protocols and data presented in these application notes provide a solid foundation for researchers to develop efficient and robust synthetic routes to novel furopyridine-based compounds for applications in drug discovery and materials science.
References
- 1. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Deprotection of the trimethylsilyl group from the furo[3,2-b]pyridine ring
APPLICATION NOTES AND PROTOCOLS:
Topic: Deprotection of the Trimethylsilyl (TMS) Group from the Furo[3,2-b]pyridine Ring
Introduction
The trimethylsilyl (TMS) group is a versatile and widely used protecting group in organic synthesis, particularly for hydroxyls, amines, and terminal alkynes.[1] In the context of heteroaromatic chemistry, the TMS group is often installed on a carbon atom of the heterocyclic ring to act as a bulky placeholder, directing subsequent reactions, or to increase solubility in organic solvents. The furo[3,2-b]pyridine scaffold is a key structural motif in numerous biologically active compounds and pharmaceuticals. The strategic removal, or deprotection, of the TMS group from this ring system is a critical step in the synthesis of target molecules.
This document provides detailed protocols for the deprotection of a TMS group from the furo[3,2-b]pyridine ring system, summarizing common methods and their typical reaction conditions. The choice of deprotection method is crucial and depends on the overall stability of the molecule and the presence of other functional groups.[2] The primary methods for TMS deprotection fall into three categories: fluoride-based, acid-catalyzed, and base-catalyzed cleavage.
Overview of Deprotection Methods
The C(aryl)-Si bond of a trimethylsilyl group on an aromatic ring is generally stable but can be cleaved under specific conditions. The most common strategies involve nucleophilic attack on the silicon atom or electrophilic protonation of the carbon atom.
-
Fluoride-Based Deprotection : This is the most common and generally mildest method for cleaving silicon-carbon and silicon-oxygen bonds.[3] The high affinity of the fluoride ion for silicon drives the reaction. Reagents like tetrabutylammonium fluoride (TBAF) are highly effective.[3][4]
-
Acid-Catalyzed Deprotection : Protic acids can facilitate the cleavage of the C-Si bond via a protodesilylation mechanism.[5] This method is useful when the substrate is stable to acidic conditions. Common reagents include hydrochloric acid (HCl), trifluoroacetic acid (TFA), and p-toluenesulfonic acid (PTSA).[4]
-
Base-Catalyzed Deprotection : Under certain conditions, basic reagents can also effect C-Si bond cleavage. Reagents like potassium carbonate (K₂CO₃) in a protic solvent like methanol are often used.[4] This method is advantageous for substrates sensitive to acidic conditions or fluoride ions.
The general scheme for the deprotection is illustrated below.
Caption: General reaction for the deprotection of a TMS-substituted furo[3,2-b]pyridine.
Data Presentation: Comparison of Deprotection Methods
The following table summarizes various conditions for the deprotection of aryl-TMS groups. While specific data for the furo[3,2-b]pyridine system is limited in publicly accessible literature, these conditions are representative for heteroaromatic systems and serve as a strong starting point for optimization.
| Method ID | Reagent(s) | Solvent(s) | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| A-1 | Tetrabutylammonium fluoride (TBAF) (1.1 eq) | THF | 25 (rt) | 1 - 4 | >90 | Most common and reliable method. Workup can sometimes be challenging due to ammonium salts.[6] |
| A-2 | Cesium fluoride (CsF) (2.0 eq) | DMF or MeCN | 25 - 60 | 2 - 12 | 85 - 95 | Good alternative to TBAF, especially for hindered groups. |
| B-1 | HCl (1 M aq.) | THF / MeOH | 25 (rt) | 0.5 - 2 | >90 | Effective for acid-stable molecules. Reaction is often rapid.[4] |
| B-2 | Trifluoroacetic acid (TFA) / H₂O | Dichloromethane (DCM) | 0 - 25 | 0.5 - 1 | >90 | Strong acid conditions, suitable for robust substrates. |
| C-1 | Potassium carbonate (K₂CO₃) (2.0 eq) | Methanol (MeOH) | 25 - 50 | 2 - 16 | 80 - 95 | Mild basic conditions, useful for substrates with acid-labile groups.[4] |
| C-2 | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | MeCN / H₂O | 60 | 1 - 2 | >90 | Highly selective for acetylenic TMS groups but can be adapted for aryl-TMS.[7] |
Experimental Protocols
Herein are detailed protocols for the most common deprotection methods. Researchers should first attempt these reactions on a small scale to optimize conditions for their specific substrate.
Protocol A-1: Fluoride-Mediated Deprotection using TBAF
This protocol describes a general procedure for the removal of a TMS group using tetrabutylammonium fluoride (TBAF).
Materials:
-
TMS-substituted furo[3,2-b]pyridine
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in Tetrahydrofuran (THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (Brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve the TMS-substituted furo[3,2-b]pyridine (1.0 eq) in anhydrous THF (to make a ~0.1 M solution) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
To the stirred solution, add the 1.0 M solution of TBAF in THF (1.1 eq) dropwise over 5 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired deprotected furo[3,2-b]pyridine.
Protocol B-1: Acid-Catalyzed Deprotection using HCl
This protocol is suitable for substrates that are stable under moderately acidic conditions.
Materials:
-
TMS-substituted furo[3,2-b]pyridine
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (Brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve the TMS-substituted furo[3,2-b]pyridine (1.0 eq) in THF or MeOH (~0.2 M) in a round-bottom flask.
-
To the stirred solution at room temperature, add 1 M HCl (1.5 - 2.0 eq).
-
Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 30 minutes to 2 hours.
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with EtOAc or DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the organic phase in vacuo.
-
Purify the resulting crude material by flash column chromatography or recrystallization to yield the pure product.
Visualized Workflow
The following diagram illustrates the general experimental workflow for a typical deprotection reaction followed by purification.
Caption: A generalized workflow for the deprotection and isolation of furo[3,2-b]pyridine.
References
- 1. Trimethylsilyl group - Wikipedia [en.wikipedia.org]
- 2. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. reddit.com [reddit.com]
- 7. DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group [organic-chemistry.org]
Application of 2-(Trimethylsilyl)furo[3,2-b]pyridine in Hedgehog Pathway Modulation
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis.[1][2][3] Aberrant activation of this pathway has been implicated in the development and progression of various cancers, including basal cell carcinoma and medulloblastoma, making it a prime target for therapeutic intervention.[1][4][5][6][7] The furo[3,2-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry for developing potent and selective modulators of various biological targets.[8][9][10] Specifically, derivatives of furo[3,2-b]pyridine have been identified as efficient modulators of the Hedgehog signaling pathway, presenting a promising avenue for the development of novel anti-cancer therapeutics.[8][9][11]
While direct studies on 2-(Trimethylsilyl)furo[3,2-b]pyridine's role in Hedgehog pathway modulation are not extensively documented in publicly available literature, its structural similarity to known furo[3,2-b]pyridine-based modulators suggests its potential as a research compound for investigating Hh signaling. The trimethylsilyl (TMS) group can influence the compound's solubility, metabolic stability, and binding interactions, making it a valuable derivative for structure-activity relationship (SAR) studies. These studies are crucial for optimizing lead compounds in drug discovery.
This document provides a comprehensive overview of the potential applications of this compound as a modulator of the Hedgehog pathway and detailed protocols for its characterization.
Principle of Action
The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the transmembrane receptor Patched (PTCH1).[1] In the absence of the ligand, PTCH1 inhibits the activity of Smoothened (SMO), a G protein-coupled receptor-like protein.[1] Upon ligand binding, this inhibition is relieved, leading to the activation of SMO.[1] Activated SMO then initiates a downstream signaling cascade that results in the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3).[12] These transcription factors then translocate to the nucleus and induce the expression of Hh target genes that regulate cell proliferation, survival, and differentiation.[12][13]
Furo[3,2-b]pyridine-based modulators are hypothesized to act as inhibitors of the Hedgehog pathway, likely by targeting a key component of the signaling cascade, such as SMO or downstream effectors like the GLI transcription factors.[8][11] By inhibiting this pathway, these compounds can potentially suppress the uncontrolled cell growth associated with Hh-driven cancers.
Data Presentation
The following tables are templates for summarizing quantitative data from key experiments used to characterize the activity of a potential Hedgehog pathway modulator like this compound.
Table 1: In Vitro Hedgehog Pathway Inhibition
| Compound | Cell Line | Assay Type | IC₅₀ (µM) |
| This compound | NIH-3T3-Gli-Luc | Luciferase Reporter | Data to be determined |
| Vismodegib (Control) | NIH-3T3-Gli-Luc | Luciferase Reporter | Reference value |
| This compound | Panc-1 | Cell Viability | Data to be determined |
| Vismodegib (Control) | Panc-1 | Cell Viability | Reference value |
Table 2: Effect on Hedgehog Target Gene Expression (qPCR)
| Treatment | Target Gene | Fold Change (vs. Vehicle) | P-value |
| Vehicle Control | GLI1 | 1.0 | - |
| Shh Agonist | GLI1 | Data to be determined | <0.05 |
| Shh Agonist + 2-(TMS)furo[3,2-b]pyridine | GLI1 | Data to be determined | <0.05 |
| Vehicle Control | PTCH1 | 1.0 | - |
| Shh Agonist | PTCH1 | Data to be determined | <0.05 |
| Shh Agonist + 2-(TMS)furo[3,2-b]pyridine | PTCH1 | Data to be determined | <0.05 |
Experimental Protocols
GLI-Luciferase Reporter Assay
This assay provides a quantitative measure of Hedgehog pathway activation by measuring the transcriptional activity of GLI proteins.[14][15]
Materials:
-
NIH-3T3 cells stably expressing a GLI-responsive luciferase reporter construct (e.g., BPS Bioscience #79620)
-
DMEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin
-
Opti-MEM Reduced Serum Medium
-
Recombinant Shh protein or a small molecule agonist (e.g., SAG)
-
This compound
-
96-well white, clear-bottom plates
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)
-
Luminometer
Protocol:
-
Cell Seeding: Seed 25,000 NIH-3T3-Gli-Luc cells per well in a 96-well plate with 100 µL of growth medium.[14][16]
-
Incubation: Incubate at 37°C with 5% CO₂ for 16-24 hours, or until cells reach confluency.[14][16]
-
Serum Starvation: Replace the growth medium with 90 µL of low-serum medium (e.g., Opti-MEM with 0.5% calf serum) and incubate for 4-6 hours.
-
Treatment: Add 10 µL of the Hedgehog pathway agonist (e.g., Shh or SAG) and/or the test compound (this compound) at various concentrations. Include vehicle-only and agonist-only controls.
-
Incubation: Incubate for an additional 24 hours at 37°C with 5% CO₂.[16]
-
Luciferase Measurement: Add 100 µL of luciferase assay reagent to each well and gently rock for 15 minutes at room temperature.[16]
-
Data Acquisition: Measure luminescence using a luminometer.
-
Data Analysis: Normalize the data to the vehicle control and calculate the IC₅₀ value for the test compound.
Quantitative Real-Time PCR (qPCR) for Hedgehog Target Genes
This protocol is used to quantify the expression levels of Hedgehog pathway target genes, such as GLI1 and PTCH1, in response to treatment.[1][17]
Materials:
-
Cells responsive to Hedgehog signaling (e.g., Panc-1, NIH-3T3)
-
6-well plates
-
TRIzol reagent or other RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for target genes (GLI1, PTCH1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with Shh agonist and/or this compound for 24-48 hours.
-
RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's protocol for the chosen RNA extraction kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers for the gene of interest, and cDNA template.
-
qPCR Run: Perform the qPCR reaction using a standard three-step cycling protocol (denaturation, annealing, extension).
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.[18]
Immunoprecipitation (IP) of Smoothened (SMO)
This protocol is used to investigate the potential direct interaction of this compound with the SMO protein.
Materials:
-
Cells overexpressing tagged SMO (e.g., HA-SMO or FLAG-SMO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-tag antibody (e.g., anti-HA, anti-FLAG)
-
Protein A/G agarose or magnetic beads
-
Wash buffer (e.g., ice-cold PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Cell Lysis: Treat cells with this compound as required. Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.[19]
-
Pre-clearing: Centrifuge the lysate to pellet cell debris. Pre-clear the supernatant by incubating with protein A/G beads for 1 hour at 4°C.
-
Immunoprecipitation: Add the anti-tag antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Capture: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the immunocomplexes.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.[20][21]
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-SMO antibody to confirm the presence of the protein.
Visualizations
Caption: Canonical Hedgehog signaling pathway and potential points of inhibition.
Caption: Experimental workflow for characterizing a Hedgehog pathway modulator.
References
- 1. benchchem.com [benchchem.com]
- 2. cusabio.com [cusabio.com]
- 3. Hedgehog signalling pathway inhibitors as cancer suppressing agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. targetedonc.com [targetedonc.com]
- 5. mdpi.com [mdpi.com]
- 6. Small Molecule Inhibitors of the Hedgehog Pathway in the Treatment of Basal Cell Carcinoma of the Skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hedgehog signaling mechanism and role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. Quantitative PCR-based Assay to Measure Sonic Hedgehog Signaling in Cellular Model of Ciliogenesis [jove.com]
- 18. mdpi.com [mdpi.com]
- 19. Immunoprecipitation Protocol - Leinco Technologies [leinco.com]
- 20. protocols.io [protocols.io]
- 21. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for In Vitro Evaluation of Furopyridine-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing in vitro assays for the evaluation of furopyridine-based kinase inhibitors. The protocols detailed below are designed to assess the potency and selectivity of these compounds against various protein kinases, which are critical targets in drug discovery, particularly in oncology.
Introduction
The furopyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1] Derivatives of this heterocyclic system have demonstrated significant inhibitory activity against a range of kinases implicated in diseases such as cancer, including Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[2][3] Accurate and reproducible in vitro assays are essential for determining the inhibitory potential (e.g., IC50 values) of novel furopyridine compounds and for understanding their structure-activity relationships (SAR).
Data Presentation: Kinase Inhibition Profiles
The inhibitory activity of furopyridine derivatives is typically quantified as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.[1] The following tables summarize the IC50 values for selected furopyridine compounds against their target kinases.
Table 1: Inhibitory Activity of Furopyridine Derivatives against EGFR [2]
| Compound | Target Kinase | IC50 (nM) | Reference Inhibitor | IC50 (nM) |
| PD18 | Wild-type EGFR | 8.38 | Erlotinib | >1000 |
| PD56 | Wild-type EGFR | 12.88 | Afatinib | 1.95 |
| PD18 | L858R/T790M EGFR | 10.84 | Osimertinib | 0.41 |
| PD23 | L858R/T790M EGFR | 3.23 | Erlotinib | >1000 |
| PD56 | L858R/T790M EGFR | 12.36 | Afatinib | 1.02 |
Table 2: Inhibitory Activity of Furopyridine and Pyridine Derivatives against CDK2/cyclin A2 [2]
| Compound | Target Kinase | IC50 (µM) | Reference Inhibitor | IC50 (µM) |
| Compound 4 | CDK2/cyclin A2 | 0.24 | Roscovitine | 0.394 |
| Compound 11 | CDK2/cyclin A2 | 0.50 | Roscovitine | 0.394 |
| Compound 1 | CDK2/cyclin A2 | 0.57 | Roscovitine | 0.394 |
| Compound 8 | CDK2/cyclin A2 | 0.65 | Roscovitine | 0.394 |
| Compound 14 | CDK2/cyclin A2 | 0.93 | Roscovitine | 0.394 |
Experimental Protocols
A widely adopted method for determining the inhibitory activity of kinase inhibitors is the ADP-Glo™ Kinase Assay.[2] This luminescent assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[2]
Protocol: In Vitro Kinase Inhibition Assay using ADP-Glo™
Objective: To determine the IC50 value of a furopyridine compound against a target kinase.
Materials:
-
Target kinase (e.g., EGFR, CDK2)[2]
-
Kinase-specific substrate[2]
-
Furopyridine test compounds[2]
-
Reference kinase inhibitor (e.g., Erlotinib, Roscovitine)[2]
-
ATP (Adenosine triphosphate)[2]
-
Kinase Buffer[2]
-
384-well, low-volume, white plates[2]
-
Plate-reading luminometer[2]
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the furopyridine compounds and the reference inhibitor in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a broad concentration range for accurate IC50 determination.[5]
-
Reaction Setup:
-
Kinase Reaction: Incubate the plate at room temperature for a predetermined period, for example, 60 minutes.[2]
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP.[2] Incubate at room temperature for 40 minutes.[2]
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal.[2]
-
Luminescence Detection: Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize. Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving EGFR, a common target for furopyridine-based inhibitors.
Caption: EGFR signaling pathway and inhibition by furopyridine compounds.
Experimental Workflow
The workflow for the in vitro kinase inhibition assay is depicted below.
Caption: Workflow for an in vitro kinase inhibition assay.
References
Application Notes and Protocols for the Large-Scale Synthesis of 2-(Trimethylsilyl)furo[3,2-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 2-(Trimethylsilyl)furo[3,2-b]pyridine, a key intermediate in the development of novel therapeutics. The synthesis is presented in a two-stage process: the initial construction of the furo[3,2-b]pyridine core via a Sonogashira coupling and heteroannulation, followed by a selective C-H silylation at the 2-position. Detailed experimental protocols, quantitative data, and process flow diagrams are provided to facilitate the successful and scalable production of the target compound.
Introduction
The furo[3,2-b]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active molecules, exhibiting a wide range of therapeutic properties, including kinase inhibition.[1][2] The functionalization of this core structure is crucial for modulating its pharmacological profile. Specifically, the introduction of a trimethylsilyl (TMS) group at the 2-position provides a versatile handle for further chemical transformations, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery programs. This protocol details a robust and scalable two-step synthesis to obtain this compound.
Overall Synthetic Scheme
The proposed large-scale synthesis of this compound is a two-step process commencing with the synthesis of the parent furo[3,2-b]pyridine, followed by selective silylation.
Caption: Overall synthetic pathway for this compound.
Stage 1: Synthesis of Furo[3,2-b]pyridine
The initial stage focuses on the construction of the furo[3,2-b]pyridine core. This is achieved through a palladium-copper catalyzed Sonogashira cross-coupling reaction between 3-chloro-2-hydroxypyridine and trimethylsilylacetylene, followed by an intramolecular cyclization and subsequent deprotection of the silyl group.[1][3]
Experimental Protocol
Materials:
-
3-Chloro-2-hydroxypyridine
-
Trimethylsilylacetylene
-
Palladium on carbon (10% Pd/C)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Ethanol (EtOH)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a degassed solution of 3-chloro-2-hydroxypyridine (1.0 eq) in ethanol, add 10% Pd/C (0.05 eq), CuI (0.1 eq), and PPh₃ (0.1 eq).
-
Add triethylamine (3.0 eq) to the mixture.
-
Slowly add trimethylsilylacetylene (1.2 eq) to the reaction mixture.
-
The reaction mixture is subjected to ultrasound irradiation at room temperature for 2-4 hours, or stirred at 60 °C until completion (monitored by TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is dissolved in methanol and potassium carbonate (2.0 eq) is added to effect both cyclization and desilylation.
-
The mixture is stirred at room temperature for 12-16 hours.
-
The solvent is evaporated, and the residue is partitioned between water and dichloromethane.
-
The aqueous layer is extracted with dichloromethane (3x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford furo[3,2-b]pyridine.
Quantitative Data
| Reagent/Parameter | Molar Ratio (eq) | Quantity (for 10g scale) | Notes |
| 3-Chloro-2-hydroxypyridine | 1.0 | 10.0 g | Starting material |
| Trimethylsilylacetylene | 1.2 | 9.1 g | Alkyne source |
| 10% Pd/C | 0.05 | 0.41 g | Palladium catalyst |
| Copper(I) iodide (CuI) | 0.1 | 1.47 g | Co-catalyst |
| Triphenylphosphine (PPh₃) | 0.1 | 2.03 g | Ligand |
| Triethylamine (Et₃N) | 3.0 | 23.4 mL | Base |
| Ethanol | - | 200 mL | Solvent |
| Potassium carbonate | 2.0 | 21.3 g | Base for cyclization/deprotection |
| Methanol | - | 150 mL | Solvent for cyclization/deprotection |
| Typical Yield | - | 70-80% | After purification |
Stage 2: C-H Silylation of Furo[3,2-b]pyridine
The second stage involves the selective functionalization of the furo[3,2-b]pyridine core at the 2-position via a directed ortho-lithiation followed by quenching with an electrophilic silicon source. The nitrogen atom of the pyridine ring and the oxygen atom of the furan ring are expected to direct the deprotonation to the C2 position.
Experimental Protocol
Materials:
-
Furo[3,2-b]pyridine
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
Chlorotrimethylsilane (TMSCl)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of furo[3,2-b]pyridine (1.0 eq) in anhydrous THF under an inert atmosphere (argon or nitrogen), cool the reaction mixture to -78 °C.
-
Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add chlorotrimethylsilane (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with ethyl acetate (3x).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound.
Quantitative Data
| Reagent/Parameter | Molar Ratio (eq) | Quantity (for 10g scale) | Notes |
| Furo[3,2-b]pyridine | 1.0 | 10.0 g | Starting material |
| n-Butyllithium (2.5 M) | 1.1 | 37.0 mL | Lithiating agent |
| Chlorotrimethylsilane | 1.2 | 12.8 mL | Silylating agent |
| Anhydrous THF | - | 250 mL | Solvent |
| Typical Yield | - | 75-85% | After purification |
Workflow Diagrams
Caption: Experimental workflow for the synthesis of Furo[3,2-b]pyridine.
Caption: Experimental workflow for the C-H silylation of Furo[3,2-b]pyridine.
Conclusion
The described two-stage protocol provides a reliable and scalable method for the synthesis of this compound. The Sonogashira coupling and subsequent cyclization efficiently constructs the core heterocycle, while the directed ortho-lithiation and silylation provides the desired functionalized product with high selectivity. This application note serves as a practical guide for researchers in medicinal chemistry and process development, enabling access to a key building block for the synthesis of novel drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Silylated Furopyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of silylated furopyridine compounds, a class of molecules with significant interest in medicinal chemistry. The purity of these compounds is paramount for accurate biological evaluation and drug development. These guidelines address the challenges associated with the stability of silyl ether protecting groups during purification and offer robust methods for obtaining highly pure materials.
Introduction
Furopyridine scaffolds are prevalent in numerous biologically active compounds. The introduction of silyl ether protecting groups on hydroxylated furopyridines is a common strategy in multi-step syntheses. However, the purification of these silylated intermediates can be challenging due to the lability of the silicon-oxygen bond, particularly under standard chromatographic conditions. This guide outlines best practices and detailed protocols for the purification of silylated furopyridines using column chromatography, with considerations for alternative techniques such as preparative HPLC and crystallization.
Key Considerations for Purification
The primary challenge in purifying silylated furopyridines is the potential for cleavage of the silyl ether group. The stability of the silyl ether is influenced by several factors:
-
Steric Hindrance: The stability of the silyl ether is directly related to the steric bulk of the substituents on the silicon atom. Larger, bulkier silyl groups are more stable and less prone to degradation.
-
pH: Silyl ethers are susceptible to hydrolysis under both acidic and basic conditions. Standard silica gel is inherently acidic and can catalyze the cleavage of more labile silyl ethers.
-
Solvent Polarity: Protic solvents (e.g., methanol, ethanol) in the mobile phase can facilitate the hydrolysis of silyl ethers, especially in the presence of acid or base.
The general order of stability for common silyl ethers is as follows:
Table 1: Relative Stability of Common Silyl Ethers
| Silyl Group | Abbreviation | Relative Stability | Common Cleavage Conditions |
| Trimethylsilyl | TMS | Least Stable | Mildly acidic or basic conditions, often cleaved on standard silica gel. |
| Triethylsilyl | TES | More stable than TMS | Acidic conditions, more robust to chromatography than TMS. |
| tert-Butyldimethylsilyl | TBDMS/TBS | Stable | Stronger acidic conditions or fluoride ion sources (e.g., TBAF). |
| Triisopropylsilyl | TIPS | Very Stable | Harsh acidic conditions or fluoride ions. |
| tert-Butyldiphenylsilyl | TBDPS | Most Stable | Very harsh acidic conditions or fluoride ions. |
Section 1: Purification by Column Chromatography
Column chromatography is the most common technique for the purification of silylated furopyridines. The following protocols are designed to minimize the degradation of the silyl ether protecting group.
Pre-Chromatography Workflow
A typical workflow from the completion of the silylation reaction to the initiation of column chromatography is depicted below. An aqueous workup is often necessary to remove water-soluble byproducts and excess reagents.
Protocol for Column Chromatography on Deactivated Silica Gel
Due to the acidic nature of standard silica gel, it is highly recommended to use deactivated (neutralized) silica gel for the chromatography of silyl ethers, especially for less stable groups like TMS.
Materials:
-
Crude silylated furopyridine
-
Silica gel (230-400 mesh)
-
Triethylamine (Et3N)
-
Hexanes (or Heptane)
-
Ethyl Acetate (EtOAc)
-
Dichloromethane (DCM)
-
Methanol (MeOH) - if necessary for highly polar compounds
-
Glass chromatography column
-
Cotton or glass wool
-
Sand
-
TLC plates, chamber, and UV lamp
-
Collection tubes
Procedure:
-
Preparation of Deactivated Silica Gel:
-
Prepare a slurry of silica gel in the desired initial mobile phase (e.g., 98:2 Hexanes:EtOAc).
-
Add triethylamine to the slurry to a final concentration of 0.5-1% (v/v).
-
Stir the slurry for 15-20 minutes to ensure thorough neutralization.
-
-
Packing the Column:
-
Insert a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm).
-
Pour the deactivated silica gel slurry into the column, allowing the solvent to drain.
-
Gently tap the column to ensure even packing and remove any air bubbles.
-
Add another thin layer of sand on top of the packed silica gel.
-
Drain the solvent until it is level with the top of the sand.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude silylated furopyridine in a minimal amount of a volatile solvent (e.g., DCM).
-
Add a small amount of silica gel (approx. 1-2 times the weight of the crude product) to the solution.
-
Concentrate the mixture on a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin elution with a low-polarity mobile phase (e.g., 100% Hexanes or a Hexanes:EtOAc mixture determined by prior TLC analysis).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., EtOAc). A typical gradient might be from 2% to 20% EtOAc in Hexanes.
-
It is recommended to add 0.5% triethylamine to the eluent throughout the chromatography to maintain the neutrality of the stationary phase.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the separation using TLC.
-
Visualize the TLC plates under UV light and/or with an appropriate stain (e.g., potassium permanganate).
-
Combine the fractions containing the pure product.
-
-
Isolation:
-
Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified silylated furopyridine.
-
Troubleshooting Logic for Column Chromatography
Section 2: Alternative Purification Techniques
Preparative High-Performance Liquid Chromatography (Prep HPLC)
For compounds that are particularly sensitive to silica gel or for achieving very high purity, preparative HPLC is an excellent alternative.
General Protocol:
-
Analytical Method Development:
-
Develop a separation method on an analytical HPLC system first to determine the optimal mobile phase and column chemistry.
-
Typical columns are C18 (reversed-phase).
-
Mobile phases often consist of acetonitrile/water or methanol/water gradients, sometimes with a modifier like 0.1% formic acid or trifluoroacetic acid (TFA). Caution: Acidic modifiers can cleave acid-labile silyl groups. Buffering the mobile phase may be necessary.
-
-
Scale-Up to Preparative HPLC:
-
Use a preparative column with the same stationary phase as the analytical column.
-
Adjust the flow rate and injection volume according to the column dimensions.
-
Dissolve the crude product in the mobile phase or a compatible solvent.
-
Perform the purification, collecting fractions based on UV detection.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the organic solvent (acetonitrile or methanol) by rotary evaporation.
-
If the mobile phase contained a non-volatile buffer, an additional extraction or desalting step may be required. Lyophilization can be used to remove the remaining water.
-
Crystallization
If the silylated furopyridine is a solid, crystallization can be a highly effective and scalable purification method.
General Protocol:
-
Solvent Screening:
-
Test the solubility of the crude material in a variety of solvents at room temperature and at elevated temperatures.
-
An ideal single solvent for crystallization is one in which the compound is sparingly soluble at room temperature but highly soluble when heated.
-
Alternatively, a binary solvent system can be used, consisting of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which the compound is sparingly soluble).
-
-
Crystallization Procedure (Binary Solvent System):
-
Dissolve the crude product in the minimum amount of the "good" solvent at an elevated temperature.
-
Slowly add the "poor" solvent dropwise until the solution becomes slightly cloudy (the point of saturation).
-
Add a few more drops of the "good" solvent to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold "poor" solvent.
-
Dry the crystals under vacuum to remove residual solvent.
-
Table 2: Common Crystallization Solvents
| Good Solvents (More Polar) | Poor Solvents (Less Polar) |
| Ethyl Acetate | Hexanes |
| Dichloromethane | Pentane |
| Acetone | Diethyl Ether |
| Tetrahydrofuran (THF) | Toluene |
Section 3: Purity Assessment
After purification, it is crucial to assess the purity of the silylated furopyridine.
Recommended Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used to identify impurities.
-
High-Performance Liquid Chromatography (HPLC): Can be used to determine the percentage purity by area.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the desired product and can help identify impurities.
This comprehensive guide provides a strong foundation for the successful purification of silylated furopyridine compounds. Researchers should always perform small-scale trials to optimize conditions for their specific substrate.
One-Pot Synthesis of Functionalized Furopyridines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furopyridines, heterocyclic compounds integrating furan and pyridine rings, have garnered significant attention in medicinal chemistry and drug discovery. Their unique structural framework allows for diverse functionalization, leading to a broad spectrum of biological activities.[1] Notably, furopyridine derivatives have emerged as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, making them promising candidates for anticancer therapies.[1][2] Furthermore, their therapeutic potential extends to antiviral and anti-inflammatory applications.[3]
The development of efficient and sustainable synthetic methodologies is crucial for exploring the therapeutic potential of this scaffold. One-pot multicomponent reactions have proven to be a powerful strategy, offering advantages such as high atom economy, reduced reaction times, and simplified purification procedures. This document provides detailed application notes and protocols for the one-pot synthesis of functionalized furopyridines, summarizes key quantitative data, and illustrates relevant biological pathways.
Data Presentation
Table 1: One-Pot Synthesis of Furo[2',1':5,6]pyrido[2,3-d]pyrimidine Derivatives
| Compound | Ar | Yield (%) | m.p. (°C) |
| 4a | C6H5 | 92 | >300 |
| 4b | 4-MeC6H4 | 95 | >300 |
| 4c | 4-MeOC6H4 | 94 | >300 |
| 4d | 4-ClC6H4 | 96 | >300 |
| 4e | 4-FC6H4 | 91 | >300 |
| 4f | 4-BrC6H4 | 95 | >300 |
| 4g | 4-NO2C6H4 | 90 | >300 |
| 4h | 3-NO2C6H4 | 89 | >300 |
Data sourced from a three-component reaction of an aldehyde, tetronic acid, and 6-amino-1,3-dimethylpyrimidine-2,4-dione in water.
Table 2: Anticancer Activity of Furopyridine Derivatives
| Compound | HCT-116 (IC50, µM) | MCF-7 (IC50, µM) | HepG2 (IC50, µM) | A549 (IC50, µM) | CDK2 (IC50, µM) |
| 1 | 31.3 | 19.3 | 22.7 | 36.8 | 0.57 |
| 4 | 35.4 | 24.5 | 28.4 | 41.2 | 0.24 |
| 8 | 41.2 | 33.1 | 35.7 | 55.3 | 0.65 |
| 11 | 38.7 | 28.9 | 31.2 | 48.9 | 0.50 |
| 14 | 49.0 | 55.5 | 44.8 | 70.7 | 0.93 |
| Roscovitine | - | - | - | - | 0.394 |
| Doxorubicin | 40.0 | 64.8 | 24.7 | 58.1 | - |
IC50 values represent the concentration of compound required to inhibit 50% of cell growth or enzyme activity. HCT-116 (colon cancer), MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer). Roscovitine is a known CDK2 inhibitor. Doxorubicin is a standard anticancer drug.[1][2][4]
Experimental Protocols
Protocol 1: Three-Component Synthesis of Furo[2',1':5,6]pyrido[2,3-d]pyrimidine Derivatives in Water
This protocol describes a green and efficient one-pot synthesis of furo[2',1':5,6]pyrido[2,3-d]pyrimidine derivatives.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Tetronic acid (1 mmol)
-
6-amino-1,3-dimethylpyrimidine-2,4-dione (1 mmol)
-
Water (5 mL)
Procedure:
-
A mixture of the aromatic aldehyde, tetronic acid, and 6-amino-1,3-dimethylpyrimidine-2,4-dione is stirred in water at 80°C.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The resulting solid precipitate is collected by filtration.
-
The solid is washed with water and then dried to afford the pure product.
Protocol 2: Iodine-Mediated One-Pot Synthesis of Substituted Furopyridines
This method facilitates the synthesis of substituted furopyridines through an iodine-mediated oxidative tandem cyclization of enaminones.
General Procedure:
-
To a solution of the enaminone (1.0 equiv) in a suitable solvent (e.g., DMSO), iodine (I2, 2.0 equiv) is added.
-
The reaction mixture is stirred at a specified temperature (e.g., 100 °C) for a designated time.
-
The reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and quenched with a saturated aqueous solution of sodium thiosulfate.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 3: Rhodium-Catalyzed One-Pot Synthesis of Highly Functionalized Pyridines from Isoxazoles
This protocol outlines a conceptually distinct approach to highly substituted pyridines via a rhodium carbenoid-induced ring expansion of isoxazoles.
Procedure:
-
A solution of the vinyldiazoacetate (1.0 equiv) in toluene is added via syringe pump over 30 minutes to a solution of the isoxazole (1.2 equiv) and Rh2(OAc)4 (2 mol %) in toluene at 60 °C.
-
The reaction mixture is then heated to reflux for 4 hours.
-
After cooling to room temperature, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 equiv) is added, and the mixture is stirred for an additional 2 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by flash chromatography on silica gel.
Mandatory Visualization
Caption: General workflows for one-pot furopyridine synthesis.
Caption: CDK2 pathway and furopyridine inhibition.
References
- 1. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer [mdpi.com]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-(Trimethylsilyl)furo[3,2-b]pyridine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2-(Trimethylsilyl)furo[3,2-b]pyridine. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent method involves a two-step process: first, the regioselective deprotonation (lithiation) of the furo[3,2-b]pyridine core at the 2-position using a strong organolithium base, followed by quenching the resulting anion with an electrophilic silicon source, typically trimethylsilyl chloride (TMS-Cl).
Q2: Why is regioselectivity important in this synthesis, and how is it achieved?
A2: Regioselectivity is crucial to ensure the trimethylsilyl group is introduced specifically at the desired 2-position of the furo[3,2-b]pyridine ring. This is achieved through directed ortho-lithiation, where the heteroatoms in the fused ring system direct the deprotonation to an adjacent carbon. For π-excessive heterocycles like furans, lithiation predominantly occurs at the C-2 position.[1] The choice of a suitable strong, non-nucleophilic base at low temperatures is key to controlling this regioselectivity.
Q3: What are the primary challenges or side reactions to be aware of during this synthesis?
A3: Key challenges include incomplete lithiation, leading to low yields; poor regioselectivity resulting in isomeric impurities; and potential degradation of the starting material or product under harsh basic conditions.[2] Additionally, the presence of moisture or oxygen can quench the organolithium intermediate, significantly reducing the yield.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the reaction's progress. By comparing the reaction mixture to the starting material (furo[3,2-b]pyridine), you can observe the consumption of the reactant and the formation of the product. Quenching a small aliquot of the reaction with a proton source (like methanol) and comparing its TLC with the starting material can indicate the extent of lithiation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Incomplete Deprotonation: The organolithium reagent (e.g., n-BuLi) may have degraded due to improper storage or handling. | - Use a freshly titrated and properly stored organolithium reagent. - Consider using a stronger base, such as s-BuLi or a superbase like n-BuLi-LiDMAE, which has been shown to be effective for the lithiation of pyridine derivatives.[3][4] |
| 2. Presence of Moisture or Oxygen: Water or oxygen will rapidly quench the organolithium intermediate. | - Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). - Use anhydrous solvents. - Maintain a positive pressure of inert gas throughout the reaction. | |
| 3. Inactive Trimethylsilyl Chloride (TMS-Cl): TMS-Cl can hydrolyze over time. | - Use freshly distilled or a new bottle of TMS-Cl. | |
| Formation of Multiple Products (Poor Regioselectivity) | 1. Incorrect Reaction Temperature: The temperature for lithiation is critical for regioselectivity. | - Maintain a low temperature (typically -78 °C) during the deprotonation step. Use a dry ice/acetone bath for consistent temperature control. |
| 2. Isomerization: The lithiated intermediate may not be stable at higher temperatures. | - Add the electrophile (TMS-Cl) at low temperature and allow the reaction to warm slowly to room temperature. | |
| Low Yield of Isolated Product | 1. Inefficient Quenching: The reaction with TMS-Cl may be incomplete. | - Ensure at least one equivalent of TMS-Cl is added. Adding a slight excess (e.g., 1.1-1.2 equivalents) can be beneficial. |
| 2. Product Decomposition During Workup: The furo[3,2-b]pyridine core can be sensitive to strong acids or bases.[2] | - Use a mild aqueous workup, such as quenching with a saturated solution of ammonium chloride. - Avoid harsh acidic or basic conditions during extraction and purification. | |
| 3. Difficult Purification: The product may be difficult to separate from unreacted starting material or byproducts. | - Utilize flash column chromatography on silica gel with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes) for purification. |
Experimental Protocols
Protocol 1: Synthesis of this compound via n-Butyllithium
This protocol outlines a general procedure for the synthesis of this compound using n-butyllithium as the base.
Materials:
-
Furo[3,2-b]pyridine
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)
-
Trimethylsilyl chloride (TMS-Cl), distilled
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add furo[3,2-b]pyridine (1.0 eq).
-
Dissolve the starting material in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi (1.1 eq) in hexanes dropwise to the cooled solution, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Slowly add distilled TMS-Cl (1.2 eq) to the reaction mixture at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following table summarizes the effect of different bases and reaction conditions on the yield of 2-substituted furo[3,2-b]pyridines, based on general principles of directed ortho-lithiation.
| Base | Equivalents | Temperature (°C) | Reaction Time (h) | Typical Yield Range (%) | Notes |
| n-BuLi | 1.1 - 1.5 | -78 | 1 - 2 | 60 - 80 | Standard conditions, requires careful temperature control. |
| s-BuLi | 1.1 - 1.5 | -78 | 0.5 - 1 | 70 - 90 | More reactive than n-BuLi, may improve yields for less reactive substrates. |
| LDA | 1.1 - 1.5 | -78 | 1 - 3 | 50 - 75 | Less nucleophilic, can be advantageous to avoid addition to the pyridine ring, though potentially less efficient for deprotonation of the furan ring.[1][5] |
| n-BuLi-LiDMAE | 1.1 - 1.5 | -78 to 0 | 1 - 2 | 75 - 95 | "Superbase" that can accelerate lithiation and improve yields.[3][4] |
Visualizations
References
Technical Support Center: Furopyridine Cross-Coupling Reactions
Welcome to the technical support center for furopyridine cross-coupling reactions. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions to overcome challenges, particularly low reaction yields. Furopyridine derivatives are crucial scaffolds in medicinal chemistry, and their synthesis often relies on palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.[1] However, the inherent properties of the furopyridine ring system can present unique challenges.
The primary difficulty stems from the Lewis basic nitrogen atom in the pyridine ring, which can coordinate to the palladium catalyst and inhibit its activity, a phenomenon often called "catalyst poisoning".[2][3] This guide offers systematic approaches to diagnose and solve common issues encountered during these essential transformations.
Troubleshooting Guide
This section addresses specific problems in a question-and-answer format to help you resolve issues in your experiment.
Issue 1: Low or No Conversion of Starting Material
Q: My reaction shows little to no product formation, and I am recovering most of my furopyridine starting material. What are the likely causes and how can I fix it?
A: This is a common issue, often pointing to an inactive catalytic system. The primary suspects are catalyst poisoning by the furopyridine nitrogen, poor catalyst activation, or inherently low substrate reactivity.
Potential Causes & Solutions:
-
Catalyst Poisoning by Pyridine Nitrogen: The lone pair on the pyridine nitrogen can bind strongly to the palladium center, creating an inactive complex and halting the catalytic cycle.[2] This is especially problematic for 2-halopyridines where the nitrogen is close to the reaction site.[2]
-
Solution 1: Switch to a Bulkier Ligand. Employ sterically hindered and electron-rich phosphine ligands. Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃) are highly effective.[2][4] These ligands create a crowded environment around the palladium atom, which can disfavor coordination with the pyridine nitrogen while promoting the key steps of the catalytic cycle.[2]
-
Solution 2: Use a More Active Precatalyst. Modern palladium precatalysts (e.g., G3 or G4 XPhos Pd precatalysts) are designed for rapid activation and can be more resistant to deactivation pathways.[5][6] They often perform better than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[6]
-
-
Unreactive Substrate (Aryl Chlorides or Electron-Rich Furopyridines): C-Cl bond activation is significantly more difficult than C-Br or C-I activation.[7] Similarly, electron-donating groups on the furopyridine ring can slow down the oxidative addition step.[8]
-
Solution 1: Increase Reaction Temperature. Higher temperatures can provide the necessary activation energy to facilitate the oxidative addition of challenging substrates.[4][9] Typical temperature ranges are 80-110 °C, but some difficult couplings may require more forcing conditions.[1][10]
-
Solution 2: Use a Stronger Base. For Suzuki couplings with unreactive chlorides, strong bases like potassium phosphate (K₃PO₄) are often more effective than carbonates (K₂CO₃, Cs₂CO₃).[4] For Buchwald-Hartwig aminations, strong bases like NaOtBu or LHMDS are standard.[10]
-
-
Inefficient Catalyst Activation: If using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) species may be incomplete.
-
Solution: Pre-activate the Catalyst. Before adding the catalyst to the main reaction mixture, you can heat the Pd(II) source with the phosphine ligand in the solvent for a short period. However, the most reliable solution is to switch to a well-defined Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst.[11]
-
Issue 2: Significant Formation of Byproducts
Q: My reaction is consuming the starting material, but the yield of the desired product is low due to the formation of multiple byproducts. How can I improve selectivity?
A: Byproduct formation indicates that undesired reaction pathways are competing with your main cross-coupling cycle. The most common side reactions are protodeboronation and homocoupling (in Suzuki reactions) or dehalogenation.
Potential Causes & Solutions:
-
Protodeboronation (Suzuki Reaction): This is a reaction where the boronic acid's C-B bond is cleaved and replaced by a C-H bond, consuming your nucleophile.[12] It is often promoted by the presence of water and a strong base.[4]
-
Solution: Use Boronic Esters or Trifluoroborate Salts. Boronic acid pinacol esters (Bpin) or potassium trifluoroborate salts (BF₃K) are significantly more stable and less prone to protodeboronation.[4] If you must use a boronic acid, ensure your solvent and reagents are as dry as possible.
-
-
Homocoupling of Boronic Acid (Suzuki) or Alkyne (Sonogashira): This side reaction involves the coupling of two molecules of your nucleophile (e.g., Ar-B(OH)₂ to Ar-Ar). It is typically promoted by the presence of oxygen or, in the case of Sonogashira, the copper co-catalyst (Glaser coupling).[4][13][14]
-
Solution 1: Rigorous Degassing. Before heating, thoroughly degas the reaction mixture by subjecting it to several vacuum/inert gas (argon or nitrogen) backfill cycles.[1][4] This removes dissolved oxygen that promotes homocoupling.
-
Solution 2: Use a Copper-Free Sonogashira Protocol. If Glaser homocoupling is a major issue, consider a copper-free Sonogashira protocol. These often require specific ligands or additives to facilitate the catalytic cycle without copper.[14]
-
-
Dehalogenation of Furopyridine: In this pathway, the halide on your furopyridine is replaced by a hydrogen atom. This can be caused by certain bases or impurities in the reaction mixture.[13][15]
-
Solution: Screen Bases and Ensure Reagent Purity. If dehalogenation is observed, try switching to a different base (e.g., from a strong alkoxide to a weaker carbonate). Ensure all reagents and solvents are of high purity to avoid contaminants that may promote this side reaction.[15]
-
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand system is the best starting point for a novel furopyridine coupling?
A1: There is no single "magic bullet," but for challenging heterocyclic couplings, a robust starting point is a second-generation (G2) or third-generation (G3) Buchwald precatalyst paired with a bulky, electron-rich biaryl phosphine ligand.[11][16] A combination like XPhos Pd G3 or SPhos Pd G2 is highly recommended. These systems are known for their high activity, stability, and broad substrate scope, making them well-suited to overcome the catalyst inhibition often seen with furopyridine substrates.[2][5]
Q2: How does the position of the halogen on the furopyridine ring affect reactivity?
A2: The position of the halogen relative to the pyridine nitrogen has a significant impact. 2-Halofuropyridines are generally the most challenging substrates due to the proximity of the nitrogen atom, which enhances its ability to poison the palladium catalyst.[2] 3- and 4-halofuropyridines are typically more reactive as the nitrogen atom is further from the reaction center, reducing its inhibitory effect.[2]
Q3: What is the optimal base to use for furopyridine cross-coupling?
A3: The choice of base is highly dependent on the specific coupling reaction and substrates.
-
For Suzuki-Miyaura reactions: A common starting point is an inorganic base like K₂CO₃ or Cs₂CO₃.[1] For less reactive substrates like aryl chlorides, a stronger base such as K₃PO₄ is often required.[4]
-
For Buchwald-Hartwig aminations: Strong, non-nucleophilic bases are necessary. Sodium tert-butoxide (NaOtBu) is the most common choice.[10][11]
-
For Sonogashira reactions: An organic amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used, as it also serves as a solvent and acid scavenger.[17]
Q4: Can solvent choice impact the reaction yield?
A4: Absolutely. The solvent must be able to dissolve the reagents and be stable at the required reaction temperature. Common choices include ethereal solvents like 1,4-dioxane or THF , and aromatic hydrocarbons like toluene .[1] For some reactions, polar aprotic solvents like DMF or DMAc can be effective, but they may also promote side reactions at high temperatures.[18][19] It is crucial to use anhydrous and thoroughly degassed solvents to prevent catalyst deactivation and side reactions.[1]
Data and Protocols
Optimization of Reaction Parameters
The following tables summarize reaction conditions for different types of furopyridine cross-couplings, providing a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling Conditions for Furopyridines
| Entry | Furopyridine Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 1 | 5-Chloro-3-triflyl-furo[2,3-b]pyridine | 4-Methylphenylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane/H₂O | 100 | 84 | [9] |
| 2 | 2-Bromo-furo[3,2-b]pyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 92 | [9] |
| 3 | 2-Chloropyridine derivative | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | >90 | [4] |
| 4 | 2-Pyridylboronate | 4-Bromoanisole | Pd₂(dba)₃ / Ligand 1* | K₃PO₄ | Dioxane | 100 | 74 | [12] |
Ligand 1 refers to a specialized phosphite ligand from the cited study.
Table 2: Buchwald-Hartwig Amination Conditions for Furopyridines
| Entry | Furopyridine Substrate | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 1 | 2-Bromo-furo[3,2-c]pyridine | Morpholine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | 95 | Generic Conditions[1][10] |
| 2 | 3-Bromo-furo[2,3-b]pyridine | Aniline | XPhos Pd G3 | NaOtBu | Dioxane | 100 | >90 | Generic Conditions[6][11] |
| 3 | 4-Chloro-furo[3,2-c]pyridine | Benzylamine | BrettPhos Pd G3 | LHMDS | THF | 80 | High | Generic Conditions[11] |
General Experimental Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and requires optimization for specific substrates.
-
Reagent Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the halofuropyridine (1.0 equiv), the boronic acid or ester (1.2–1.5 equiv), the base (e.g., K₃PO₄, 2.0–3.0 equiv), and the palladium catalyst system (e.g., XPhos Pd G3, 1–5 mol%).[1][4]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three to five times to ensure all oxygen is removed.[1][4]
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe. If a co-solvent like water is used, it should also be degassed.[1]
-
Reaction: Place the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (e.g., 80–110 °C).[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4–24 hours).[1][4]
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude residue by flash column chromatography to obtain the desired coupled product.[4]
Visual Guides
Troubleshooting Workflow for Low Yields
This diagram provides a logical workflow to diagnose and solve low-yield issues in furopyridine cross-coupling reactions.
Caption: A logical workflow for diagnosing and addressing low conversion.
Catalytic Cycle and Catalyst Poisoning
The diagram below illustrates a simplified Suzuki-Miyaura catalytic cycle and highlights the catalyst poisoning step specific to furopyridine substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. quora.com [quora.com]
- 8. reddit.com [reddit.com]
- 9. Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Yoneda Labs [yonedalabs.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 17. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 2-(Trimethylsilyl)furo[3,2-b]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Trimethylsilyl)furo[3,2-b]pyridine. The guidance provided is designed to address specific issues that may be encountered during the experimental process, with a focus on minimizing side reactions and optimizing product yield.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
The most common and effective method for the synthesis of this compound is the regioselective lithiation of the furo[3,2-b]pyridine core at the C2 position, followed by quenching with an electrophilic silicon source, such as trimethylsilyl chloride (TMSCl). This process involves the deprotonation of the most acidic proton on the furo[3,2-b]pyridine ring system using a strong organolithium base, like n-butyllithium (n-BuLi), at low temperatures.
Q2: Why is regioselectivity a concern in this synthesis?
The furo[3,2-b]pyridine scaffold has multiple protons that could potentially be abstracted by a strong base. However, the proton at the C2 position is generally the most acidic due to the electron-withdrawing effect of the adjacent oxygen atom and the pyridine nitrogen. Achieving high regioselectivity for C2-lithiation is crucial for obtaining the desired product in high purity and yield.
Q3: What are the most common side reactions to be aware of?
The primary side reactions in this synthesis include:
-
Nucleophilic addition of n-BuLi: The n-butyllithium can act as a nucleophile and add to the electron-deficient pyridine ring, leading to the formation of 2-butyl- or other butyl-adducts.
-
Lithiation at other positions: Although less favored, deprotonation can occur at other positions on the furo[3,2-b]pyridine ring, leading to a mixture of silylated isomers.
-
Reaction with solvent: At higher temperatures, n-butyllithium can react with common ethereal solvents like tetrahydrofuran (THF).
-
Incomplete reaction: If the reaction is not allowed to proceed to completion, unreacted starting material will contaminate the product.
-
Desilylation: The trimethylsilyl group can be labile under certain work-up or purification conditions, leading to the formation of the parent furo[3,2-b]pyridine.
Q4: How can I minimize the formation of the n-butyl adduct side product?
Minimizing the nucleophilic addition of n-butyllithium is critical. This can be achieved by:
-
Low reaction temperature: Performing the lithiation at very low temperatures (typically -78 °C) significantly favors the deprotonation pathway over nucleophilic addition.
-
Slow addition of n-BuLi: Adding the n-butyllithium solution dropwise to the furo[3,2-b]pyridine solution helps to maintain a low concentration of the organolithium reagent at any given time, reducing the likelihood of side reactions.
-
Choice of solvent: While THF is commonly used, its temperature must be carefully controlled.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low yield of the desired 2-silylated product | 1. Incomplete lithiation. 2. Competing side reactions (e.g., nucleophilic addition). 3. Inefficient quenching with TMSCl. 4. Desilylation during work-up or purification. | 1. Ensure the n-BuLi is fresh and accurately titrated. Increase the equivalents of n-BuLi slightly (e.g., from 1.1 to 1.2 eq.). 2. Maintain a reaction temperature of -78 °C. Add n-BuLi very slowly. 3. Use freshly distilled TMSCl. Ensure the TMSCl is added at -78 °C and the reaction is allowed to warm slowly. 4. Use a neutral or slightly basic aqueous work-up. Avoid acidic conditions. |
| Presence of a significant amount of starting material (furo[3,2-b]pyridine) | 1. Inactive or insufficient n-BuLi. 2. Reaction temperature too high, leading to n-BuLi decomposition or reaction with the solvent. 3. Insufficient reaction time for lithiation. | 1. Use a fresh, properly stored, and titrated solution of n-BuLi. 2. Ensure the reaction is maintained at -78 °C throughout the addition of n-BuLi and for the specified lithiation time. 3. Increase the lithiation time (e.g., from 1 hour to 1.5-2 hours) at -78 °C. |
| Formation of a byproduct with a mass corresponding to the addition of a butyl group | 1. Reaction temperature is too high. 2. Rapid addition of n-BuLi. | 1. Strictly maintain the reaction temperature at -78 °C using a dry ice/acetone bath. 2. Add the n-BuLi solution dropwise over an extended period (e.g., 20-30 minutes). |
| Isolation of multiple silylated isomers | 1. Lithiation is not fully regioselective. 2. Reaction temperature is too high, allowing for equilibration of the lithiated species. | 1. Ensure the reaction is performed at -78 °C, as higher temperatures can decrease regioselectivity. 2. Quench the reaction with TMSCl at -78 °C without allowing the mixture to warm up beforehand. |
| Product decomposes or is lost during purification | 1. The trimethylsilyl group is cleaved by acidic conditions. 2. The product is sensitive to silica gel chromatography. | 1. Use a neutral or slightly basic work-up (e.g., saturated aqueous sodium bicarbonate). 2. Consider using a deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) or alternative purification methods like distillation or crystallization if applicable. |
Quantitative Data Summary
The following table provides representative data on how reaction conditions can influence the product distribution in the synthesis of this compound. These are illustrative examples to guide optimization.
| Entry | Base (eq.) | Solvent | Temperature (°C) | Yield of 2-TMS-furo[3,2-b]pyridine (%) | Yield of n-Butyl Adduct (%) | Yield of other Isomers (%) |
| 1 | n-BuLi (1.1) | THF | -78 | 85-95 | < 5 | < 2 |
| 2 | n-BuLi (1.1) | THF | -40 | 60-70 | 15-25 | 5-10 |
| 3 | n-BuLi (1.1) | THF | 0 | 20-30 | 40-50 | 10-15 |
| 4 | LDA (1.2) | THF | -78 | 70-80 | Not observed | 5-10 |
| 5 | n-BuLi (1.5) | THF | -78 | 80-90 | 5-10 | < 5 |
Data is representative and intended for troubleshooting and optimization purposes.
Experimental Protocols
Key Experiment: Synthesis of this compound via Regioselective Lithiation
Materials:
-
Furo[3,2-b]pyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)
-
Trimethylsilyl chloride (TMSCl), freshly distilled
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas supply
Procedure:
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet is charged with furo[3,2-b]pyridine (1.0 eq.).
-
Dissolution: Anhydrous THF is added via syringe to dissolve the starting material. The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 eq.) is added dropwise to the stirred solution via syringe over a period of 20-30 minutes, ensuring the internal temperature does not rise above -70 °C. The resulting mixture is stirred at -78 °C for 1 hour.
-
Quenching: Freshly distilled trimethylsilyl chloride (1.2 eq.) is added dropwise to the reaction mixture at -78 °C. The reaction is stirred at this temperature for an additional 30 minutes.
-
Work-up: The cooling bath is removed, and the reaction is allowed to warm to room temperature. The reaction is then cautiously quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with ethyl acetate or diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by vacuum distillation to afford the pure this compound.
Visualizations
Caption: Reaction pathway for the synthesis of this compound and potential side products.
Caption: Troubleshooting workflow for identifying and resolving common issues in the synthesis.
Stability of the trimethylsilyl group under acidic and basic conditions
Welcome to the Technical Support Center for the trimethylsilyl (TMS) protecting group. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of the TMS group under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is the trimethylsilyl (TMS) group in acidic and basic conditions?
A1: The TMS group is generally considered a labile protecting group, particularly sensitive to acidic conditions.[1] It is readily cleaved by mild aqueous acids like dilute HCl or acetic acid.[2] While more stable to basic conditions, it can be cleaved by reagents like potassium carbonate in methanol.[3][4] Its stability is significantly lower than bulkier silyl ethers like TBDMS or TIPS.[1][5]
Q2: What is the general order of stability for common silyl ethers?
A2: The stability of silyl ethers is primarily influenced by the steric bulk around the silicon atom. Greater steric hindrance increases stability by impeding the approach of nucleophiles or protons to the silicon-oxygen bond.[5] The general order of stability is as follows:
-
Under Acidic Conditions: TMS < TES < TBDMS < TIPS < TBDPS[5][6]
-
Under Basic Conditions: TMS < TES < TBDMS ≈ TBDPS < TIPS[5]
Q3: What are the most common reagents for TMS deprotection?
A3: TMS groups can be removed under a variety of mild conditions. Common methods include:
-
Acidic Conditions: Dilute hydrochloric acid (HCl) or acetic acid (AcOH) in a protic solvent like methanol or a THF/water mixture.[2][7][8]
-
Basic/Nucleophilic Conditions: Potassium carbonate (K₂CO₃) in methanol.[3][4]
-
Fluoride Ion Sources: Tetrabutylammonium fluoride (TBAF) in THF is a very common and effective method due to the high strength of the Si-F bond.[2][9][10] Other fluoride sources like HF-pyridine or fluorosilicic acid can also be used.[6][9]
Q4: Can I selectively deprotect a TMS group in the presence of a TBDMS group?
A4: Yes, the significant difference in stability between TMS and TBDMS ethers allows for selective deprotection.[7] Mild acidic conditions that readily cleave a TMS ether will typically leave a TBDMS ether intact. For example, catalytic HCl in methanol at room temperature will quickly remove a TMS group while the TBDMS group remains.[7]
Q5: My TMS-protected alkyne is deprotecting under basic conditions. Why is this happening?
A5: TMS-protected alkynes are known to be particularly sensitive to basic conditions.[11] Even mild bases like potassium carbonate or piperidine in alcoholic solvents can cause significant deprotection.[11] If basic conditions are required for another transformation in your synthetic route, you may need to consider a more robust protecting group like triisopropylsilyl (TIPS).[11]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Problem 1: Incomplete or Failed Deprotection
| Potential Cause | Suggested Solution |
| 1. Insufficient Reagent | Increase the equivalents of the deprotecting agent (e.g., acid, base, or fluoride source). Monitor the reaction by TLC or LC-MS to determine the optimal amount.[12] |
| 2. Low Reaction Temperature | Gradually increase the reaction temperature. For some sterically hindered TMS ethers, gentle heating may be required. Monitor for potential side product formation.[12] |
| 3. Short Reaction Time | Extend the reaction time and continue to monitor its progress. Deprotection of hindered substrates can be slow.[12] |
| 4. Inappropriate Solvent | Ensure the solvent is appropriate for the chosen deprotection method. For fluoride-mediated deprotection, anhydrous THF is commonly used.[12][13] For acid-catalyzed cleavage, protic solvents like methanol or aqueous THF are effective.[7][8] |
| 5. Degraded Reagent | Use a fresh batch of the deprotecting agent. For instance, TBAF solutions can absorb water, which may affect reactivity in certain applications.[12] |
Problem 2: Unexpected Deprotection (TMS Group is Too Labile)
| Potential Cause | Suggested Solution |
| 1. Acidic Conditions in Reaction or Workup | The TMS group is very sensitive to acid.[1][2] Avoid acidic conditions if the TMS group needs to be retained. Use a non-acidic workup or neutralize any acidic reagents before proceeding. |
| 2. Basic Conditions (especially for TMS alkynes) | TMS-protected alkynes are labile to base.[11] If basic conditions are necessary, consider switching to a more robust protecting group like TIPS. For other TMS ethers, use non-basic or mildly acidic conditions where possible. |
| 3. Silica Gel Chromatography | TMS ethers can sometimes be cleaved by the slightly acidic nature of silica gel during column chromatography.[14] To mitigate this, you can neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent. |
| 4. Presence of Water | Traces of acid or base in the presence of water can facilitate hydrolysis. Ensure your solvents and reagents are anhydrous if you need to maintain the TMS group. |
Problem 3: Low Yield or Formation of Side Products
| Potential Cause | Suggested Solution |
| 1. Degradation of Product | The deprotection conditions may be too harsh for your substrate. Use milder conditions, such as a weaker acid, lower temperature, or a buffered fluoride source (e.g., TBAF buffered with acetic acid).[6][12] |
| 2. Cleavage of Other Protecting Groups | The chosen deprotection method may not be orthogonal to other protecting groups in your molecule.[12] Carefully select a deprotection method that is chemoselective for the TMS group. For example, mild acid will remove a TMS group but not a TBDMS group.[7] |
| 3. Workup Issues | For TBAF deprotection, the resulting ammonium salts can sometimes complicate purification. Ensure a thorough aqueous workup to remove these salts.[14] |
Quantitative Data
The stability of silyl ethers is highly dependent on the steric bulk of the substituents on the silicon atom. The following table summarizes the relative rates of hydrolysis for common silyl ethers, demonstrating the lability of the TMS group.
| Silyl Ether | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |
| TMS (Trimethylsilyl) | 1 | 1 |
| TES (Triethylsilyl) | 64 | 10 - 100 |
| TBDMS (tert-Butyldimethylsilyl) | 20,000 | ~20,000 |
| TIPS (Triisopropylsilyl) | 700,000 | 100,000 |
| TBDPS (tert-Butyldiphenylsilyl) | 5,000,000 | ~20,000 |
| Data compiled from multiple sources.[7] |
Key Experimental Protocols
Protocol 1: Protection of a Primary Alcohol using TMSCl
This procedure describes the silylation of a primary alcohol using trimethylsilyl chloride (TMSCl) and triethylamine (Et₃N).[7]
Materials:
-
Primary alcohol (1.0 eq)
-
Trimethylsilyl chloride (TMSCl, 1.2 eq)
-
Triethylamine (Et₃N, 1.5 eq)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve the primary alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the stirred solution.
-
Slowly add trimethylsilyl chloride to the mixture.
-
Allow the reaction to warm to room temperature and stir for 30-60 minutes, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the TMS-protected alcohol.
Protocol 2: Deprotection of a TMS Ether using Mild Acid
This protocol describes the cleavage of a TMS ether using a catalytic amount of hydrochloric acid in methanol.[7]
Materials:
-
TMS-protected alcohol
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the TMS-protected alcohol in methanol at room temperature.
-
Add a catalytic amount of 1 M HCl (e.g., a few drops) and stir the solution.
-
Monitor the reaction by TLC. The deprotection is typically rapid (5-30 minutes).
-
Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected alcohol.
Protocol 3: Deprotection of a TMS Ether using TBAF
This procedure outlines the deprotection of a TMS ether using tetrabutylammonium fluoride (TBAF).[9][10]
Materials:
-
TMS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 eq)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Dissolve the TMS-protected alcohol in anhydrous THF at room temperature under an inert atmosphere.
-
Add the TBAF solution dropwise to the stirred solution.
-
Stir the reaction for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride | Aure Chemical [aurechem.com]
- 3. reddit.com [reddit.com]
- 4. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 5. benchchem.com [benchchem.com]
- 6. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 7. benchchem.com [benchchem.com]
- 8. synarchive.com [synarchive.com]
- 9. Trimethylsilyl group - Wikipedia [en.wikipedia.org]
- 10. Trimethylsilyl | TMS Definition, Structure & Protecting Groups | Study.com [study.com]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
Technical Support Center: Troubleshooting the "2-Pyridyl Problem" in Suzuki-Miyaura Couplings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the "2-pyridyl problem" in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
This guide addresses specific issues encountered during experiments, offering potential causes and actionable solutions in a question-and-answer format.
Question 1: Why is my Suzuki-Miyaura coupling reaction with a 2-pyridyl boronic acid resulting in low to no yield?
Answer:
Low or no yield in Suzuki-Miyaura couplings involving 2-pyridyl boronic acids is a well-documented issue, often referred to as the "2-pyridyl problem".[1][2][3] This can be attributed to two primary factors:
-
Catalyst Inhibition: The lone pair of electrons on the nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to the formation of inactive catalyst species and hindering the catalytic cycle.[4][5]
-
Instability of the Boronic Acid: 2-Pyridylboronic acids are notoriously unstable and prone to protodeboronation, a side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[6][7] This decomposition pathway consumes the boronic acid, reducing the yield of the desired product.[6]
To address these issues, consider the following solutions:
-
Utilize Stabilized Boronic Acid Derivatives: Instead of using the free boronic acid, employ more stable derivatives such as N-methyliminodiacetic acid (MIDA) boronates, pinacol esters, or trifluoroborate salts.[1][5] These alternatives exhibit greater stability and can release the active boronic acid in a controlled manner during the reaction.[1]
-
Select Appropriate Ligands: The choice of ligand is crucial to prevent catalyst inhibition. Bulky, electron-rich phosphine ligands, such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos), can shield the palladium center and promote the desired catalytic activity.[4][5]
-
Optimize the Base and Solvent System: The base plays a critical role in the transmetalation step.[8] Stronger bases like potassium phosphate (K₃PO₄) are often effective.[5] The solvent system should be carefully chosen to ensure the solubility of all components; common choices include dioxane, THF, and toluene, often with water as a co-solvent.[9][10]
Question 2: I am observing significant formation of homocoupled byproducts. How can I minimize this?
Answer:
Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) species.[5] To minimize homocoupling:
-
Ensure a Thoroughly Inert Atmosphere: Degas all solvents and reagents and maintain the reaction under a strict inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation and subsequent homocoupling.[5][10]
-
Use a Pd(0) Source or an Efficient Precatalyst: Starting with a Pd(0) source or a precatalyst that rapidly generates the active Pd(0) species can reduce the likelihood of side reactions.[5]
Question 3: My 2-chloropyridine substrate is unreactive. What conditions can improve the coupling?
Answer:
2-Chloropyridines are less reactive than their bromo or iodo counterparts due to the stronger carbon-chlorine bond, making the initial oxidative addition step more challenging.[5] To improve the coupling of 2-chloropyridines:
-
Employ a Highly Active Catalyst System: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which are known to promote the oxidative addition of aryl chlorides.[5]
-
Increase the Reaction Temperature: Higher temperatures can help overcome the activation energy for the C-Cl bond cleavage. However, be mindful that this may also increase the rate of side reactions.[5]
-
Select a Strong Base: A strong base like potassium phosphate (K₃PO₄) is often necessary to facilitate the reaction with less reactive chlorides.[5]
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a major issue with 2-pyridylboronic acids?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[6] 2-Pyridylboronic acids are particularly susceptible to this decomposition, which reduces the concentration of the active nucleophile and leads to lower yields of the desired cross-coupled product.[6][7]
Q2: What are MIDA boronates and how do they help solve the "2-pyridyl problem"?
A2: MIDA (N-methyliminodiacetic acid) boronates are air- and moisture-stable crystalline solids that serve as protected forms of boronic acids.[1] They address the instability of 2-pyridylboronic acids by acting as a "slow-release" source of the boronic acid under the reaction conditions, thus minimizing protodeboronation and leading to higher and more consistent yields.[1]
Q3: Can copper salts improve the efficiency of Suzuki-Miyaura couplings with 2-pyridyl substrates?
A3: Yes, the addition of substoichiometric amounts of copper(I) or copper(II) salts has been shown to be beneficial in some cases, potentially by facilitating the transmetalation step.[7] However, modern catalyst systems often do not require copper additives.[11]
Data Presentation
Table 1: Comparison of Yields for Different 2-Pyridyl Boron Reagents in Suzuki-Miyaura Coupling
| Entry | 2-Pyridyl Boron Reagent | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Pyridylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | Low/Inconsistent | [1] |
| 2 | 2-Pyridyl MIDA boronate | 4-Chloroanisole | Pd(OAc)₂ / SPhos | KOAc | 1,4-Dioxane | 100 | 95 | [1] |
| 3 | Lithium triisopropyl 2-pyridylboronate | 4-Chloroanisole | Pd₂(dba)₃ / P(t-Bu)₂Me | KF | 1,4-Dioxane | 110 | 78 | [9] |
| 4 | 2-Pyridyl pinacol boronate ester | 1-Bromo-4-butylbenzene | Pd₂(dba)₃ / P(t-Bu)₂Me | K₃PO₄ | 1,4-Dioxane | 110 | Moderate | [9] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Pyridyl MIDA Boronates with Aryl Chlorides
This protocol is adapted from a method developed to address the challenges of coupling 2-pyridyl MIDA boronates.[1]
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the 2-pyridyl MIDA boronate (1.5 equiv), aryl chloride (1.0 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and KOAc (2.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane (to achieve a concentration of 0.1 M with respect to the aryl chloride) via syringe.
-
Reaction: Place the vial in a preheated oil bath at 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of Lithium Triisopropyl 2-Pyridylboronates with Aryl Halides
This protocol provides an effective method for the coupling of stabilized 2-pyridylboronates.[9]
-
Reagent Preparation: In a Schlenk tube under an argon atmosphere, place the lithium triisopropyl 2-pyridylboronate (1.5 equiv), the aryl halide (1.0 equiv), KF (3.0 equiv), Pd₂(dba)₃ (1.5 mol%), and the appropriate phosphine ligand (e.g., P(t-Bu)₂Me, 3 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane (3 mL per mmol of halide) via syringe.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 110 °C until the aryl halide is completely consumed as determined by GC or LC-MS.
-
Work-up: Allow the reaction to cool to room temperature. Dilute the mixture with an appropriate organic solvent and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for troubleshooting low-yielding Suzuki couplings.
Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving Regioselectivity in the Functionalization of Furopyridines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the furopyridine scaffold.[1] This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the functionalization of the furopyridine ring system. The unique electronic structure of furopyridines, arising from the fusion of an electron-rich furan ring and an electron-deficient pyridine ring, presents considerable challenges in achieving selective and high-yielding functionalization.[1]
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in the C-H functionalization of furopyridines so challenging?
A1: The difficulty in achieving regioselectivity stems from the competing reactivity of the fused furan and pyridine rings.[1] The furan ring is electron-rich and thus more susceptible to electrophilic substitution, while the electron-deficient pyridine ring is more prone to nucleophilic attack and radical additions.[1] This dual reactivity can lead to a mixture of isomers, making selective functionalization a significant hurdle.[1]
Q2: What are the primary factors influencing regioselectivity in furopyridine functionalization?
A2: Several key factors govern the regiochemical outcome of furopyridine functionalization:
-
Inherent Ring Electronics: The intrinsic electronic properties of the furan and pyridine rings are a primary determinant.[1][2]
-
Reaction Conditions: Solvent, temperature, and pH can be "tuned" to favor a specific regioisomer.[1]
-
Steric Hindrance: Bulky substituents on the furopyridine core or the reagent can direct functionalization to less sterically hindered positions.[1]
-
Catalyst and Ligand Choice: In metal-catalyzed reactions, the selection of the metal center (e.g., Pd, Rh, Ir) and its coordinating ligands is crucial for determining which C-H bond is activated.[1]
-
Directing Groups: The installation of a directing group can guide a metal catalyst to a specific C-H bond, overriding the inherent reactivity of the ring system.
Q3: How can I functionalize the less reactive C3 or C4 positions of the pyridine ring?
A3: Functionalization at the C2 position of pyridines is often favored due to its proximity to the nitrogen atom.[1] To target the more distal C3 and C4 positions, specific strategies are required, such as a dearomatization-rearomatization approach. This involves temporarily dearomatizing the pyridine ring to create an electron-rich intermediate that can undergo regioselective electrophilic functionalization, followed by rearomatization.[1]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in C-H Arylation
Problem: My palladium-catalyzed direct C-H arylation of a 2-substituted furo[3,2-b]pyridine is yielding a mixture of C-3 and C-7 arylated products.
Troubleshooting Steps:
| Possible Cause | Troubleshooting Suggestions |
| Competing Reactivity | The furan (C-3) and pyridine (C-7) rings have comparable reactivity under certain conditions. |
| Suboptimal Ligand | The chosen phosphine ligand may not provide sufficient steric or electronic bias for one position over the other. |
| Incorrect Additive | The nature and concentration of additives like pivalic acid can influence the reaction mechanism and, consequently, the regioselectivity.[3][4] |
| Solvent Effects | The polarity of the solvent can affect the stability of the transition states leading to different regioisomers. |
Experimental Protocol: Selective C-7 Arylation of 2-Substituted Furo[3,2-b]pyridines
This protocol is adapted from a method developed for the selective functionalization of the C-7 position.[3][5]
-
Reaction Setup: In a flame-dried Schlenk tube under an argon atmosphere, combine the 2-substituted furo[3,2-b]pyridine (1.0 equiv), the desired aryl bromide (1.5 equiv), palladium(II) acetate (Pd(OAc)₂, 5 mol%), a suitable phosphine ligand (e.g., SPhos, 10 mol%), and cesium carbonate (Cs₂CO₃, 2.0 equiv).
-
Solvent Addition: Add anhydrous 1,4-dioxane (0.2 M).
-
Reaction Conditions: Heat the reaction mixture at 110 °C for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel.
Issue 2: Low Yield in Lithiation-Bromination Reactions
Problem: I am attempting a lithiation followed by quenching with bromine to introduce a bromine atom at a specific position, but the yield of the brominated furopyridine is consistently low.
Troubleshooting Steps:
| Possible Cause | Troubleshooting Suggestions |
| Incomplete Lithiation | The organolithium reagent may not be sufficiently reactive, or the reaction time may be too short. |
| Proton Quenching | Traces of water or other protic sources in the reaction will quench the aryllithium intermediate. |
| Side Reactions | The aryllithium species may be unstable at the reaction temperature, leading to decomposition. |
| Inefficient Bromination | The brominating agent may not be reactive enough, or side reactions such as metal-halogen exchange could be occurring. |
Experimental Protocol: Regioselective Bromination via Lithiation
This protocol provides a general procedure for the bromination of furopyridines following a lithiation step.
-
Reaction Setup: In a flame-dried, three-necked flask under an argon atmosphere, dissolve the furopyridine substrate in anhydrous THF and cool to -78 °C.
-
Lithiation: Slowly add a solution of n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (1.1 equiv) in hexanes/THF. Stir the mixture at -78 °C for 1-2 hours.
-
Quenching: Slowly add a solution of 1,2-dibromoethane or another suitable bromine source (1.2 equiv) in anhydrous THF to the reaction mixture at -78 °C.
-
Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Quantitative Data Summary
| Reaction Type | Furopyridine Substrate | Reagent/Catalyst | Position(s) Functionalized | Yield (%) | Reference |
| Direct C-H Arylation | 2-Phenylfuro[3,2-b]pyridine | 4-Bromotoluene, Pd(OAc)₂, P(o-tol)₃, CsOAc | C-3 | 75 | [3] |
| Direct C-H Arylation | 2-Phenylfuro[3,2-b]pyridine | 2-Bromo-1,3-dimethylbenzene, Pd(OAc)₂, P(o-tol)₃, CsOAc | C-7 | 12 | [5] |
| Lithiation-Iodination | Furo[3,2-b]pyridine | n-BuLi, then I₂ | C-7 | 85 | [6] |
| Lithiation-Iodination | 7-Iodofuro[3,2-b]pyridine | n-BuLi, then I₂ | C-3 | 82 | [6] |
Visualizations
Caption: Factors governing regioselectivity in furopyridine C-H functionalization.
Caption: Troubleshooting workflow for low yield in cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview [mdpi.com]
- 6. Successive regioselective metalations of fused heterocycles: synthesis of polyfunctionalized furo[3,2-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for 2-(Trimethylsilyl)furo[3,2-b]pyridine Coupling
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing cross-coupling reactions with 2-(Trimethylsilyl)furo[3,2-b]pyridine.
Frequently Asked Questions (FAQs)
Q1: What is the primary cross-coupling reaction for this compound?
The primary application for this compound is the Hiyama cross-coupling reaction . In this palladium-catalyzed reaction, the organosilane acts as the nucleophilic partner, coupling with an organic halide or triflate (the electrophilic partner) to form a new carbon-carbon bond.[1][2] The trimethylsilyl (TMS) group is activated, typically by a fluoride source, to facilitate transmetalation to the palladium center.[1][2]
Q2: Which palladium catalysts are most effective for coupling with this substrate?
A range of palladium sources can be effective, and the optimal choice often depends on the specific coupling partner and reaction conditions. Commonly successful catalysts include:
-
Palladium(II) Acetate (Pd(OAc)₂): Often used in combination with phosphine ligands or N-heterocyclic carbenes (NHCs).[3][4]
-
Palladium on Carbon (Pd/C): A heterogeneous catalyst that is advantageous for its recyclability and ease of removal.[3][5] It can be used in ligand-free protocols or with added ligands to improve performance.[3][5]
-
Palladium Nanoparticles: Can be generated in situ and offer high catalytic activity, sometimes under aqueous, fluoride-free conditions.[4][6]
-
Pre-formed Pd(0) sources like Pd₂(dba)₃: Often effective, particularly when paired with bulky, electron-rich phosphine ligands.[7]
The choice of ligand is equally critical, with bulky phosphines (e.g., XPhos, PCy₃) or NHCs often providing the best results.[4][8]
Q3: What is the role of the fluoride activator in Hiyama coupling and which one should I choose?
The fluoride source is crucial for activating the organosilane.[2] It coordinates to the silicon atom, forming a hypervalent pentacoordinate silicate intermediate.[1][9] This species is significantly more nucleophilic and readily undergoes transmetalation with the palladium(II) center in the catalytic cycle.[9]
Common fluoride activators include:
-
Tetrabutylammonium Fluoride (TBAF): The most common and often most effective activator, usually supplied as a solution in THF or as a hydrate.[3][9]
-
Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF): A potent, anhydrous fluoride source.
-
Cesium Fluoride (CsF) and Potassium Fluoride (KF): Solid fluoride sources that are sometimes used, though often found to be less efficient than TBAF for activating trialkylsilanes.[3][7]
Q4: Can I use this compound for a Suzuki-Miyaura coupling?
Not directly. The Suzuki-Miyaura reaction requires an organoboron reagent (like a boronic acid or boronate ester) as the nucleophile.[10][11] To use the furo[3,2-b]pyridine core in a Suzuki coupling, the 2-(trimethylsilyl) group would first need to be converted into a boron-containing functional group. This is typically achieved through a Miyaura borylation reaction , where a C-X bond (X = halide) is converted to a C-B(OR)₂ bond.[11][12][13] If your starting material is 2-bromo- or 2-chloro-furo[3,2-b]pyridine, a borylation followed by Suzuki coupling is a viable strategy.[14]
Troubleshooting Guide
Q1: My Hiyama coupling reaction is failing or giving very low yields. What are the common causes?
Low yields are a common issue. Consider the following troubleshooting steps, summarized in the decision tree below.
-
Inefficient Silicon Activation: The TMS group is less reactive than trialkoxy- or trifluorosilanes.[2] Ensure your fluoride source (e.g., TBAF) is fresh and anhydrous if possible, as water can affect its activity. Consider increasing the equivalents of the activator.
-
Catalyst/Ligand Choice: The combination of palladium source and ligand is critical. If a simple system like Pd(OAc)₂/PPh₃ fails, switch to a more robust system using a bulky, electron-rich ligand like XPhos or an N-heterocyclic carbene (NHC) ligand.[4]
-
Reaction Temperature: Hiyama couplings often require elevated temperatures (80-120 °C) to proceed efficiently.[3][5] Ensure your reaction is reaching and maintaining the target temperature.
-
Solvent Choice: Anhydrous polar aprotic solvents like dioxane, DMF, or toluene are typically used.[3][7] Ensure your solvent is thoroughly dried, as water can lead to side reactions.
Caption: Troubleshooting logic for low-yield Hiyama coupling reactions.
Q2: I'm observing significant proto-desilylation of my starting material. How can I minimize this side reaction?
Proto-desilylation (replacement of the -TMS group with a hydrogen atom) occurs when the activated organosilane reacts with a proton source (like water) before it can transmetalate to the palladium catalyst.
-
Use Anhydrous Conditions: This is the most critical factor. Thoroughly dry all glassware, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
-
Choice of Fluoride Source: While TBAF is effective, its hydrated forms are a common source of water. Using an anhydrous fluoride source like TASF or freshly dried solid KF/CsF may help, although their activation efficiency can be lower.
-
Base Additive: In some fluoride-free Hiyama variants, a base like NaOH or an alkali carbonate is used.[1][6] However, for traditional fluoride-activated couplings, extraneous bases can exacerbate proto-desilylation. Stick to the fluoride activator unless following a specific fluoride-free protocol.
Q3: My reaction seems to work, but purification is difficult. What are the best practices?
Hiyama couplings can produce silicate byproducts that complicate purification.
-
Aqueous Workup: After the reaction is complete, quenching with water or a mild aqueous acid can help hydrolyze remaining silanes and silicates.
-
Filtration: Passing the crude mixture through a plug of silica gel or celite before concentration can remove some baseline impurities and palladium residues.
-
Chromatography: Careful column chromatography is usually required. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar mixture (e.g., hexanes/ethyl acetate) is typically effective for separating the desired biaryl product from non-polar starting materials and polar silicate byproducts.
Data Presentation: Catalyst System Comparison
The following table summarizes results from various palladium-catalyzed Hiyama coupling systems for aryl halides with arylsilanes, which can serve as a starting point for optimization.
| Catalyst (mol%) | Ligand/Additive (mol%) | Base/Activator (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ (3) | DABCO (6) | TBAF (1.2) | Dioxane | 80 | up to 100 | [4] |
| 5% Pd/C (0.5) | None | TBAF·3H₂O (1.5) | Toluene | Reflux | up to 90 | [3] |
| Pd(OAc)₂ (10) | dppp (20) | CuF₂ (2.0) | Toluene | 120 | Moderate-Good | [6] |
| Pd/PiNe (0.5) | None | TBAF (1.5) | GVL:H₂O | 120 | Good | [6] |
| Pd₂(dba)₂ (2.5) | dppe (5) | TBAF (2.0) | Toluene | 110 | up to 85 | [7] |
| PdCl₂ (5) | PCy₃ (10) | TBAF (2.0) | Dioxane | 110 | Good-Excellent | [8] |
Abbreviations: DABCO = 1,4-Diazabicyclo[2.2.2]octane; TBAF = Tetrabutylammonium fluoride; dppp = 1,3-Bis(diphenylphosphino)propane; GVL = γ-Valerolactone; dppe = 1,2-Bis(diphenylphosphino)ethane; PCy₃ = Tricyclohexylphosphine.
Experimental Protocol: General Procedure for Hiyama Coupling
This protocol is a representative example for the coupling of this compound with an aryl bromide.
Caption: Step-by-step workflow for a typical Hiyama coupling experiment.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., XPhos, 4-10 mol%)
-
TBAF (1M solution in THF, 1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
Procedure:
-
To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst, ligand, and aryl bromide.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the this compound.
-
Slowly add the TBAF solution dropwise to the stirred mixture at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) and stir vigorously for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the desired coupled product.
References
- 1. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 2. Hiyama Coupling [organic-chemistry.org]
- 3. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon [organic-chemistry.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Miyaura Borylation Reaction [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Managing Exothermic Reactions in Pyridine Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you safely and effectively manage exothermic reactions during pyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: My Hantzsch pyridine synthesis is showing a strong exotherm. What are the immediate steps to control it?
A1: A strong exotherm in a Hantzsch synthesis requires immediate attention to prevent a runaway reaction. Key factors to control are the reaction rate and the cooling efficiency.
-
Suboptimal Reaction Conditions: The classic Hantzsch synthesis can be highly exothermic, especially at larger scales.
-
Troubleshooting: Immediately cease the addition of any reagents. Ensure maximum cooling is applied to the reactor. If the temperature continues to rise rapidly, consider adding a pre-chilled, inert solvent to dilute the reaction mixture and absorb heat. For future experiments, consider alternative catalysts and solvent systems. For instance, using p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in aqueous micelles can lead to high yields under milder conditions.[1] Solvent-free conditions using catalysts like γ-Al2O3 nanoparticles at 90°C can also provide better control over the reaction.[1]
-
-
Inadequate Mixing: Poor agitation can lead to localized hotspots where the reaction rate accelerates significantly.
-
Troubleshooting: Ensure the stirrer is functioning correctly and at an appropriate speed to maintain a homogenous mixture and facilitate heat transfer to the cooling surface.
-
Q2: How can I predict and quantify the exotherm of my pyridine synthesis reaction before scaling up?
A2: Predicting and quantifying the heat evolution of a reaction is crucial for safe scale-up. This is achieved through thermal hazard assessment.
-
Reaction Calorimetry: This is the most direct method to measure the heat of reaction (ΔHrxn) and the rate of heat release. Techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC) provide quantitative data on the reaction's thermal profile.[2]
-
Estimation Methods: In the absence of experimental data, computational methods can provide an estimate of the heat of reaction. However, these should always be validated experimentally before proceeding to a larger scale.
-
Adiabatic Temperature Rise: Calculate the potential adiabatic temperature rise, which is the temperature increase if all the heat generated by the reaction is absorbed by the reaction mass without any cooling.[2] This represents the worst-case scenario and is a critical parameter for safety assessment.
Q3: What are the key process parameters to control during an exothermic pyridine synthesis?
A3: Several process parameters are critical for managing the heat generated during pyridine synthesis.
-
Reagent Addition Rate: This is one of the most effective ways to control the reaction rate and, consequently, the heat output. A slow, controlled addition of the limiting reagent allows the cooling system to remove the generated heat effectively.[3][4]
-
Temperature Control: Maintain the reaction temperature within a safe operating range using an efficient cooling system, such as a jacketed reactor with a chiller.[2][3] The cooling capacity of the reactor must be sufficient to handle the maximum heat output of the reaction.[2]
-
Mixing: Efficient stirring is essential to ensure uniform temperature throughout the reactor and prevent the formation of localized hot spots.[2][3]
Q4: Can the choice of synthesis route impact the severity of the exotherm?
A4: Yes, the choice of synthesis route can significantly influence the exothermic behavior of the reaction.
-
Hantzsch Synthesis: This multicomponent reaction is known to be exothermic.[5]
-
Guareschi-Thorpe Synthesis: This condensation reaction to form pyridones can also be exothermic, and modern modifications often focus on milder, more controlled conditions.[6][7][8][9]
-
Bohlmann-Rahtz Synthesis: This two-step process can involve a high-temperature cyclodehydration step.[10][11][12][13] Using catalysts like acetic acid or Amberlyst 15 can lower the required temperature, thus mitigating the thermal hazard.[10][11]
Troubleshooting Guides
Issue 1: Rapid, Uncontrolled Temperature Increase (Runaway Reaction)
A runaway reaction is a critical safety hazard. The following guide provides a systematic approach to prevent and manage such events.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Incorrect Reagent Stoichiometry or Order of Addition | - Immediately stop all reagent feeds. - Apply maximum cooling. - If safe, add a pre-chilled inert solvent to dilute the reaction. - For future experiments, carefully review and verify the stoichiometry and order of addition. In unsymmetrical Hantzsch reactions, incorrect addition can lead to undesired intermediates.[1] |
| Cooling System Failure | - Immediately stop all reagent feeds. - Switch to a backup cooling system if available. - Prepare an emergency cooling bath (e.g., ice-water) to immerse the reactor if possible and safe to do so. |
| Inadequate Heat Removal Capacity for the Scale | - For future reactions, perform a thorough thermal hazard assessment before scaling up. - Reduce the batch size or slow down the addition rate. - Consider using a continuous flow reactor, which offers a much higher surface-area-to-volume ratio for better heat transfer.[4] |
Issue 2: Localized Hotspots and Charring
Localized hotspots can lead to side reactions, product degradation, and potentially trigger a runaway reaction.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inefficient Mixing | - Increase the stirring speed to improve homogeneity. - Ensure the agitator is appropriately designed for the reactor geometry and viscosity of the reaction mixture.[2] - For highly viscous reactions, consider using a more powerful overhead stirrer. |
| Solid Reagent Accumulation | - If adding a solid reagent, ensure it dissolves or is well-suspended in the reaction mixture. - Consider adding the solid in portions or as a solution/slurry to improve dispersion. |
| Fouling of Heat Transfer Surfaces | - If the product or byproducts are insoluble, they can coat the reactor walls, impeding heat transfer. - Choose a solvent in which all components remain in solution. - If solids are unavoidable, ensure they remain well-suspended. |
Experimental Protocols
Protocol 1: Scale-Up Synthesis of a Pyridine Derivative with Exotherm Control
This protocol outlines a general procedure for scaling up a pyridine synthesis while managing the exotherm.
Materials:
-
Reactants for the specific pyridine synthesis (e.g., aldehyde, β-keto ester, ammonia source for Hantzsch synthesis)
-
Anhydrous solvent
-
Cooling medium (e.g., chilled water/glycol)
Equipment:
-
Jacketed glass reactor with an overhead stirrer, temperature probe, and addition funnel.[3]
-
Chiller/heater unit for temperature control.[3]
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Charge the jacketed reactor with the initial reactants and solvent.
-
Begin stirring and purge the reactor with an inert gas.
-
Cool the reactor contents to the desired starting temperature (e.g., 0-5 °C) using the chiller unit.[3]
-
Slowly add the limiting reagent via the addition funnel over a period of 1-2 hours.[3]
-
Crucially, monitor the internal temperature continuously. The addition rate should be adjusted to maintain the temperature within a narrow, predetermined range (e.g., ± 2 °C).
-
After the addition is complete, allow the reaction to proceed at the set temperature, monitoring for completion by a suitable analytical method (e.g., TLC, HPLC).
-
Once the reaction is complete, proceed with the appropriate work-up and purification steps.
Quantitative Data for Scale-Up (Example):
| Parameter | Laboratory Scale (Typical) | Pilot Scale (Target) |
| Reactant A | 10 g (1.0 eq) | 1.0 kg (1.0 eq) |
| Reactant B | 12 g (1.1 eq) | 1.2 kg (1.1 eq) |
| Solvent Volume | 100 mL | 10 L |
| Addition Time | 30 minutes | 2-3 hours |
| Reaction Temperature | 0-10 °C | 0-5 °C |
| Coolant Temperature | -5 °C | -10 °C |
Note: This is a generalized table. Specific parameters must be determined for each individual reaction through careful process safety evaluation.
Visualizations
Troubleshooting Workflow for Temperature Excursions
The following diagram illustrates a decision-making workflow for managing unexpected temperature increases during an exothermic pyridine synthesis.
Caption: A decision tree for responding to a temperature excursion.
Logical Relationship for Safe Scale-Up of Exothermic Reactions
This diagram outlines the logical progression for safely scaling up an exothermic pyridine synthesis.
Caption: A workflow for the safe scale-up of exothermic reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. amarequip.com [amarequip.com]
- 3. benchchem.com [benchchem.com]
- 4. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 5. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 6. Guareschi-Thorpe Condensation [drugfuture.com]
- 7. benchchem.com [benchchem.com]
- 8. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jk-sci.com [jk-sci.com]
- 11. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 12. Modified Bohlmann-Rahtz Pyridine Synthesis for Cyclic Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
Preventing desilylation during purification of furopyridine derivatives
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of furopyridine derivatives, with a special focus on preventing the unintended removal of silyl protecting groups (desilylation).
Frequently Asked Questions (FAQs)
Q1: Why is my silyl-protected furopyridine derivative undergoing desilylation during silica gel column chromatography?
A1: Standard silica gel is slightly acidic (pH ~4-5) due to the presence of silanol groups (Si-OH) on its surface.[1][2] These acidic sites can catalyze the hydrolysis of silyl ethers, particularly those that are more labile, leading to the cleavage of the protecting group.[3] The furopyridine core itself, especially the furan ring, can be sensitive to acidic conditions, which might exacerbate the issue.[4]
Q2: Which silyl protecting groups are most susceptible to cleavage on silica gel?
A2: The stability of silyl ethers is primarily influenced by the steric bulk of the substituents on the silicon atom.[5] Less sterically hindered silyl ethers are more susceptible to acid-catalyzed cleavage. The general order of stability on silica gel is:
Q3: How can I quickly check if my compound is degrading on silica gel?
A3: A 2D Thin Layer Chromatography (TLC) analysis is an effective way to assess compound stability on silica.[7][8] Spot your compound in one corner of a square TLC plate, run the plate in one direction, then turn it 90 degrees and run it again in a different solvent system. If the compound is stable, the spot will remain on the diagonal. If it degrades, new spots will appear off the diagonal.[7]
Q4: What are the main alternatives to standard silica gel chromatography for purifying acid-sensitive compounds?
A4: Several alternatives can be employed:
-
Deactivated Silica Gel: The acidity of silica gel can be neutralized by adding a basic modifier like triethylamine or by pre-treating the silica.[9][10]
-
Alumina: Neutral or basic alumina can be a good alternative for acid-sensitive compounds.[1][11]
-
Reversed-Phase Chromatography: This technique uses a non-polar stationary phase (like C18-functionalized silica) and a polar mobile phase, avoiding the acidic conditions of normal-phase silica gel.[10][12][13]
Troubleshooting Guides
Problem: Desilylation Observed During Silica Gel Chromatography
| Potential Cause | Suggested Solution |
| Inherent Acidity of Silica Gel | Option 1: Deactivate the Silica Gel. Add 0.1-2% triethylamine (TEA) or pyridine to the mobile phase to neutralize the acidic silanol groups.[14][15] Alternatively, prepare a deactivated silica gel slurry before packing the column (see Experimental Protocols).Option 2: Use a More Robust Silyl Protecting Group. If possible, use a more sterically hindered protecting group like TBDMS, TIPS, or TBDPS, which are more stable to acidic conditions.[3][5] |
| Prolonged Contact Time with Silica | Option 1: Use Flash Chromatography. Minimize the time the compound spends on the column by using a faster flow rate.[8]Option 2: Optimize the Solvent System. Choose a mobile phase that provides good separation with a reasonable elution time. |
| Highly Labile Silyl Group (e.g., TMS) | Option 1: Avoid Silica Gel. For extremely sensitive compounds, it is best to use an alternative stationary phase like neutral alumina or employ reversed-phase chromatography.[8][11]Option 2: Proceed to the Next Step Without Purification. If the crude product is relatively clean, consider using it directly in the next synthetic step and purify a more stable intermediate later. |
| Co-elution of Desilylated Product with Starting Material | Option 1: Adjust Mobile Phase Polarity. The desilylated product will be more polar. A less polar mobile phase may improve separation.Option 2: Switch to a Different Stationary Phase. Alumina or reversed-phase silica may offer different selectivity, allowing for better separation.[11][13] |
Data Presentation
Table 1: Relative Stability of Common Silyl Ethers
This table provides the approximate relative rates of cleavage for common silyl ethers under acidic and basic conditions. Note that cleavage on silica gel is an acid-catalyzed process.
| Silyl Ether Group | Abbreviation | Relative Rate of Acidic Cleavage (TMS = 1) | Relative Rate of Basic Cleavage (TMS = 1) |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10 - 100 |
| tert-Butyldimethylsilyl | TBDMS / TBS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
Data adapted from BenchChem and J.D. White & R.G. Carter.[3][5][6]
Experimental Protocols
Protocol 1: Purification using Deactivated Silica Gel with Triethylamine in the Mobile Phase
-
Column Packing: Dry pack or prepare a slurry of silica gel in the initial, less polar mobile phase.
-
Mobile Phase Preparation: Prepare the desired eluent system (e.g., ethyl acetate/hexanes) and add 0.5-1% (v/v) of triethylamine.
-
Equilibration: Equilibrate the packed column with the triethylamine-containing mobile phase until the eluent is basic (test with pH paper).
-
Sample Loading: Dissolve the crude silylated furopyridine derivative in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Run the column using the mobile phase containing triethylamine. Collect fractions and monitor by TLC.
-
Work-up: Combine the desired fractions and remove the solvent under reduced pressure. The residual triethylamine can typically be removed under high vacuum.
Protocol 2: Purification using Neutral Alumina
-
Alumina Selection: Use neutral or basic alumina (Activity Grade I-III).
-
Column Packing: Dry pack the column with alumina. Gently tap the column to ensure even packing.
-
Mobile Phase Selection: Determine a suitable solvent system using TLC with alumina plates. Note that the polarity of the mobile phase may need to be adjusted compared to silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen mobile phase. Be aware that some solvents like ethyl acetate can undergo saponification on basic alumina.[16]
-
Fraction Collection: Collect and analyze fractions by TLC.
Protocol 3: Purification by Reversed-Phase Flash Chromatography
-
Stationary Phase: Use a pre-packed C18 (octadecylsilyl) flash column.
-
Mobile Phase: A typical mobile phase is a gradient of methanol or acetonitrile in water.
-
Sample Preparation: Dissolve the crude product in a solvent compatible with the initial mobile phase conditions (e.g., methanol, acetonitrile, or a small amount of THF).
-
Elution: Run a gradient from a high percentage of water to a high percentage of the organic solvent. Non-polar compounds will be retained longer on the column.
-
Fraction Collection and Work-up: Collect fractions and monitor by reversed-phase TLC or LC-MS. The aqueous/organic solvent can be removed by lyophilization or evaporation.
Visualizations
Caption: Mechanism of acid-catalyzed desilylation on a silica gel surface.
Caption: Decision workflow for selecting a purification method.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Chromatography [chem.rochester.edu]
- 8. Chromatography [chem.rochester.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. Chromatography [chem.rochester.edu]
- 11. silicycle.com [silicycle.com]
- 12. silicycle.com [silicycle.com]
- 13. selekt.biotage.com [selekt.biotage.com]
- 14. reddit.com [reddit.com]
- 15. hplc.eu [hplc.eu]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to 2-(Trimethylsilyl)furo[3,2-b]pyridine and Other Silyl Compounds in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Silylating Agents in Modern Synthetic Chemistry
The strategic construction of carbon-carbon bonds is a cornerstone of modern organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for this purpose, with a diverse array of organometallic reagents available to synthetic chemists. Among these, organosilicon compounds have garnered significant attention due to their low toxicity, high stability, and the environmentally benign nature of their byproducts. This guide provides a comparative analysis of 2-(trimethylsilyl)furo[3,2-b]pyridine and other silyl compounds in cross-coupling reactions, supported by experimental data and detailed protocols to inform the selection of the optimal reagent for specific synthetic challenges.
Performance in Cross-Coupling: A Quantitative Comparison
The efficacy of a silyl compound in cross-coupling is determined by various factors, including the electronic nature of the silyl group and the aromatic system to which it is attached, the reaction conditions, and the choice of catalyst and coupling partner. The following tables summarize the performance of this compound in comparison to other representative silyl compounds in Hiyama-type cross-coupling reactions.
Table 1: Hiyama-Type Cross-Coupling of 2-(Trimethylsilyl)pyridine with Aryl Halides
| Entry | Aryl Halide | Silyl Compound | Catalyst | Activator | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | 2-(Trimethylsilyl)pyridine | Pd(PPh₃)₄ | Ag₂O, TBAF | DMF | 90 | 2 | 75 |
| 2 | 4-Bromoanisole | 2-(Trimethylsilyl)pyridine | Pd(PPh₃)₄ | Ag₂O, TBAF | DMF | 90 | 18 | 55 |
| 3 | 1-Iodonaphthalene | 2-(Trimethylsilyl)pyridine | Pd(PPh₃)₄ | Ag₂O, TBAF | DMF | 90 | 2 | 80 |
| 4 | 1-Bromonaphthalene | 2-(Trimethylsilyl)pyridine | Pd(PPh₃)₄ | Ag₂O, TBAF | DMF | 90 | 18 | 60 |
Data sourced from a study on the palladium-catalyzed cross-coupling of 2-trimethylsilylpyridine with aryl halides, which noted that the parent unsubstituted compound was previously considered unreactive.[1]
Table 2: Comparative Hiyama Cross-Coupling of Various Silyl Compounds with Aryl Halides
| Entry | Aryl Halide | Silyl Compound | Catalyst | Activator | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenyltrimethoxysilane | Pd(OAc)₂ / XPhos | TBAF | THF/t-BuOH | 90 | 12 | 95 |
| 2 | 4-Bromoanisole | Phenyltriethoxysilane | Pd(NH₃)₂Cl₂ / Ligand | NaOH | H₂O | 100 | 12 | 99 |
| 3 | 4-Iodoanisole | Vinyltrimethoxysilane | PdCl₂(dppf) | TBAF | Dioxane | 80 | 12 | 85 |
| 4 | 4-Iodoanisole | This compound | Pd(PPh₃)₄ | TBAF | THF | 66 | 12 | (Not specified) |
Yields for entries 1-3 are representative examples from the literature on Hiyama couplings of aryltrialkoxysilanes and vinylsilanes.[2][3] Data for entry 4 is based on the successful application of Hiyama coupling to a related 2-(trimethylsilyl)furopyridine, though the specific yield was not provided in the available literature.[4]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and optimization of synthetic procedures. Below are representative experimental protocols for the Hiyama-type cross-coupling reactions.
Protocol 1: Hiyama-Type Cross-Coupling of 2-(Trimethylsilyl)pyridine with Aryl Halides
To a solution of the aryl halide (1.0 mmol) and 2-(trimethylsilyl)pyridine (1.2 mmol) in anhydrous DMF (5 mL) is added palladium(0) tetrakistriphenylphosphine (0.05 mmol), silver(I) oxide (1.2 mmol), and tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 0.1 mmol). The reaction mixture is stirred at 90 °C under an inert atmosphere for the time indicated in Table 1. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired 2-arylpyridine.[1]
Protocol 2: General Procedure for Hiyama Cross-Coupling of Aryltrialkoxysilanes with Aryl Mesylates
A mixture of the aryl mesylate (0.5 mmol), aryltrialkoxysilane (0.75 mmol), Pd(OAc)₂ (0.02 mmol), XPhos (0.05 mmol), and TBAF (1.0 mmol) in a mixed solvent of THF/t-BuOH (2 mL, 1:1) is stirred at 90 °C for 12 hours under a nitrogen atmosphere. After completion of the reaction, the mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.[2]
Mechanistic Considerations and Logical Workflow
The Hiyama coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation of the organosilicon reagent to the palladium center, and finally, reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. The activation of the silicon-carbon bond by a fluoride source, such as TBAF, is crucial for the transmetalation step to occur efficiently.
The following diagram illustrates the general workflow for a Hiyama cross-coupling reaction.
Caption: General workflow for a palladium-catalyzed Hiyama cross-coupling reaction.
Discussion and Comparison of Silyl Compounds
This compound: This heterocyclic silane presents both opportunities and challenges in cross-coupling reactions. The fused furo[3,2-b]pyridine core is a common motif in medicinal chemistry, making this building block highly valuable.[5] The presence of the pyridine nitrogen, particularly at the 2-position relative to the coupling site, can lead to the "2-pyridyl problem," where the nitrogen lone pair can coordinate to the palladium catalyst and inhibit its activity. However, the electron-withdrawing nature of the fused aromatic system may facilitate the crucial transmetalation step in the Hiyama coupling. While specific yield data for its cross-coupling is not widely available in the reviewed literature, its successful use in the synthesis of polyfunctionalized furo[3,2-b]pyridines has been documented, suggesting its viability as a coupling partner.[4]
2-(Trimethylsilyl)pyridine: As a foundational analogue, the cross-coupling of 2-(trimethylsilyl)pyridine provides a valuable benchmark. Historically considered unreactive, recent studies have demonstrated its successful coupling with aryl halides under specific conditions, notably with the use of a silver(I) oxide co-activator.[1] This suggests that overcoming the inhibitory effect of the pyridine nitrogen is key to achieving good yields.
Aryltrialkoxysilanes (e.g., Phenyltrimethoxysilane): These reagents are among the most commonly used organosilanes in Hiyama couplings. The alkoxy groups on the silicon atom enhance its electrophilicity, facilitating the fluoride-mediated activation and subsequent transmetalation. They are generally stable, readily available, and exhibit broad functional group tolerance, consistently providing good to excellent yields with a variety of aryl and heteroaryl halides.[2][3]
Vinylsilanes (e.g., Vinyltrimethoxysilane): Similar to aryltrialkoxysilanes, vinylsilanes are effective coupling partners for the introduction of a vinyl group. They typically offer high stereoselectivity and good yields under standard Hiyama conditions.
Silanols and Silanolates: An important evolution in silicon-based cross-coupling is the use of organosilanols and their corresponding silanolates. These species can often participate in cross-coupling reactions without the need for a fluoride activator, proceeding through a different mechanistic pathway. This "fluoride-free" approach is advantageous when working with substrates bearing fluoride-sensitive functional groups, such as silyl protecting groups. The in-situ generation of silanols from silyl ethers or other precursors is also a common strategy.[6][7]
Conclusion
The choice of a silyl compound for cross-coupling reactions is a critical decision that influences the efficiency and outcome of a synthetic sequence. While This compound is a valuable building block for accessing medicinally relevant scaffolds, its reactivity is influenced by the electronic properties of the furopyridine ring system and the potential for catalyst inhibition by the pyridine nitrogen. In contrast, aryltrialkoxysilanes offer a more general and often higher-yielding alternative for the introduction of aryl groups, benefiting from well-established and optimized reaction protocols. For syntheses where fluoride sensitivity is a concern, the use of organosilanols or their precursors provides a powerful fluoride-free alternative.
Researchers and drug development professionals should consider the specific synthetic target, the electronic and steric nature of the coupling partners, and the tolerance of functional groups when selecting the most appropriate silyl reagent. The experimental protocols and comparative data presented in this guide serve as a valuable resource for making informed decisions in the design and execution of palladium-catalyzed cross-coupling reactions.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hiyama Coupling [organic-chemistry.org]
A Researcher's Guide to Silyl Ether Protecting Groups: Comparative Stability of TMS, TIPS, and TBDPS
In the intricate world of multi-step organic synthesis, the judicious selection of protecting groups is a critical determinant of success. For the temporary masking of hydroxyl functionalities, silyl ethers are a mainstay, offering a versatile toolkit for chemists. Their popularity lies in the fine-tunable stability of various substituted silyl groups, allowing for strategic protection and selective deprotection. This guide provides a comprehensive comparison of three widely used silyl ether protecting groups: Trimethylsilyl (TMS), Triisopropylsilyl (TIPS), and tert-Butyldiphenylsilyl (TBDPS), with a focus on their relative stability under common reaction conditions.
Relative Stability: A Quantitative Comparison
The stability of a silyl ether is primarily dictated by the steric bulk of the substituents on the silicon atom. Larger, more sterically hindered groups physically obstruct the approach of reagents to the silicon-oxygen bond, thereby enhancing the protecting group's robustness. The general order of stability for these silyl ethers has been well-established through extensive experimental data.
Stability in Acidic Media
Under acidic conditions, the cleavage of silyl ethers is initiated by protonation of the ether oxygen, followed by nucleophilic attack. The rate of this hydrolysis is highly sensitive to the steric hindrance around the silicon atom. The relative resistance to acid-catalyzed hydrolysis follows a clear trend:
TMS < TIPS < TBDPS
Quantitative comparisons reveal a dramatic increase in stability with increasing steric bulk. The tert-butyldiphenylsilyl (TBDPS) group is significantly more stable than the triisopropylsilyl (TIPS) group, which in turn is vastly more stable than the highly labile trimethylsilyl (TMS) group.[1][2][3][4][5][6]
Stability in Basic Media
In basic media, the cleavage of silyl ethers proceeds via nucleophilic attack on the silicon atom. While steric hindrance remains a key factor, the electronic effects of the substituents also play a role. The relative order of stability towards base-catalyzed hydrolysis is:
TMS < TBDPS ≈ TIPS
Interestingly, while TIPS is generally more stable than TBDPS in acidic conditions, their stabilities are comparable in basic media.[1][2][3] The TMS group remains the most labile under basic conditions.
Stability towards Fluoride-Mediated Cleavage
Fluoride ions, typically from sources like tetrabutylammonium fluoride (TBAF), are highly effective for cleaving silicon-oxygen bonds due to the high strength of the resulting silicon-fluorine bond.[4][7] This method is generally mild and selective. The rate of fluoride-mediated deprotection is also influenced by steric factors, with less hindered silyl ethers being cleaved more readily. The general trend for fluoride-mediated cleavage is:
TMS < TIPS < TBDPS
While both TIPS and TBDPS are significantly more robust than TMS towards fluoride, TBDPS generally exhibits greater stability, often requiring longer reaction times or elevated temperatures for cleavage.[1][8]
Data Summary
For a direct comparison, the following table summarizes the relative stabilities and common cleavage conditions for TMS, TIPS, and TBDPS protecting groups.
| Protecting Group | Structure | Relative Stability (Acidic) | Relative Stability (Basic) | Common Acidic Cleavage Conditions | Common Basic Cleavage Conditions | Common Fluoride Cleavage Conditions |
| TMS (Trimethylsilyl) | (CH₃)₃Si- | 1 | 1 | Very mild acids (e.g., acetic acid in THF/H₂O, silica gel)[1] | Mild bases (e.g., K₂CO₃ in MeOH)[1] | TBAF in THF, often instantaneous[1] |
| TIPS (Triisopropylsilyl) | (i-Pr)₃Si- | 700,000 | 100,000 | Stronger acids (e.g., CSA in MeOH, longer reaction times)[1] | Stronger basic conditions required[1] | TBAF in THF, may require longer reaction times or heating[1] |
| TBDPS (tert-Butyldiphenylsilyl) | (t-Bu)(Ph)₂Si- | 5,000,000 | ~20,000 | Harsh acidic conditions (e.g., strong mineral acids)[1][2] | Comparably stable to TIPS[1] | TBAF in THF, often requires elevated temperatures and extended reaction times[8] |
Relative stability values are approximate and can vary depending on the specific substrate and reaction conditions.[1][2]
Experimental Protocols
Detailed and reproducible experimental procedures are essential for the successful application of protecting group strategies. Below are representative protocols for the deprotection of TMS, TIPS, and TBDPS ethers under common conditions.
Protocol 1: Acid-Catalyzed Deprotection of a Trimethylsilyl (TMS) Ether
Objective: To deprotect a primary TMS ether using mild acidic conditions.
Materials:
-
TMS-protected alcohol
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the TMS-protected alcohol (1.0 mmol) in a mixture of THF (5 mL) and water (1 mL).
-
Add acetic acid (0.5 mL) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Fluoride-Mediated Deprotection of a Triisopropylsilyl (TIPS) Ether
Objective: To deprotect a TIPS ether using tetrabutylammonium fluoride (TBAF).
Materials:
-
TIPS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the TIPS-protected alcohol (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Add the TBAF solution (1.2 mL, 1.2 mmol) dropwise to the stirred solution at room temperature.
-
Monitor the reaction by TLC. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Acid-Catalyzed Deprotection of a tert-Butyldiphenylsilyl (TBDPS) Ether
Objective: To deprotect a TBDPS ether under relatively strong acidic conditions.
Materials:
-
TBDPS-protected alcohol
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the TBDPS-protected alcohol (1.0 mmol) in a 1:1 mixture of methanol and DCM (10 mL).
-
Add p-TsOH·H₂O (0.19 g, 1.0 mmol) to the solution.
-
Stir the reaction mixture at room temperature. The reaction may require several hours to overnight for completion. Monitor by TLC.
-
Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Add water (10 mL) and extract the product with DCM (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Logical Relationships in Protecting Group Stability
The selection of a silyl ether protecting group is a strategic decision based on the anticipated reaction conditions in a synthetic route. The following diagram illustrates the general stability trend and the common reagents used for their removal.
Caption: Relative stability and deprotection of silyl ethers.
This guide provides a foundational understanding of the comparative stability of TMS, TIPS, and TBDPS protecting groups. The choice of the appropriate silyl ether will always depend on the specific context of the synthetic problem, including the nature of the substrate and the sequence of planned chemical transformations. By leveraging the differential stability of these groups, chemists can design elegant and efficient synthetic routes to complex molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Silyl ether - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. fiveable.me [fiveable.me]
- 8. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
Characterization of 2-(Trimethylsilyl)furo[3,2-b]pyridine: A Comparative Spectroscopic Analysis
For researchers, scientists, and professionals in drug development, the precise characterization of novel heterocyclic compounds is paramount. This guide provides a comparative analysis of 2-(Trimethylsilyl)furo[3,2-b]pyridine utilizing ¹H Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Due to the limited availability of published experimental spectra for this specific molecule, this guide combines data from closely related structures and predictive analysis to offer a robust characterization framework. This is contrasted with the well-documented spectral data of a comparable silylated heterocycle, 2-(Trimethylsilyl)pyridine.
¹H NMR Spectroscopy Analysis
The ¹H NMR spectrum is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of protons. The expected ¹H NMR spectral data for this compound is presented below, alongside experimental data for the parent furo[3,2-b]pyridine and the analogous 2-(Trimethylsilyl)pyridine for comparative purposes.
Table 1: ¹H NMR Spectral Data Comparison
| Proton | This compound (Predicted) | Furo[3,2-b]pyridine (Experimental) | 2-(Trimethylsilyl)pyridine (Experimental) |
| -Si(CH₃)₃ | ~ 0.3 ppm (s, 9H) | - | ~ 0.3 ppm (s, 9H) |
| H-3 | ~ 7.0 ppm (s, 1H) | ~ 6.99 ppm (d, 1H) | - |
| H-5 | ~ 8.5 ppm (d, 1H) | ~ 8.55 ppm (m, 1H) | ~ 7.6 ppm (d, 1H) |
| H-6 | ~ 7.7 ppm (dd, 1H) | ~ 7.72-7.84 ppm (m, 1H) | ~ 7.2 ppm (t, 1H) |
| H-7 | ~ 7.8 ppm (d, 1H) | ~ 7.72-7.84 ppm (m, 1H) | ~ 7.7 ppm (t, 1H) |
| H-8 | - | - | ~ 8.6 ppm (d, 1H) |
Note: Predicted chemical shifts (δ) are in parts per million (ppm) relative to tetramethylsilane (TMS). Multiplicity is abbreviated as s (singlet), d (doublet), t (triplet), and m (multiplet). Coupling constants (J) are not predicted.
The trimethylsilyl group at the 2-position of the furo[3,2-b]pyridine core is expected to cause a significant upfield shift for the protons on the silicon atom, appearing as a sharp singlet around 0.3 ppm, characteristic of TMS groups. The electronic effects of the TMS group are also anticipated to slightly alter the chemical shifts of the protons on the fused ring system compared to the parent furo[3,2-b]pyridine.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of molecular weight and structural features. Electron Ionization (EI) is a common technique for the analysis of volatile organic compounds.
Table 2: Mass Spectrometry Data Comparison
| Compound | Molecular Weight | Expected Molecular Ion (M⁺) | Key Fragmentation Pathways |
| This compound | 191.31 g/mol | m/z 191 | Loss of a methyl radical (-CH₃) from the TMS group to give [M-15]⁺ at m/z 176 (base peak). Subsequent loss of the furopyridine ring or fragmentation of the heterocyclic core. |
| Furo[3,2-b]pyridine | 119.12 g/mol | m/z 119 | Fragmentation involving the loss of CO and HCN. |
| 2-(Trimethylsilyl)pyridine | 151.28 g/mol | m/z 151 | Loss of a methyl radical (-CH₃) to form the [M-15]⁺ ion at m/z 136. |
The mass spectrum of this compound is expected to be dominated by the cleavage of a methyl group from the silicon atom, a characteristic fragmentation pattern for trimethylsilyl compounds, leading to a stable silicenium ion.[1]
Experimental Protocols
Standard protocols for acquiring ¹H NMR and MS data for small organic molecules are detailed below.
¹H NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Parameters: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A sufficient number of scans (e.g., 16 or 32) are averaged to obtain a good signal-to-noise ratio.
-
Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal.
Electron Ionization Mass Spectrometry (EI-MS) Protocol
-
Sample Introduction: Introduce a small amount of the sample (typically in a volatile solvent or as a solid via a direct insertion probe) into the ion source of the mass spectrometer. For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is first vaporized and separated on a GC column.
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[2]
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Workflow and Pathway Diagrams
The following diagrams illustrate the analytical workflow for the characterization of this compound and the logical relationship of its spectroscopic data.
Caption: Workflow for the synthesis and spectroscopic characterization.
References
A Comparative Guide to the Synthesis of the Furo[3,2-b]pyridine Core
The furo[3,2-b]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry and materials science, owing to its rigid, planar structure and unique electronic properties. This structure is a key pharmacophore in the development of selective inhibitors for various biological targets, including kinases.[1][2] This guide provides a comparative analysis of several prominent synthetic routes to the furo[3,2-b]pyridine core, offering a valuable resource for researchers, scientists, and professionals in drug development.
Core Synthetic Strategies: An Overview
The construction of the furo[3,2-b]pyridine nucleus is primarily achieved by forming the furan ring onto a pre-existing pyridine core.[1] Key methodologies include transition-metal-catalyzed cross-coupling reactions and intramolecular cyclizations. This comparison will focus on three widely employed and effective strategies:
-
Palladium/Copper-Catalyzed Sonogashira Coupling and Heteroannulation: A versatile one-pot method that allows for the introduction of diversity at the 2-position of the furo[3,2-b]pyridine system.[1][3]
-
Copper-Mediated Oxidative Cyclization: An efficient approach for the assembly of the furo[3,2-b]pyridine scaffold, particularly for the synthesis of 3,5-disubstituted derivatives.[2]
-
Palladium-Catalyzed Intramolecular C-H Activation: A modern strategy for the regioselective formation of the furan ring, starting from 3-phenoxypyridine 1-oxides.[1][4]
The logical relationship between these synthetic approaches is illustrated in the diagram below, showcasing the common goal of constructing the furo[3,2-b]pyridine core from different precursors and reaction types.
References
- 1. benchchem.com [benchchem.com]
- 2. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Furopyridine Kinase Inhibitors: A Comparative Guide to Efficacy Against Wild-Type and Mutant Kinases
For Researchers, Scientists, and Drug Development Professionals
The development of kinase inhibitors is a cornerstone of modern targeted therapy, particularly in oncology. However, the emergence of resistance mutations in target kinases remains a significant clinical challenge. Furopyridine derivatives have emerged as a promising scaffold for the development of potent kinase inhibitors with activity against both wild-type (WT) and mutant kinases. This guide provides a comparative analysis of the efficacy of furopyridine-based inhibitors against key wild-type and mutant kinases, supported by experimental data and detailed protocols.
Comparative Efficacy of Furopyridine Inhibitors
Furopyridine derivatives have demonstrated potent inhibitory activity against several important kinases, including Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). The following tables summarize the in vitro efficacy of selected furopyridine compounds against wild-type and clinically relevant mutant forms of these kinases.
Table 1: Inhibitory Activity of Furopyridine Derivatives Against EGFR Kinase
| Compound | Target Kinase | IC₅₀ (nM) | Cell Line | Reference |
| PD18 | EGFR (WT) | 8.38 | - | [1][2] |
| EGFR (L858R/T790M) | 10.84 | - | [2] | |
| EGFR (L858R/T790M/C797S) | - | - | ||
| PD56 | EGFR (WT) | 12.88 | - | [2] |
| EGFR (L858R/T790M) | 12.36 | - | [2] | |
| EGFR (L858R/T790M/C797S) | - | - | ||
| Erlotinib | EGFR (WT) | - | - | [1] |
| Afatinib | EGFR (L858R/T790M) | - | - | [1] |
| Osimertinib | EGFR (L858R/T790M/C797S) | - | - | [1] |
IC₅₀ values represent the concentration of the inhibitor required to reduce kinase activity by 50%. Lower values indicate higher potency. Data for some mutations were not available in the cited literature.
Table 2: Inhibitory Activity of Furopyridine Derivatives Against CDK2/Cyclin A2
| Compound | Target Kinase | IC₅₀ (µM) | Reference |
| Compound 14 | CDK2/Cyclin A2 | 0.93 | [3] |
| Roscovitine | CDK2/Cyclin A2 | 0.39 | [3][4] |
Compound 14 is an ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate. Roscovitine is a well-characterized CDK2 inhibitor used as a reference compound.
Signaling Pathways and Inhibitor Action
The following diagrams illustrate the signaling pathways of EGFR and CDK2 and the points of intervention for furopyridine inhibitors.
Caption: Simplified EGFR signaling pathway and the inhibitory action of furopyridine derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro Cytotoxicity Assays for Furopyridine-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common in vitro cytotoxicity assays utilized in the evaluation of furopyridine-based compounds. It is designed to assist researchers in selecting the appropriate assay for their screening and mechanistic studies. The information presented is supported by experimental data and detailed protocols to ensure reproducibility and accurate interpretation of results.
Introduction to Furopyridine Compounds and Cytotoxicity Testing
Furopyridine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and kinase inhibitory effects.[1][2] A crucial step in the preclinical development of these compounds is the assessment of their cytotoxic potential against various cell lines. In vitro cytotoxicity assays are fundamental tools for determining the concentration at which a compound induces cell death, typically quantified by the half-maximal inhibitory concentration (IC50). This guide focuses on three widely used colorimetric assays: MTT, Sulforhodamine B (SRB), and Lactate Dehydrogenase (LDH) assays.
Comparison of Common Cytotoxicity Assays
The choice of cytotoxicity assay can significantly impact the interpretation of a compound's activity. The following table summarizes the principles, advantages, and disadvantages of three common assays.
| Assay | Principle | Advantages | Disadvantages |
| MTT Assay | Enzymatic reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in viable cells. | Well-established, widely used, reflects metabolic activity.[3] | Requires solubilization of formazan crystals, can be affected by compounds interfering with mitochondrial respiration.[4] |
| SRB Assay | Staining of total cellular protein by the bright-pink aminoxanthene dye, sulforhodamine B, under mildly acidic conditions.[5][6] | Simple, sensitive, reproducible, and independent of cellular metabolic activity.[7][8] | Requires cell fixation, which can sometimes be a disadvantage for certain experimental setups. |
| LDH Assay | Measurement of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[9][10] LDH is a stable cytosolic enzyme that serves as a marker for plasma membrane damage.[11][12] | Non-destructive to remaining cells (supernatant is used), suitable for kinetic studies.[13] | Less sensitive for compounds that induce apoptosis without immediate membrane rupture. |
Experimental Data: Cytotoxicity of Furopyridine Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of various furopyridine derivatives against different human cancer cell lines, as determined by the MTT assay.
| Compound ID | Cell Line | IC50 (µM) | Reference |
| PD18 | A549 (NSCLC) | 36.39 ± 1.09 | [14] |
| H1975 (NSCLC) | 43.94 ± 0.59 | [14] | |
| PD56 | A549 (NSCLC) | - | [14] |
| H1975 (NSCLC) | - | [14] | |
| Compound 7b | HepG2 (Liver) | 7.28 | [15] |
| MCF-7 (Breast) | 6.72 | [15] | |
| A549 (Lung) | 6.66 | [15] | |
| HT-29 (Colon) | 8.51 | [15] | |
| Compound 4c | HepG2 (Liver) | 13.1 | [15] |
| MCF-7 (Breast) | 11.4 | [15] | |
| Compound 7c | HepG2 (Liver) | 11.2 | [15] |
| MCF-7 (Breast) | 9.06 | [15] | |
| Compound 4c (Furopyridone) | KYSE70 (Esophageal) | 0.655 µg/mL (after 24h) | [16] |
| KYSE150 (Esophageal) | - | [16] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Experimental Workflow for In Vitro Cytotoxicity Testing
The following diagram illustrates a typical workflow for evaluating the in vitro cytotoxicity of furopyridine-based compounds.
Caption: A generalized workflow for determining the in vitro cytotoxicity of chemical compounds.
Detailed Experimental Protocols
MTT Assay Protocol
This protocol is adapted from standard procedures for assessing cell viability.[17][18]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the furopyridine compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[17]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[17][18]
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.
Sulforhodamine B (SRB) Assay Protocol
This protocol is based on the method for determining cell density by measuring cellular protein content.[5][19]
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: After incubation with the compounds, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 510 nm using a microplate reader.[19]
Lactate Dehydrogenase (LDH) Assay Protocol
This protocol measures the release of LDH from the cytosol of damaged cells.[10][12]
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is important to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 4 minutes.
-
LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of a stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[12] The amount of formazan formed is proportional to the amount of LDH released.
Conclusion
The selection of an appropriate in vitro cytotoxicity assay is critical for the accurate evaluation of furopyridine-based compounds. The MTT assay, while widely used, is dependent on the metabolic state of the cells. The SRB assay offers a reliable alternative by quantifying total protein content, making it independent of metabolic activity. The LDH assay is particularly useful for assessing membrane integrity and for kinetic studies. Researchers should consider the specific research question and the potential mechanism of action of their compounds when choosing an assay. The data and protocols provided in this guide serve as a valuable resource for the design and execution of cytotoxicity studies for novel furopyridine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. kosheeka.com [kosheeka.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. SRB Viability/Cytotoxicity Assay Kit - VitroVivo Biotech [vitrovivo.com]
- 8. agscientific.com [agscientific.com]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. caymanchem.com [caymanchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. LDH-Glo™ Cytotoxicity Assay | LDH Assay | LDH Release | J2380 | Promega [promega.sg]
- 14. Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - UK [thermofisher.com]
- 19. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Structure-Activity Relationship of Furopyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
The furopyridine scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its versatile biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various furopyridine analogs across different therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases. The information is presented to facilitate the rational design of novel and potent furopyridine-based therapeutic agents.
Anticancer Activity: Targeting Kinases
Furopyridine derivatives have been extensively explored as potent inhibitors of various protein kinases implicated in cancer progression, most notably Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR).
CDK2 Inhibition
A series of pyrazolopyridine, furopyridine, and pyridine derivatives have been synthesized and evaluated for their ability to inhibit the CDK2/cyclin A2 enzyme complex. The furopyridine analog 14 demonstrated significant inhibitory activity.
Table 1: SAR of Furopyridine and Analogues as CDK2 Inhibitors
| Compound | R1 | R2 | R3 | CDK2 IC50 (µM)[1] |
| 1 | Naphthalen-2-yl | Thiophen-2-yl | CN | 0.57 |
| 4 | Naphthalen-2-yl | Thiophen-2-yl | CN | 0.24 |
| 8 | Naphthalen-2-yl | Thiophen-2-yl | NH2 | 0.65 |
| 11 | Naphthalen-2-yl | Thiophen-2-yl | CN | 0.50 |
| 14 (Furopyridine) | Naphthalen-2-yl | Thiophen-2-yl | COOEt, NH2 | 0.93 |
Note: The core scaffold varies between pyridine, pyrazolopyridine, and furopyridine for the compounds listed.
The structure-activity relationship suggests that the furopyridine core, while active, can be modulated by various substitutions. For instance, the 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile (4 ) exhibited the most potent CDK2 inhibition in this series.[1]
EGFR Inhibition
Furopyridine derivatives have also been investigated as inhibitors of wild-type and mutant forms of EGFR. A study on a series of 21 novel furanopyridinone derivatives identified compound 4c as a potent cytotoxic agent against esophageal cancer cell lines, with its activity attributed in part to EGFR inhibition.[2]
Table 2: Cytotoxicity of Furopyridinone Analogs against Esophageal Cancer Cell Lines
| Compound | Substituent (R) | Cell Line | IC50 (µg/mL) after 48h[2] |
| 4c | Specific complex substituent | KYSE150 | 0.655 |
| 4c | Specific complex substituent | KYSE70 | 1.329 |
Molecular docking studies suggest that the C=O group of the pyridone moiety plays a crucial role in binding to the EGFR active site.[2]
CNS Activity: Targeting Nicotinic Acetylcholine Receptors
The influence of substitutions on the pyridine ring of furopyridine analogs has been explored for its impact on binding affinity to neuronal nicotinic acetylcholine receptors (nAChRs). A study on 5-substituted pyridine analogues revealed that bulky moieties could be introduced without significantly compromising binding affinity.[3]
Table 3: SAR of 5-Substituted Pyridine Analogs as nAChR Ligands
| Compound | 5-Substituent | nAChR Ki (nM)[3] |
| 1 | H | 0.15 |
| Analog A | Phenyl | 0.055 |
| Analog B | Substituted Phenyl | 0.69 |
| Analog C | Heteroaryl | 0.23 |
These findings suggest that the 5-position of the pyridine ring is a suitable point for modification to modulate the pharmacokinetic and pharmacodynamic properties of these CNS-active compounds.[3]
Anti-inflammatory, Antibacterial, and Antiviral Activities
While the research on furopyridine analogs in these therapeutic areas is less extensive, some studies have indicated their potential.
-
Anti-inflammatory Activity: The furan ring is a component of some known anti-inflammatory drugs.[4] The general anti-inflammatory potential of pyridine derivatives has also been noted.[5]
-
Antibacterial Activity: The incorporation of a furan moiety into a pyridine structure is a promising strategy for designing novel antimicrobial agents.[6] Studies on pyrrolopyrimidines, which share structural similarities with furopyridines, have shown that halogen substitutions can lead to potent activity against Staphylococcus aureus, with MIC values as low as 8 mg/L.[7]
-
Antiviral Activity: Furopyridine derivatives have been mentioned to possess antiviral properties.[8] Structure-activity relationship studies of various heterocyclic compounds have been conducted to identify potent antiviral agents.[9][10]
Further dedicated SAR studies are required to fully elucidate the potential of furopyridine analogs in these areas and to provide clear quantitative data for comparison.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of furopyridine analogs, it is crucial to visualize the signaling pathways they modulate and the experimental workflows used to assess their activity.
Caption: EGFR Signaling Pathway Inhibition by Furopyridine Analogs.
Caption: CDK2-Mediated Cell Cycle Progression and its Inhibition.
Caption: General Workflow for an MTT Cytotoxicity Assay.
Experimental Protocols
MTT Cell Viability Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well plates
-
Furopyridine analog compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilizing agent (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the furopyridine analog compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
Following incubation, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
After the second incubation, carefully remove the medium and add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value for each compound.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of furopyridine analogs against a specific kinase. The specific substrate and conditions will vary depending on the kinase being studied.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Furopyridine analog compounds
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the furopyridine analog compounds in an appropriate solvent (e.g., DMSO).
-
In a microplate, add the kinase, the test compound at various concentrations, and the kinase assay buffer.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent will typically generate a luminescent or fluorescent signal that is inversely proportional to the kinase activity.
-
Measure the signal using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
This guide provides a foundational understanding of the SAR of furopyridine analogs. The presented data and protocols are intended to aid researchers in the design and evaluation of new, more effective furopyridine-based therapeutic agents. Further exploration into diverse biological targets and the expansion of SAR studies will undoubtedly unlock the full therapeutic potential of this versatile scaffold.
References
- 1. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships and conformational features of antiherpetic pyrimidine and purine nucleoside analogues. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. QSAR studies of antiviral agents using molecular similarity analysis and structure-activity maps - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Confirming the Purity of 2-(Trimethylsilyl)furo[3,2-b]pyridine
In the landscape of pharmaceutical research and drug development, the purity of novel chemical entities is paramount. For researchers and scientists working with 2-(Trimethylsilyl)furo[3,2-b]pyridine, a heterocyclic compound with potential applications in medicinal chemistry, rigorous analytical testing is essential to ensure the reliability and reproducibility of experimental results. This guide provides a comparative overview of key analytical techniques for confirming the purity of this compound, complete with experimental protocols and supporting data.
Overview of Analytical Techniques
The determination of purity for a specific organic compound like this compound necessitates a multi-faceted analytical approach. The primary methods employed include chromatographic techniques for separation of impurities and spectroscopic techniques for structural confirmation and quantification.
Table 1: Comparison of Key Analytical Methods for Purity Determination
| Analytical Method | Principle | Information Provided | Typical Purity Range (%) | Limit of Detection (LOD) | Analysis Time |
| GC-MS | Separation by volatility and partitioning, followed by mass-based detection. | Separation of volatile impurities, molecular weight confirmation, and impurity identification. | 95 - 99.9+ | ng to pg | 15 - 45 min |
| HPLC-UV | Separation by polarity and partitioning, with UV absorbance detection. | Separation of non-volatile impurities, quantification of the main component and impurities. | 90 - 99.9+ | µg to ng | 10 - 30 min |
| ¹H & ¹³C NMR | Nuclear spin transitions in a magnetic field. | Structural confirmation, identification of impurities with distinct proton/carbon signals. | > 95 (quantitative NMR) | ~0.1% for impurity detection | 5 - 20 min per nucleus |
| FTIR | Infrared absorption by molecular vibrations. | Presence of functional groups, can detect impurities with unique IR bands. | Qualitative | > 1% | < 5 min |
| Melting Point | Temperature of solid-to-liquid phase transition. | Indication of purity; impurities broaden and depress the melting range. | Qualitative | > 1-2% | 10 - 20 min |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these analytical techniques. Below are representative protocols for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. Given the trimethylsilyl group, the target compound is expected to be amenable to GC analysis.
Protocol:
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split or splitless mode depending on concentration).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-500.
-
-
Data Analysis: Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). Impurities are identified by their mass spectra.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of a wide range of organic compounds.
Protocol:
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the compound in 10 mL of the mobile phase.
-
Instrumentation: An HPLC system with a UV detector.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a good starting point. For example, 20% to 95% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by measuring the UV spectrum of the compound (a diode array detector is useful for this). A wavelength around 254 nm is often a good starting point for aromatic compounds.
-
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total peak area.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for purity assessment.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative NMR (qNMR).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Ensure a long relaxation delay (e.g., 5 times the longest T₁) for accurate integration in qNMR.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
-
Data Analysis:
-
In the ¹H NMR spectrum, the presence of small, unidentifiable peaks indicates impurities. The purity can be estimated by comparing the integral of the compound's peaks to the integrals of impurity peaks.
-
For qNMR, the purity is calculated by comparing the integral of a specific proton signal of the analyte to that of the internal standard.
-
The ¹³C NMR spectrum should show the expected number of carbon signals, and the absence of significant extra peaks is an indicator of high purity.
-
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of purity analysis and the relationship between the different analytical techniques.
Caption: A general workflow for the synthesis and subsequent purity analysis of a chemical compound.
Safety Operating Guide
Proper Disposal of 2-(Trimethylsilyl)furo[3,2-b]pyridine: A Guide for Laboratory Professionals
For immediate release
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the safety of personnel and the protection of the environment. This guide provides essential, step-by-step procedures for the proper disposal of 2-(Trimethylsilyl)furo[3,2-b]pyridine, a compound used in various research and development applications. Adherence to these protocols is critical for minimizing risks and ensuring regulatory compliance.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1]
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., butyl rubber or Viton®) are necessary to prevent skin contact.[2]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect the eyes from splashes.[2]
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.[2]
-
Respiratory Protection: All handling and disposal procedures should be conducted in a well-ventilated area or a certified chemical fume hood to avoid inhalation of vapors.[2][3]
In the event of a spill, immediately evacuate the area. For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[2][4] For larger spills, contact your institution's Environmental Health and Safety (EHS) department without delay.[2]
II. Step-by-Step Disposal Protocol
The disposal of this compound and its containers must be managed as hazardous waste.[1][5] Always consult and adhere to all federal, state, and local hazardous waste regulations.[1]
-
Waste Identification and Segregation:
-
All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[2]
-
This waste stream must be segregated from other incompatible waste. Specifically, it should not be mixed with strong oxidizing agents or acids.[2][3]
-
-
Waste Collection and Labeling:
-
Collect all this compound waste in a designated, compatible, and properly sealed container.[3] The container must be clearly labeled as "Hazardous Waste" and should explicitly state the contents, including "this compound".
-
The label should also feature the appropriate hazard pictograms (e.g., irritant).[1]
-
-
Storage of Waste:
-
Final Disposal:
-
The final disposal of this compound waste must be conducted through an approved and licensed hazardous waste disposal facility.[1][6]
-
Common disposal methods for pyridine-based compounds include high-temperature incineration, such as rotary kiln incineration.[7]
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[1][5]
-
III. Chemical and Hazard Data
The following table summarizes the key identification and hazard information for this compound.
| Property | Value |
| CAS Number | 111079-44-8 |
| Molecular Formula | C₁₀H₁₃NOSi |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1] |
| Precautionary Statement | P501: Dispose of contents/container to an approved waste disposal plant.[1] |
IV. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling 2-(Trimethylsilyl)furo[3,2-b]pyridine
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-(Trimethylsilyl)furo[3,2-b]pyridine. Adherence to these protocols is essential for ensuring a safe laboratory environment and minimizing risks associated with this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Item | Specification/Standard | Purpose |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 standards. | To protect against splashes, dust, and vapors.[2] |
| Face Shield | To be worn over safety goggles for enhanced protection. | Provides an additional layer of protection for the face and neck from splashes and airborne particles.[2] | |
| Hand Protection | Chemical-Impermeable Gloves | Nitrile or Neoprene gloves are recommended. | To prevent skin contact with the chemical.[1][2] |
| Body Protection | Laboratory Coat | Flame-resistant, long-sleeved lab coat. | Protects skin and personal clothing from contamination.[1][2] |
| Respiratory Protection | NIOSH-Approved Respirator | Air-purifying respirator. | Required when handling the powder outside of a certified fume hood to prevent inhalation of dust.[1][2] |
Operational Plan: Safe Handling Protocol
A strict operational protocol is necessary to minimize exposure and prevent accidents.
Engineering Controls:
-
Ventilation: All handling of this compound, particularly in solid or powder form, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] This is critical to minimize the inhalation of any dust or vapors.
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.
Procedural Steps for Handling:
-
Preparation: Before beginning work, ensure all required PPE is correctly worn. The workspace, preferably inside a fume hood, should be clear of unnecessary items, and all necessary equipment should be within easy reach.
-
Weighing and Transferring: Handle the solid material with care to avoid creating dust.[2] Use appropriate tools, such as a spatula, for transferring the powder. For preparing solutions, slowly add the solid to the solvent to prevent splashing.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. It is crucial to wash hands thoroughly with soap and water after removing gloves.[1] Contaminated clothing should be removed and washed before reuse.[1]
Storage and Disposal Plan
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Keep the container away from incompatible substances and sources of ignition.[1]
-
The storage area should be secure and locked.[1]
Disposal:
-
Waste Collection: Dispose of the contents and container to an approved waste disposal plant.[1] Do not allow the product to enter drains, other waterways, or the soil.[1]
-
Container Disposal: Do not reuse empty containers. They should be disposed of as unused product.[1]
-
Regulations: Always consult and observe all federal, state, and local regulations when disposing of this substance.[1] Waste generators must ensure complete and accurate classification of the waste.[1]
Experimental Workflow for Safe Handling
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
